molecular formula C9H10N2O3S B596665 Pidotimod Impurity Y CAS No. 161771-76-2

Pidotimod Impurity Y

Cat. No.: B596665
CAS No.: 161771-76-2
M. Wt: 226.25
InChI Key: HLWTZCIFAMNMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pidotimod Impurity Y is a significant compound in the analytical and pharmaceutical study of Pidotimod, a synthetic dipeptide with immunomodulatory properties used clinically to prevent recurrent respiratory infections. As a known impurity and degradation product, Pidotimod Impurity Y is critical for research focused on drug stability, quality control, and regulatory compliance. Its primary research value lies in the development and validation of Stability Indicating Assay Methods (SIAM), essential for monitoring the purity and stability of Pidotimod drug substances and products under various stress conditions as per ICH guidelines. Studies utilizing LC-MS/MS have identified this impurity during forced degradation studies, making it a vital reference standard for characterizing the degradation profile of Pidotimod and ensuring the safety and efficacy of the pharmaceutical product throughout its shelf-life. Research into such impurities helps in understanding the decomposition pathways of the drug molecule, which is a fundamental aspect of robust pharmaceutical development and manufacturing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWTZCIFAMNMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3CSCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137585
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161771-76-2
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161771-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pidotimod Impurity Y CAS number 161771-76-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization, Formation, and Control of Pidotimod Impurity Y (CAS 161771-76-2) [][2]

Executive Summary

In the development and quality control of Pidotimod , a synthetic dipeptide immunomodulator, the management of impurities is critical for maintaining drug efficacy and safety.[][2] Impurity Y (CAS 161771-76-2), chemically identified as Pidotimod Diketopiperazine , represents a significant degradation and process-related impurity.[][2] Unlike simple hydrolysis byproducts, Impurity Y results from an intramolecular cyclodehydration, creating a rigid tricyclic system.[][2] This guide provides a comprehensive technical analysis of Impurity Y, detailing its formation thermodynamics, analytical detection strategies, and synthesis for reference qualification.[][2]

Chemical Identity & Structural Characterization

Impurity Y is the "diketopiperazine" derivative of Pidotimod.[2][3] Chemically, it is a tricyclic compound formed by the fusion of the pyrrolidine and thiazolidine rings via a central piperazine-2,5-dione-like core.[][2]

Table 1: Physicochemical Profile of Impurity Y

ParameterTechnical Specification
Common Name Pidotimod Impurity Y (Pidotimod Diketopiperazine)
CAS Number 161771-76-2
IUPAC Name (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Molecular Formula C₉H₁₀N₂O₃S
Molecular Weight 226.25 g/mol
Relationship to API Dehydrated cyclization product (Pidotimod - H₂O)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)
Appearance White to off-white solid
Structural Insight

Pidotimod is composed of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid.[][2] Impurity Y forms when the free carboxylic acid of the thiazolidine moiety undergoes nucleophilic attack by the amide nitrogen (or its tautomer) of the pyroglutamic ring, eliminating water.[][2] This locks the molecule into a rigid 5-6-5 fused ring system , significantly altering its polarity and spectroscopic signature compared to the parent API.[][2]

Formation Mechanism & Kinetics

Understanding the formation of Impurity Y is vital for process control.[2] It is primarily a thermal and acid-catalyzed degradation product.[][2]

Mechanism:

  • Protonation: Acidic conditions protonate the carbonyl oxygen of the thiazolidine carboxylic acid.[2]

  • Cyclization: The amide nitrogen of the pyroglutamic moiety (though poor nucleophile due to resonance) attacks the activated carbonyl.[2]

  • Elimination: Water is expelled, forming the third ring (the "diketopiperazine" bridge).[][2]

This pathway is favored under high temperatures (e.g., during drying steps) or in acidic solutions lacking water (promoting dehydration).[][2]

Figure 1: Formation Pathway of Pidotimod Impurity Y

G Pidotimod Pidotimod (API) (C9H12N2O4S) Transition Transition State (Protonated Carboxyl) Pidotimod->Transition Acid/Heat Activation ImpurityY Impurity Y (Tricyclic Diketopiperazine) (C9H10N2O3S) Transition->ImpurityY Intramolecular Cyclization Water H2O (Eliminated) Transition->Water

Caption: Thermal dehydration pathway converting Pidotimod API into the tricyclic Impurity Y.[][2]

Analytical Strategy

Due to the structural similarity between Pidotimod and Impurity Y, separation requires a high-efficiency Reverse Phase HPLC (RP-HPLC) method.[][2] Impurity Y is less polar than Pidotimod (loss of polar -COOH and -NH groups), resulting in greater retention on C18 columns.[][2]

Validated HPLC Method Parameters

This protocol ensures baseline separation of Impurity Y from the API and other degradants (e.g., Pidotimod acid hydrolysis products).[][2]

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[][2]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide absorption)
Column Temp 30°C
Retention Times Pidotimod: ~6-8 min; Impurity Y: ~12-15 min
Mass Spectrometry Identification

For confirmation during method validation:

  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 227.05 m/z (consistent with MW 226.25).[][2]

  • Fragmentation: Loss of CO (28 Da) or ring opening fragments distinctive from Pidotimod (245 m/z).[][2]

Figure 2: Analytical Workflow for Impurity Qualification

AnalyticalWorkflow Sample Crude Pidotimod Sample Prep Sample Prep (Dissolve in Mobile Phase A) Sample->Prep HPLC RP-HPLC Separation (Gradient Elution) Prep->HPLC UV UV Detection (210nm) HPLC->UV MS MS Confirmation (m/z 227 [M+H]+) HPLC->MS Orthogonal ID Data Quantification & Reporting UV->Data MS->Data

Caption: Workflow for the detection and quantification of Impurity Y in drug substance.

Synthesis & Isolation Protocol

To quantify Impurity Y, a reference standard is required.[][2] The following protocol describes the targeted synthesis of Impurity Y from Pidotimod via acid-catalyzed dehydration.

Objective: Synthesize ~500 mg of Pidotimod Impurity Y Standard.

Reagents:

  • Pidotimod API (1.0 g)[][2]

  • Acetic Anhydride (3.0 mL)[][2]

  • Pyridine (Catalytic amount)[][2]

  • Toluene (Solvent)[][2]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of Pidotimod in 20 mL of Toluene.

  • Activation: Add 3.0 mL of Acetic Anhydride and 2 drops of Pyridine.

  • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Monitor by TLC or HPLC until the Pidotimod peak disappears.[2]

  • Workup: Evaporate the solvent under reduced pressure to obtain a viscous residue.

  • Purification: Redissolve residue in a minimal amount of Ethyl Acetate and precipitate with Hexane (or use Flash Chromatography: DCM/MeOH 95:5).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and MS. The disappearance of the carboxylic acid proton and the shift in the thiazolidine ring protons confirm cyclization.[2]

Self-Validating Check: The product must show a single peak at ~12-15 min (HPLC) and a mass of 227 m/z. If the mass is 269 m/z (Acetylated Pidotimod), the cyclization failed; increase temperature or reaction time.[][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118855614, Pidotimod Impurity Y.[][2] Retrieved from [Link][][2]

  • Pharmaffiliates. Certificate of Analysis Data for Pidotimod Diketopiperazine. Retrieved from [Link][][2][4]

Sources

Technical Guide: Pidotimod Impurity Y – Identification, Mechanism, and Control

[1]

Executive Summary

Pidotimod Impurity Y (CAS: 161771-76-2) is a specific degradation product and process-related impurity of the immunostimulant drug Pidotimod.[1][] Chemically, it is a tricyclic diketopiperazine-like derivative formed by the intramolecular cyclization of the Pidotimod parent molecule.[1]

This guide provides a definitive technical analysis of Impurity Y, establishing its IUPAC nomenclature, formation thermodynamics, analytical characterization, and control strategies within a GMP environment.[1]

Chemical Identity & Nomenclature[1][2][3][4][5][6][7]

The unambiguous identification of Impurity Y is critical for regulatory compliance (ICH Q3A/B). Unlike simple hydrolysis products, Impurity Y represents a condensation of the parent drug's pharmacophore.[1]

IUPAC Nomenclature

The naming of Impurity Y follows the fusion nomenclature for heterocyclic systems.[1] It is a tricyclic system formed by fusing a pyrrolidine ring and a thiazolidine ring to a central pyrazine core.[1]

  • Primary IUPAC Name (Fusion): (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione [1]

  • Secondary Name (von Baeyer): 5-thia-1,7-diazatricyclo[7.3.0.0

    
    ]dodecane-2,8,12-trione [1]
    
Structural Specifications
ParameterSpecification
Common Name Pidotimod Impurity Y
Synonyms Pidotimod Diketopiperazine; Pidotimod Tricyclic Lactam
CAS Number 161771-76-2
Molecular Formula C

H

N

O

S
Molecular Weight 226.25 g/mol
Stereochemistry (5aS, 10aR) – Retains the configuration of Pidotimod
Polarity Non-polar (Neutral Imide) relative to Pidotimod

Formation Mechanism & Causality[1]

Impurity Y is formed via an intramolecular dehydration-cyclization reaction.[1] Pidotimod contains a carboxylic acid moiety (on the thiazolidine ring) and a lactam nitrogen (on the pyroglutamic acid ring).[1] Under specific stress conditions—typically acidic environments, high heat, or the presence of dehydrating coupling agents—the terminal carboxyl group attacks the lactam nitrogen, closing a third ring.[1]

Mechanistic Pathway[1]
  • Activation: The carboxylic acid of Pidotimod is activated (protonated or activated by coupling reagents like DCC/EDC during synthesis).[1]

  • Nucleophilic Attack: The amide nitrogen of the pyroglutamic lactam (though typically non-nucleophilic) attacks the activated carbonyl.[1] This is facilitated by the conformational proximity in the dipeptide-like structure.[1]

  • Elimination: Water is eliminated, forming a stable 6-membered imide ring fused between the two 5-membered rings.[1]

Pathway Visualization

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Pidotimod_Impurity_Y_FormationPidotimodPidotimod (Parent)(C9H12N2O4S)Free COOH + LactamActivationActivation State(Acid/Heat/Coupling Agent)Pidotimod->Activation Stress ConditionsTransitionTransition StateNucleophilic Attack ofLactam N on COOHActivation->Transition IntramolecularCyclizationImpurityYImpurity Y(Tricyclic Diketopiperazine)(C9H10N2O3S)Transition->ImpurityY Ring ClosureWaterH2O(Eliminated)Transition->Water

Figure 1: Reaction pathway showing the intramolecular dehydration of Pidotimod to form the tricyclic Impurity Y.[1]

Analytical Characterization

Detecting Impurity Y requires a specific chromatographic approach because its polarity differs significantly from Pidotimod.[1]

Polarity & Elution Logic
  • Pidotimod: Contains a free carboxylic acid (-COOH) and a polar amide.[1] It is acidic and polar.[1]

  • Impurity Y: The carboxylic acid is consumed to form the imide ring.[1] The molecule loses its ionizable acidic proton and becomes significantly less polar (hydrophobic) .[1]

  • Chromatographic Behavior: In Reverse-Phase HPLC (RP-HPLC) using a C18 column, Impurity Y will display a higher Relative Retention Time (RRT > 1.0) compared to Pidotimod.[1] It elutes later due to increased interaction with the stationary phase.[1]

Recommended HPLC Protocol

This protocol is designed to separate the polar parent drug from the non-polar tricyclic impurity.[1]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 2.[1]5) – Suppresses ionization of residual acids
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B (Isocratic)5-25 min: 5% → 60% B (Linear)25-30 min: 60% B (Wash)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 220 nm (Amide/Imide absorption)
Target RRT Pidotimod: ~1.0 Impurity Y: ~1.5 - 2.0 (varies by gradient slope)
Mass Spectrometry (LC-MS)
  • Pidotimod [M+H]+: m/z 245.09[1]

  • Impurity Y [M+H]+: m/z 227.08

  • Identification Key: A mass shift of -18 Da (loss of water) relative to the parent peak confirms the cyclization structure.[1]

Control Strategy & Limits

To maintain pharmaceutical quality, Impurity Y must be controlled at the synthesis and purification stages.[1]

Critical Process Parameters (CPPs)
  • Temperature Control: Avoid excessive heating (>50°C) during the final acidification or drying steps, as thermal energy drives the dehydration cyclization.[1]

  • pH Management: Prolonged exposure to strong acidic conditions promotes the protonation of the carbonyl, accelerating the nucleophilic attack.[1]

  • Coupling Reagents: During the synthesis of Pidotimod (coupling L-pyroglutamic acid to L-thiazolidine-4-carboxylic acid), ensure complete hydrolysis of any activated esters. Residual activated species will spontaneously cyclize to Impurity Y.[1]

Regulatory Limits (General ICH Q3B)
  • Reporting Threshold: > 0.05% or 0.10% (depending on dose)

  • Identification Threshold: > 0.10% or 0.20%

  • Qualification Threshold: > 0.15% or 0.20%[1]

  • Note: As a known degradation product, specific limits should be established based on toxicological qualification if levels exceed standard thresholds.

References

  • National Center for Biotechnology Information (2025). Pidotimod Impurity Y - PubChem Compound Summary. PubChem.[1] Available at: [Link][1]

  • Veeprho Laboratories. Pidotimod Impurities and Degradation Pathways. Available at: [Link][1]

Technical Guide: Pidotimod Impurity Y (Diketopiperazine Derivative)

[1][2]

Executive Summary

Pidotimod Impurity Y , chemically identified as Pidotimod Diketopiperazine , represents a significant degradation product formed through the intramolecular cyclization of the Pidotimod dipeptide scaffold.[][2] Unlike process-related impurities derived from raw materials, Impurity Y is a dehydration product (M – H₂O) generated under thermal or acidic stress.[][2] Its presence is a critical quality attribute (CQA) due to its potential to reform or degrade further, impacting the purity and potency of the final immunomodulatory drug substance.[][2]

Chemical Identity & Molecular Data

The following table consolidates the physicochemical constants for Impurity Y. Researchers should use the CAS number for definitive procurement and database searching, as "Impurity Y" is a vendor-specific designation.[][2]

ParameterTechnical Specification
Common Name Pidotimod Impurity Y
Chemical Name (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10-trione
Functional Class Diketopiperazine (Cyclized Dipeptide)
CAS Registry Number 161771-76-2
Molecular Formula C₉H₁₀N₂O₃S
Molecular Weight 226.25 g/mol
Appearance White to Off-white Solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Analysis

Pidotimod is a dipeptide-like molecule composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[][2] Impurity Y forms when the free carboxylic acid of the thiazolidine ring undergoes nucleophilic attack by the amide nitrogen of the pyroglutamic moiety (or vice versa, depending on the activation), leading to the expulsion of water and the formation of a fused pyrazine-trione ring system.[][2] This tricyclic structure is more rigid and less polar than the parent Pidotimod.[]

Formation Mechanism & Causality

Understanding the genesis of Impurity Y is vital for process control.[] It is not an external contaminant but an intrinsic stability liability .[][2]

Mechanism: Intramolecular Cyclization

The formation follows a classic diketopiperazine (DKP) synthesis pathway , accelerated by heat and acidic pH.[][2]

  • Protonation : The carbonyl oxygen of the peptide bond or the carboxylic acid is protonated.[][2]

  • Nucleophilic Attack : The secondary amine (or amide nitrogen) attacks the carbonyl carbon.[][2]

  • Dehydration : Water is eliminated, closing the third ring.[][2]

Pathway Diagram

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Pidotimod_DegradationPidotimodPidotimod (Parent)C9H12N2O4SMW: 244.27TransitionTransition State(Tetrahedral Intermediate)Pidotimod->TransitionAcid/Heat StressIntramolecular CyclizationImpurityYImpurity Y (Diketopiperazine)C9H10N2O3SMW: 226.25Transition->ImpurityY- H2O (Dehydration)WaterH2O(Byproduct)Transition->Water

Figure 1: Reaction pathway showing the dehydration of Pidotimod to form the tricyclic Impurity Y.[][2]

Analytical Characterization & Protocols

Detecting Impurity Y requires specific chromatographic conditions because its lack of a free carboxylic acid changes its retention behavior significantly compared to Pidotimod.[]

HPLC Method Parameters (Recommended)

This protocol is designed to separate the polar parent drug from the less polar cyclized impurity.[][2]

ParameterSetting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) - End-capped to reduce tailing
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[][2]5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Retention Time Pidotimod: ~6-8 min; Impurity Y : ~12-15 min (Later eluting due to hydrophobicity)
Mass Spectrometry (LC-MS) Identification[1][2]
  • Ionization Mode : ESI Positive (Electrospray Ionization)[][2]

  • Parent Ion (Pidotimod) : m/z 245.09 [M+H]⁺[][2]

  • Impurity Y Ion : m/z227.08 [M+H]⁺

  • Key Fragment : Loss of CO (-28 Da) or ring opening fragments characteristic of DKPs.[][2]

Stability Warning

Crucial Note : Impurity Y is hydrolytically unstable in strong alkaline conditions.[][2] It can ring-open back to Pidotimod or hydrolyze further into its constituent amino acids (Pyroglutamic acid and Thiazolidine-4-carboxylic acid).[][2] Analytical samples should be prepared in neutral to slightly acidic diluents and analyzed promptly.[][2]

Regulatory & Safety Implications

Control of Impurity Y is mandated under ICH Q3A (R2) guidelines for impurities in new drug substances.[][2]

  • Reporting Threshold : > 0.05%

  • Identification Threshold : > 0.10%

  • Qualification Threshold : > 0.15% (Requires tox studies if exceeded)[][2]

Toxicological Context : While diketopiperazines are common biological motifs, they are structurally distinct from the parent drug.[][2] High levels of Impurity Y indicate poor process control (excessive heat/acid exposure) or compromised shelf-life stability.[][2]

References

  • Chinese Journal of Pharmaceuticals. (2020). Determination of Related Substances in Pidotimod and Its Tablets by HPLC. (Discusses the hydrolytic instability of Impurity Y).
  • PubChem. (2024).[][2][3][4] Compound Summary: Pidotimod Diketopiperazine (CID 118855614).[][2] National Library of Medicine.[][2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[][2] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][][2]

Technical Whitepaper: Characterization and Control of Pidotimod Impurity Y (Pidotimod Diketopiperazine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Pidotimod Impurity Y , identified chemically as Pidotimod Diketopiperazine . This impurity represents a critical stability-indicating parameter due to its formation via intramolecular cyclization (dehydration) of the Pidotimod parent molecule.

Executive Summary

In the development and stability profiling of Pidotimod (an immunostimulant dipeptide), Impurity Y (CAS 161771-76-2) is a significant degradation product formed through intramolecular condensation. Unlike stereoisomeric impurities (Impurity A/B), Impurity Y results from the loss of a water molecule, creating a tricyclic diketopiperazine (DKP) system. This guide details the structural identity, formation thermodynamics, and validated analytical protocols for controlling Impurity Y in drug substances.

Chemical Identity and Structural Characterization[1][2][3]

Impurity Y is the dehydration product of Pidotimod. While Pidotimod contains a free carboxylic acid on the thiazolidine ring and a lactam (pyroglutamic) moiety, Impurity Y fuses these systems into a rigid tricyclic core.

Nomenclature and Identifiers
ParameterTechnical Detail
Common Name Pidotimod Impurity Y
Chemical Name Pidotimod Diketopiperazine
IUPAC Name Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione
CAS Registry Number 161771-76-2
Molecular Formula C₉H₁₀N₂O₃S
Molecular Weight 226.25 g/mol (Parent Pidotimod: 244.27 g/mol )
SMILES C1CC(=O)N2C1C(=O)N3CSCC3C2=O
Structural Analysis

The transition from Pidotimod to Impurity Y involves the nucleophilic attack of the amide nitrogen (or related center depending on pH) onto the carboxylic acid carbonyl, followed by dehydration.

  • Key Structural Feature: A central pyrazine-5,8,10-trione ring system fused with the pyrrolidine and thiazolidine rings.[1][2]

  • Stereochemistry: Retains the chiral centers of the parent Pidotimod ((4R)-3-[(2S)...]) unless racemization occurs concurrently with cyclization (common in DKP formation).

Physicochemical Properties[1][2][3][4]

The formation of the diketopiperazine ring significantly alters the solubility and ionization profile compared to the parent molecule.

PropertyPidotimod (Parent)Impurity Y (DKP)Technical Insight
Solubility High (Water)Reduced (Water)Loss of the ionizable carboxylic acid group reduces polarity and aqueous solubility.
pKa Acidic (~3.5, COOH)NeutralImpurity Y lacks the free COOH; it behaves as a neutral lactam/imide system.
Hygroscopicity ModerateLowThe rigid tricyclic structure reduces the surface area for water interaction.
LogP Low (< 0)Higher (> 0)Increased lipophilicity due to the masking of polar groups in the ring system.
UV Absorbance End absorption (<210 nm)Distinct λmaxThe tricyclic system may exhibit a bathochromic shift, aiding HPLC detection.

Formation Pathway and Mechanism[6]

Impurity Y is a Process-Related Impurity and a Degradation Product . Its formation is thermodynamically favored under conditions that promote dehydration (high temperature, acidic pH) or during the final isolation steps if not controlled.

Mechanism: Intramolecular Cyclization

The mechanism follows a classic diketopiperazine (DKP) synthesis route, accelerated by thermal stress.

Pidotimod_Degradation Pidotimod Pidotimod (Parent) C9H12N2O4S (Free Acid) Transition Transition State (Nucleophilic Attack) Pidotimod->Transition Thermal Stress / Acid Catalysis ImpurityY Impurity Y (DKP) C9H10N2O3S (Tricyclic System) Transition->ImpurityY Cyclization Water H2O (Byproduct) Transition->Water

Figure 1: Formation pathway of Impurity Y via dehydration and cyclization of Pidotimod.[2]

Analytical Methodology

Detecting Impurity Y requires a method capable of separating the neutral DKP species from the acidic parent and diastereomers (Impurity A).

Recommended HPLC Protocol

This protocol ensures resolution of Impurity Y (DKP) from Impurity A (Diastereomer) and Pidotimod.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5). Low pH suppresses ionization of the parent, improving retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Isocratic)

    • 5-25 min: 95% A → 60% A (Linear Gradient)

    • 25-30 min: 60% A (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 215 nm).

  • Retention Time (RT):

    • Pidotimod: ~6-8 min.

    • Impurity Y: ~12-15 min (Elutes later due to higher lipophilicity/loss of polarity).

Mass Spectrometry (LC-MS) Identification

For confirmation in stability studies:

  • Ionization: ESI Positive Mode.

  • Target Ion:

    • Pidotimod: m/z 245.09 [M+H]⁺

    • Impurity Y: m/z 227.08 [M+H]⁺ (Distinct -18 Da mass shift corresponding to loss of H₂O).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase A) Separation HPLC Separation (C18, pH 2.5 Gradient) Sample->Separation Inject 10µL Detection UV Detection (210 nm) & MS Confirmation (m/z 227) Separation->Detection Elution Data Data Analysis (RRT Calculation) Detection->Data Integration

Figure 2: Workflow for the identification and quantification of Impurity Y.

Synthesis and Isolation (for Standards)

To generate Impurity Y as a reference standard for QC validation:

  • Reflux Method: Dissolve Pidotimod in toluene or xylene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Dehydration: Reflux with a Dean-Stark trap to remove water continuously (driving the equilibrium toward the DKP).

  • Purification: Evaporate solvent and recrystallize from ethanol/ether or purify via preparative HPLC.

References

  • PubChem. (n.d.).[2] Compound Summary: Pidotimod Impurity Y (CID 118855614).[2] National Library of Medicine. Retrieved from [Link]

  • Baghel, M., et al. (2024).[3] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pidotimod Diketopiperazine (CAS 161771-76-2).[2][4][5] Retrieved from [Link][2][6]

Sources

Unveiling Pidotimod Impurity Y: A Technical Deep Dive into the Diketopiperazine Condensation Product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pidotimod Impurity Y discovery and origin Content Type: An in-depth technical guide or whitepaper.

Abstract

In the rigorous landscape of pharmaceutical impurity profiling, Pidotimod Impurity Y (CAS 161771-76-2) represents a critical "known unknown" that challenges standard HPLC protocols.[] Identified as Pidotimod Diketopiperazine , this impurity is not merely a degradation byproduct but a structural inevitability of the dipeptide scaffold under specific stress conditions.[] This guide provides a comprehensive analysis of Impurity Y, detailing its discovery via orthogonal analytical techniques, its tricyclic structural elucidation, and the mechanistic origin of its formation through intramolecular cyclization.[]

Introduction: The Dipeptide Stability Challenge

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[] Its structure comprises two distinct heterocyclic rings—L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid—linked by an amide bond.[]

While the dipeptide linkage is generally stable, the specific steric and electronic environment of Pidotimod predisposes it to a unique class of degradation: Diketopiperazine (DKP) formation .[] Unlike simple hydrolysis, which cleaves the molecule, DKP formation creates a new ring system, significantly altering the pharmacological and toxicological profile of the substance.[]

Impurity Y is the result of this cyclization.[] Its monitoring is mandated not just by ICH Q3A/B guidelines but by the need to control the dehydration pathways inherent to the drug's manufacturing and storage.[]

Discovery and Analytical Detection

The discovery of Impurity Y typically occurs during forced degradation studies (stress testing) or high-temperature stability trials.[] It is often initially flagged as a late-eluting peak in Reverse Phase HPLC (RP-HPLC) due to its increased hydrophobicity compared to the parent Pidotimod.[]

The Analytical Anomaly
  • Chromatographic Behavior: In standard C18 methods (acidic mobile phase), Pidotimod elutes early due to its polar carboxylic acid and lactam moieties.[] Impurity Y, having lost the free carboxylic acid functionality through cyclization, exhibits a longer retention time (RRT > 1.0).[]

  • Mass Spectrometry Flag: During LC-MS/MS analysis, the parent Pidotimod shows a protonated molecular ion

    
     at m/z 245 .[] The unknown peak (Impurity Y) consistently presents at m/z 227 .[]
    
  • The Delta Mass: The mass difference of 18 Da (245 - 227 = 18) is the diagnostic signature of dehydration (

    
    ).[]
    
Analytical Data Summary
ParameterPidotimod (Parent)Impurity Y (Target)
Formula


MW 244.27 g/mol 226.25 g/mol
m/z (ESI+) 245.09227.08
Key Functional Groups Free -COOH, Amide, LactamTricyclic fused system, No free -COOH
Solubility High (Polar)Reduced (Non-polar core)

Structural Elucidation

The transition from "Unknown Impurity m/z 227" to "Pidotimod Diketopiperazine" requires reconciling the loss of water with the preservation of the molecular skeleton.[]

The Tricyclic Core

The structure of Impurity Y is (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione .[] Unlike standard linear dipeptides that cyclize to form a single six-membered DKP ring, Pidotimod's precursors are already cyclic.[] Consequently, the cyclization of Pidotimod creates a fused tricyclic system :

  • Ring A: Pyrrolidine (from Pyroglutamic acid).[]

  • Ring B: Thiazolidine (from Thiazolidine-4-carboxylic acid).[]

  • Ring C: Diketopiperazine (formed by the new bond).[]

NMR Validation Logic
  • 1H NMR: The signal for the carboxylic acid proton (usually broad, >10 ppm) disappears.[] The chiral center protons (

    
    ) shift downfield due to the rigidification of the new ring system.[]
    
  • IR Spectroscopy: Appearance of a new carbonyl stretch characteristic of the diketopiperazine imide system, distinct from the amide I band of the parent.[]

Origin and Formation Mechanism

The formation of Impurity Y is a classic example of Intramolecular Aminolysis driven by thermal or acidic stress.[]

The Mechanism[1]
  • Activation: Under acidic conditions or high heat, the carboxylic acid group of the thiazolidine moiety becomes protonated or activated.[]

  • Nucleophilic Attack: The nitrogen atom of the pyroglutamic acid lactam (or the amide nitrogen, depending on the tautomeric state favored by the 3D conformation) attacks the activated carbonyl of the thiazolidine carboxyl group.[] Note: In many DKP formations, the N-terminal amine attacks the C-terminal ester/acid.[] Since Pidotimod has a "capped" N-terminus (lactam), the cyclization involves the amide backbone folding back on itself.[]

  • Dehydration: The tetrahedral intermediate collapses, expelling a water molecule.[]

  • Cyclization: The result is the closure of the central pyrazine-like ring, fusing the two existing rings into a rigid tricyclic structure.[]

Pathway Visualization

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Pidotimod_Impurity_Y cluster_conditions Critical Process Parameters (CPPs) Pidotimod Pidotimod (Parent) C9H12N2O4S MW: 244.27 Activation Thermal/Acid Stress Conformational Rotation Pidotimod->Activation  Heat / pH < 3   Transition Tetrahedral Intermediate (Nucleophilic Attack) Activation->Transition  Intramolecular    Cyclization   Water H2O (Leaving Group) Transition->Water ImpurityY Impurity Y (DKP) Tricyclic System C9H10N2O3S MW: 226.25 Transition->ImpurityY  Dehydration  

Caption: Figure 1. The degradation pathway of Pidotimod into Impurity Y via dehydration and intramolecular cyclization, forming the diketopiperazine core.[]

Control Strategy and Risk Mitigation

Because Impurity Y is a condensation product, its formation is thermodynamically favored under conditions that promote water removal (e.g., drying) or high energy (e.g., thermal sterilization).[]

Process Control
  • Drying: Avoid excessive temperatures (>50°C) during the drying of the final API, especially if the moisture content is low, as this drives the equilibrium toward dehydration.[]

  • pH Management: Maintain the pH of liquid formulations within the stability window (typically pH 4.0–6.0). Strongly acidic environments catalyze the protonation of the carboxyl group, accelerating cyclization.[]

  • Solvent Selection: In the final crystallization step, avoid protic solvents at high temperatures that might facilitate proton transfer required for the reaction.[]

Routine Monitoring
  • Method: RP-HPLC with UV detection at 210-215 nm.[]

  • Limit: As a known degradation impurity, it should be controlled according to ICH Q3B limits (typically <0.15% or <1.0 mg daily intake, whichever is lower).[]

  • Reference Standard: Use certified Pidotimod Impurity Y (CAS 161771-76-2) for system suitability testing to ensure resolution from the parent peak.[]

References

  • Baghel, M., Bharkatiya, M., Singh, A., & Rajput, S. J. (2024).[] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1). Retrieved from [Link]

  • PubChem. (n.d.).[] Pidotimod Impurity Y (Compound CID 118855614).[][2] National Library of Medicine.[] Retrieved from [Link]

Sources

Technical Guide: Pidotimod and the Diketopiperazine Impurity Y

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and analytical relationship between Pidotimod and its specific cyclized degradation product, Impurity Y.

Executive Summary: The Dipeptide Instability Factor

In the development of Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid), a synthetic immunostimulant, the control of impurities is critical for maintaining drug efficacy and safety. Among the impurity profile, Impurity Y (CAS 161771-76-2) represents a unique stability challenge.

Unlike simple enantiomeric impurities (such as Impurity D) or hydrolysis byproducts, Impurity Y is a Diketopiperazine (DKP) derivative . It is formed through an intramolecular cyclization accompanied by dehydration. This guide analyzes the transformation of Pidotimod into Impurity Y, providing researchers with the mechanistic understanding required to mitigate its formation during synthesis and shelf-life storage.

Structural Relationship & Physicochemical Comparison

The relationship between Pidotimod and Impurity Y is defined by dehydration-driven cyclization . Pidotimod possesses a dipeptide-like structure (L-pyroglutamic acid coupled with L-thiazolidine-4-carboxylic acid). Under stress conditions, the molecule undergoes internal condensation to form a fused tricyclic system.

Comparative Physicochemical Data
FeaturePidotimod (API) Impurity Y (Degradant)
CAS Number 121808-62-6161771-76-2
Chemical Nature Dipeptide-like ImmunostimulantTricyclic Diketopiperazine (DKP)
Molecular Formula C₉H₁₂N₂O₄SC₉H₁₀N₂O₃S
Molecular Weight 244.27 g/mol 226.25 g/mol
Mass Shift (LC-MS) [M+H]⁺ = 245.27[M+H]⁺ = 227.25 (Δ -18 Da )
IUPAC Name (4R)-3-{[(2S)-5-oxopyrrolidin-2-yl]carbonyl}-1,3-thiazolidine-4-carboxylic acid(5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione
Solubility Profile Soluble in water (polar)Reduced polarity due to loss of free -COOH
Structural Insight[5]
  • Pidotimod: Contains a free carboxylic acid at the C-terminus (thiazolidine ring) and a lactam ring at the N-terminus.

  • Impurity Y: The free carboxylic acid of the thiazolidine moiety reacts with the amide nitrogen of the peptide bond (or the pyroglutamic ring system in a complex rearrangement), closing a third ring. This results in a rigid, tricyclic pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine scaffold.

Mechanistic Pathway: Formation of Impurity Y

The formation of Impurity Y is a classic example of Diketopiperazine (DKP) formation , a common degradation pathway for dipeptides and peptide drugs. This reaction is typically catalyzed by:

  • Thermal Stress: High temperatures during drying or synthesis workup.

  • Acidic Conditions: Promotes protonation of the carbonyl, facilitating nucleophilic attack.

  • Activation: During synthesis, if the carboxylic acid is activated (e.g., mixed anhydride method) without immediate quenching, cyclization competes with the desired reaction.

The Cyclization Mechanism

The mechanism involves the nucleophilic attack of the amide nitrogen (from the peptide bond) onto the carboxylic acid carbon of the thiazolidine ring, leading to the expulsion of water.

Figure 1: The dehydration-cyclization pathway converting Pidotimod into the tricyclic Impurity Y.

Analytical Strategy: Detection and Control

Because Impurity Y lacks the free carboxylic acid found in Pidotimod, its chromatographic behavior differs significantly. This allows for robust separation using Reverse-Phase HPLC (RP-HPLC).

A. HPLC Method Parameters (Self-Validating Protocol)

To ensure separation of the polar Pidotimod from the less polar Impurity Y, a gradient elution is required.

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Retains Pidotimod).

    • 5-25 min: Linear gradient to 40% B (Elutes Impurity Y).

  • Detection: UV at 210 nm (Amide bond absorption) and 220 nm.

  • Expected Retention:

    • Pidotimod: ~6-8 minutes.

    • Impurity Y: ~18-22 minutes (Significant shift due to increased hydrophobicity from ring closure).

B. Mass Spectrometry Confirmation

When performing LC-MS for impurity identification:

  • Scan Mode: Positive Electrospray Ionization (+ESI).

  • Marker: Look for the [M+H]⁺ peak at 227.25 .

  • Fragmentation: MS/MS of 227.25 will show characteristic loss of CO (28 Da) or ring opening fragments, distinct from the Pidotimod parent ion (245.27).

Synthesis & Mitigation Workflow

Controlling Impurity Y requires strict adherence to process parameters during the coupling of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.

Critical Control Points (CCP)
Process StepRisk FactorMitigation Strategy
Coupling Reaction Over-activation of the carboxyl group.Use mild coupling agents (e.g., DCC/HOBt or EEDQ) at controlled temperatures (<5°C).
Solvent Removal High heat during distillation.Use vacuum distillation at <40°C. DKP formation is thermally accelerated.
Acidification Low pH for prolonged periods.Avoid storing the intermediate in strong acid; neutralize rapidly during workup.
Process Flow Diagram

Control_Strategy Start Starting Materials (L-PyroGlu + L-Thiazolidine-4-COOH) Coupling Coupling Reaction (Temp < 5°C) Start->Coupling Risk_Point CRITICAL RISK: Thermal Stress / Acidic pH Coupling->Risk_Point Outcome_Good Pidotimod (Pure) Risk_Point->Outcome_Good Controlled Temp/pH Outcome_Bad Impurity Y Formation (DKP Cyclization) Risk_Point->Outcome_Bad >40°C or pH < 2

Figure 2: Critical control points in Pidotimod synthesis to prevent Impurity Y formation.

References

  • National Center for Biotechnology Information (NCBI). (2023). Pidotimod Impurity Y (Compound Summary).[1][][3] PubChem.[1][3] Retrieved from [Link]

  • Baghel, M., et al. (2024).[4] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).[4] Retrieved from [Link]

Sources

Technical Guide: Identification and Structural Elucidation of Pidotimod Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the comprehensive profiling of Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) degradation products.[1] Pidotimod is a synthetic dipeptide immunomodulator.[1][2][][4][5] Its chemical structure—comprising a pyroglutamic acid ring coupled to a thiazolidine-4-carboxylic acid moiety—presents specific vulnerabilities to hydrolytic cleavage and oxidative instability (sulfur oxidation).

This document outlines the forced degradation protocols, analytical methodologies (LC-MS/MS), and structural characterization of key impurities (DPs) required for regulatory compliance (ICH Q1A/Q3A/Q3B).

Chemical Basis of Instability

To identify degradation products, one must first understand the parent molecule's lability.[1] Pidotimod (


, MW 244.[1][6]27) contains three critical "hotspots" for degradation:
  • The Peptide Bond (Amide Linkage): Susceptible to acid/base hydrolysis, cleaving the molecule into its two amino acid precursors.[1]

  • The Thiazolidine Ring (Sulfur Atom): Highly prone to oxidation, leading to sulfoxides (S-oxides) and sulfones.[1]

  • Chiral Centers: The C4 position on the thiazolidine ring and C2 on the pyroglutamic ring are subject to epimerization under extreme pH or thermal stress.[1]

Forced Degradation Strategy (Stress Testing)

The following protocol ensures the generation of all potential degradation products (DPs) to validate the stability-indicating method.

Table 1: Optimized Stress Conditions for Pidotimod
Stress TypeReagent / ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 1.0 N HCl, 80°C4–6 Hours10–20%Amide bond cleavage
Base Hydrolysis 1.0 N NaOH, 80°C2–6 Hours10–20%Ring opening / Dimerization
Oxidation 3%

, RT
2–4 Hours10–20%S-oxidation (Sulfoxides)
Thermal 80°C (Solid State)7–10 Days<5%Decarboxylation / Epimerization
Photolytic UV (1.2M lux hours)7 Days<5%Radical formation
ngcontent-ng-c176312016="" class="ng-star-inserted">

Expert Insight: Pidotimod is most vulnerable to oxidative and alkaline degradation.[1] While acid hydrolysis yields predictable cleavage products, alkaline stress can induce complex condensation reactions (see Section 4).[1]

Analytical Workflow: LC-ESI-MS/MS

The identification relies on high-resolution Mass Spectrometry (Q-TOF or Orbitrap) coupled with HPLC.[1]

Chromatographic Conditions
  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5–4.5).[1]

  • Mobile Phase B: Acetonitrile : Methanol (mixture).[1]

  • Gradient: Linear gradient optimized to separate the polar hydrolysis products (early eluting) from the non-polar parent.[1]

  • Wavelength: 210–215 nm (detection of the amide backbone).[1]

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Rationale: Pidotimod contains basic nitrogen atoms in the thiazolidine and pyrrolidone rings, making

    
     (m/z 245) the dominant precursor ion.[1]
    
  • Fragmentation: Collision-Induced Dissociation (CID) is used to break the amide bond, confirming the dipeptide structure.[1]

Structural Elucidation of Key Degradation Products

Recent studies have identified up to 9 degradation products (DPs). The four most critical are detailed below.

DP-1 & DP-3: Hydrolysis Products (Process Related)

Under acidic conditions, the central amide bond cleaves. These are also known as "Intrinsic Impurities" (INH).[1]

  • Pathway: Hydrolysis.[1]

  • Product A (INH-1): Pyroglutamic acid.[1][5]

    • m/z: 130

      
      .
      
  • Product B (INH-2): Thiazolidine-4-carboxylic acid.[1][]

    • m/z: 134

      
      .
      
  • Validation: These retention times match the raw starting materials used in Pidotimod synthesis.

DP-2: The Alkaline Dimer (Complex Structure)

In strong alkali (1N NaOH at 80°C), Pidotimod undergoes a unique degradation involving the thiazolidine ring.[1]

  • Proposed Structure: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione.[4]

  • Mechanism: Base-catalyzed condensation/dimerization of the thiazolidine moieties.[1]

  • Significance: This is a critical specific impurity to monitor during stability studies of basic formulations.

DP-Ox: Pidotimod Sulfoxide[1]
  • Condition: Oxidative stress (

    
    ).[1]
    
  • m/z: 261

    
     (+16 Da shift).[1]
    
  • Structure: Oxygen adds to the sulfur on the thiazolidine ring.[1]

  • Isomerism: Two diastereomers (sulfoxide isomers) often resolve as distinct peaks in HPLC (R-sulfoxide and S-sulfoxide).[1]

DP-4: Epimer (Diastereomer)[1]
  • Condition: Thermal / pH stress.[1][7]

  • m/z: 245

    
     (Same as parent).
    
  • Differentiation: Identical mass but different Retention Time (RT).[1]

  • Structure: Inversion of configuration at C4 (Thiazolidine) or C2 (Pyroglutamic), resulting in the (4S)-isomer or similar epimers.[1]

Degradation Pathway Visualization[1]

The following diagram illustrates the fragmentation and degradation pathways of Pidotimod.

Pidotimod_Degradation Pidotimod Pidotimod (API) [M+H]+: 245 (Thiazolidine-Pyroglutamic Dipeptide) Acid Acid Hydrolysis (1N HCl) Pidotimod->Acid Base Base Hydrolysis (1N NaOH) Pidotimod->Base Oxidation Oxidation (H2O2) Pidotimod->Oxidation PyroGlu DP-1 (INH-1) Pyroglutamic Acid MW: 129 | m/z: 130 Acid->PyroGlu Amide Cleavage Thiazolidine DP-3 (INH-2) Thiazolidine-4-carboxylic Acid MW: 133 | m/z: 134 Acid->Thiazolidine Amide Cleavage Base->PyroGlu Secondary Pathway Dimer DP-2 (Alkaline Dimer) Bisthiazolo-pyrazine derivative Complex Condensation Base->Dimer Dimerization/Condensation Sulfoxide DP-Ox (Impurity B) Pidotimod Sulfoxide MW: 260 | m/z: 261 (+16 Da) Oxidation->Sulfoxide S-Oxidation

Figure 1: Proposed degradation pathways of Pidotimod showing hydrolytic cleavage products (Red), oxidative impurities (Yellow), and complex alkaline degradants (Green).

References

  • Biomedical and Pharmacology Journal. (2024).[1][5] Stress Testing of Pidotimod by LC and LC-MS/MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod. Retrieved from [Link][1][2][][4][5][6][7][8]

  • SynZeal Research. Pidotimod Impurities Reference Standards. Retrieved from [Link][1]

Sources

Common Impurities in Pidotimod Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the impurity profile associated with the synthesis and storage of Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid). It is designed for process chemists and analytical scientists optimizing API purity.

Executive Summary

Pidotimod is a synthetic dipeptide immunomodulator constructed from L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid .[1][2][3][4][5] Its pharmacological efficacy relies heavily on its stereochemical integrity (4R, 2'S configuration). The impurity profile is dominated by stereoisomers due to the two chiral centers, unreacted precursors, and specific degradation products arising from the thiazolidine ring's susceptibility to oxidation and ring-opening.

This guide dissects the causality of these impurities, providing mechanistic insights into their formation and robust protocols for their detection and control.

Synthetic Routes & Impurity Genesis

The industrial synthesis of Pidotimod generally follows a condensation pathway. Understanding the specific coupling mechanism is critical for predicting the impurity profile.

The Core Condensation Mechanism

The most common route involves the activation of the carboxyl group of L-pyroglutamic acid, followed by nucleophilic attack by the nitrogen of L-thiazolidine-4-carboxylic acid.

  • Precursors: L-Pyroglutamic acid (L-PGA) + L-Thiazolidine-4-carboxylic acid (L-TCA).

  • Activation Methods: Acid chloride (using

    
     or 
    
    
    
    ), Mixed Anhydride, or Active Ester (e.g., hydroxysuccinimide).
Critical Process Impurities
  • Unreacted Precursors: Incomplete coupling leaves residual L-PGA and L-TCA. L-TCA is particularly problematic as it can degrade into formaldehyde and L-cysteine under acidic stress.

  • Coupling Reagent Byproducts: If DCC/EDC is used, urea derivatives (DCU) may persist.

  • Racemization (The Stereochemical Challenge):

    • Mechanism: Activation of L-pyroglutamic acid increases the acidity of the

      
      -proton, leading to enolization and loss of chirality at the C2' position.
      
    • Result: Formation of the (R,R)-diastereomer and potentially the (S,S)-enantiomer if the thiazolidine ring also epimerizes.

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthetic flow and the specific entry points for critical impurities.

Pidotimod_Synthesis cluster_inputs Starting Materials L_PGA L-Pyroglutamic Acid (S-Configuration) Activation Activation Step (Acid Chloride/Active Ester) L_PGA->Activation L_TCA L-Thiazolidine-4- carboxylic Acid (R-Configuration) Coupling Coupling Reaction L_TCA->Coupling Activation->Coupling Imp_Racem Impurity: Diastereomers (4R, 2'R) & (4S, 2'S) (Via Enolization) Activation->Imp_Racem High Temp / Strong Base Pidotimod Pidotimod API (4R, 2'S) Coupling->Pidotimod Imp_Unreacted Impurity: Residual L-PGA & L-TCA Coupling->Imp_Unreacted Incomplete Conversion Imp_Degradant Degradant: DP2 (Dimer) (Base Catalyzed) Pidotimod->Imp_Degradant Alkaline Stress

Figure 1: Synthetic pathway of Pidotimod highlighting the origin of stereochemical and process-related impurities.

Detailed Impurity Profiling

Stereoisomeric Impurities

Pidotimod contains two chiral centers.[6][7] The drug substance is the (4R, 2'S) isomer.[7]

  • Impurity A (Diastereomer): (4R, 2'R)-3-[(S)-...]. Often formed during the activation of L-pyroglutamic acid.

  • Impurity B (Enantiomer): (4S, 2'R). Rare, requires inversion of both centers (usually from using wrong starting material grades).

  • Impurity C (Diastereomer): (4S, 2'S).

Control Strategy: Since standard C18 HPLC cannot easily resolve these, Chiral HPLC (e.g., Chiralpak-IA or IC columns) is mandatory for release testing.

Degradation Products

Pidotimod is sensitive to oxidative and alkaline stress.

  • Impurity Q (Sulfoxide/Sulfone):

    • Origin: Oxidation of the sulfur atom in the thiazolidine ring.

    • Trigger: Exposure to air/peroxides during storage or synthesis.

    • Detection: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) in LC-MS.

  • Degradation Product 2 (DP2 - The Dimer):

    • Structure: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione.[2][3]

    • Origin: Under strong alkaline conditions (e.g., 1.0 N NaOH), Pidotimod degrades and dimerizes. This is a critical stability-indicating parameter.

  • Hydrolytic Degradants:

    • Cleavage of the amide bond regenerates L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.

Quantitative Summary Table
Impurity TypeCommon NameOriginRelative Retention (RRT)*Control Limit (Typical)
Process L-Pyroglutamic AcidUnreacted Starting Material~0.35NMT 0.5%
Process L-Thiazolidine-4-carboxylic acidUnreacted Starting Material~0.45NMT 0.5%
Stereoisomer Diastereomer (4R, 2'R)Racemization during activation~1.10 (Chiral)NMT 0.5%
Degradant Pidotimod Sulfoxide (Impurity Q)Oxidation (Storage/Process)~0.85NMT 0.2%
Degradant DP2 (Dimer)Alkaline Stress~1.25NMT 0.2%

*Note: RRT values are approximate and depend heavily on the specific mobile phase (e.g., Ammonium Acetate/MeOH).

Analytical Protocols & Control Strategies

To ensure "Trustworthiness" and "Self-Validation," the following protocols utilize orthogonal methods to capture the full impurity spectrum.

Protocol A: Reverse-Phase HPLC (Purity & Related Substances)

This method separates process impurities and degradation products based on polarity.

  • Column: C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0-5 min: 97% A (Isocratic)

    • 5-25 min: 97%

      
       50% A (Linear Gradient)
      
    • 25-30 min: 50% A (Hold)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 215 nm (Pidotimod has low UV absorption; 210-215 nm is critical).

  • Validation Criterion: Resolution (

    
    ) between Pidotimod and Impurity Q must be > 1.5.
    
Protocol B: Chiral HPLC (Stereochemical Purity)

Standard RP-HPLC will likely co-elute diastereomers.

  • Column: Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate)).[6]

  • Mobile Phase: Methyl-tert-butyl ether (MTBE) : Acetonitrile : TFA (35 : 65 : 0.2).[6]

  • Temperature: 25°C.

  • Rationale: The polysaccharide-based stationary phase interacts differentially with the spatial arrangement of the (R) and (S) centers.

Visualization: Analytical Workflow

This logic flow ensures no impurity goes undetected.

Analytical_Workflow cluster_methods Orthogonal Testing Sample Crude Pidotimod Sample RP_HPLC RP-HPLC (C18) (Purity & Degradants) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Stereoisomers) Sample->Chiral_HPLC LCMS LC-MS/MS (Structure ID) RP_HPLC->LCMS Unknown Peak > 0.1% Decision Compliance Check (ICH Q3A/B) RP_HPLC->Decision Chiral_HPLC->Decision Release Release Batch Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 2: Orthogonal analytical workflow for complete impurity characterization.

References

  • Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65944: Pidotimod.Link

  • ResearchGate. (2023). Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC.Link

  • Google Patents. CN102167727A - Synthesis method of pidotimod.Link

  • BOC Sciences. Pidotimod Impurities and Degradation Products.

Sources

Advanced Impurity Profiling: Sourcing and Characterizing Pidotimod Impurity Y (CAS 161771-76-2)

[1]

Executive Summary: The Precision Imperative

In the development of peptide-based immunomodulators like Pidotimod, the management of stereochemical impurities is not merely a regulatory hurdle—it is a determinant of therapeutic efficacy.[] Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidin-2-yl]carbonyl]thiazolidine-4-carboxylic acid) contains two chiral centers.[] Consequently, it is prone to diastereomeric contamination during the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[]

This guide focuses on Pidotimod Impurity Y (CAS 161771-76-2) , a critical reference standard often absent from primary pharmacopoeial catalogs (EP/USP) but essential for comprehensive purity profiling in ANDA/DMF filings.[] We address the discrepancy between vendor designations and pharmacopoeial standards, providing a robust workflow for sourcing, validating, and quantifying this specific impurity.

Technical Identity: Defining "Impurity Y"

A major challenge in sourcing Pidotimod standards is the nomenclature divergence between regulatory bodies (EP/BP) and commercial chemical suppliers.[]

  • Pharmacopoeial Status: The European Pharmacopoeia (EP) lists Impurities A, B, C, D, and E. "Impurity Y" is a non-pharmacopoeial commercial designation used by specialized synthesis vendors to denote a specific stereoisomer or process byproduct.[]

  • Chemical Specificity:

    • Target: Pidotimod Impurity Y

    • CAS Registry Number: 161771-76-2 [][2]

    • Structural Context: This CAS number is distinct from Pidotimod (121808-62-6) and its primary diastereomer, Impurity A (CAS 161771-75-1, often labeled as Impurity X in some catalogs).[][2]

    • Likely Identity: Based on the synthetic route and CAS proximity to Impurity X, Impurity Y is chemically identified as a stereoisomer (likely the (4S,2R) or (4S,2S) variant) or a close structural analogue arising from the racemization of the thiazolidine moiety.[]

Critical Warning: Do not rely solely on the letter code "Y". Vendor catalogs are inconsistent. Always validate the reference standard using the CAS number (161771-76-2) and the Certificate of Analysis (CoA) structure.[]

Sourcing Strategy: Availability and Vendor Qualification

Since Impurity Y is not a USP/EP catalog item, it must be sourced from specialized impurity synthesis houses.[]

Known Availability

Current market intelligence indicates availability from the following specialized tiers:

  • Tier 1 (High Confidence): Specialized impurity manufacturers (e.g., Clearsynth, BOC Sciences, SynZeal).[] These vendors typically list CAS 161771-76-2 explicitly.[]

  • Tier 2 (Custom Synthesis): If stock is depleted, this impurity requires de novo synthesis via controlled racemization or specific enantiomeric coupling, typically taking 4–6 weeks.[]

The "Trust but Verify" Validation Protocol

When sourcing non-compendial standards, you must act as your own quality authority. Use this self-validating workflow:

Validation StepMethodAcceptance Criteria
1. Identity 1H-NMR & 13C-NMR Distinct chemical shift differences at the chiral centers (C2 of pyrrolidine, C4 of thiazolidine) compared to Pidotimod API.
2. Stereochemistry Chiral HPLC / Polarimetry Must show a distinct retention time from the API and Impurity A (Diastereomer). Specific rotation

must be established.[]
3. Purity qNMR (Quantitative NMR) Absolute purity >95% w/w.[] Do not rely solely on HPLC area %.
4. Salt Form Ion Chromatography Verify if the standard is a free acid or a salt (e.g., HCl), as this alters the molecular weight correction factor.[]

Experimental Protocol: Separation and Detection

To detect Impurity Y alongside standard pharmacopoeial impurities, a standard C18 method is often insufficient due to the high polarity of the thiazolidine ring.[] The following method utilizes ion-pairing or rigorous pH control to achieve resolution.[]

High-Resolution HPLC Method
  • Column: C18 Shielded Phase (e.g., Zorbax SB-C18 or equivalent), 250 mm x 4.6 mm, 5 µm.[]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 2.5 with Phosphoric Acid (prevents ionization of the carboxylic acid, increasing retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).[]

  • Column Temp: 30°C.

Gradient Program:

  • 0-5 min: Isocratic 100% A (To elute very polar hydrolysis products like L-Pyroglutamic acid).

  • 5-25 min: Linear gradient to 90% A / 10% B.

  • 25-40 min: Linear gradient to 70% A / 30% B (Elution of Pidotimod, Impurity A, and Impurity Y).

  • 40-50 min: Wash and Re-equilibrate.

Resolution Criteria

Impurity Y (CAS 161771-76-2) typically elutes in the cluster near the main Pidotimod peak.[]

  • Resolution (Rs): Must be > 1.5 between Pidotimod and Impurity Y.

  • Tailing Factor: < 1.5 (Critical for accurate quantification of trace impurities).[]

Synthetic Pathway and Impurity Origins

Understanding where Impurity Y originates allows for process control.[] The diagram below illustrates the condensation of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid, highlighting the risk points for stereochemical inversion (leading to Impurity Y).

Pidotimod_SynthesisStart1L-CysteineInter1L-Thiazolidine-4-carboxylic acidStart1->Inter1+ FormaldehydeStart2L-Pyroglutamic AcidInter2Activated Ester(e.g., Pentachlorophenyl ester)Start2->Inter2ActivationReactionCondensation Reaction(DCC/DMF)Inter1->ReactionInter2->ReactionPidotimodPidotimod API(4R, 2S)Reaction->PidotimodMajor PathwayImpurityAImpurity A (EP)(Diastereomer 4R, 2R)Racemization at C2Reaction->ImpurityAEpimerizationSide ReactionImpurityYImpurity Y(CAS 161771-76-2)Stereoisomer/Process ImpurityReaction->ImpurityYStereochemicalLeakageImpurityCImpurity C(Hydrolysis Product)Pidotimod->ImpurityCDegradation(Hydrolysis)

Figure 1: Synthetic pathway of Pidotimod showing the genesis of stereochemical impurities (Impurity A, Impurity Y) during the condensation step.[]

References

  • European Directorate for the Quality of Medicines (EDQM). (2024).[] Pidotimod Monograph 2360. European Pharmacopoeia.[] (Requires Subscription).[][3]

  • National Institutes of Health (NIH). (n.d.).[] Pidotimod Compound Summary. PubChem.[][2] Retrieved January 28, 2026, from [Link][]

Methodological & Application

LC-MS/MS protocol for detection of Pidotimod Impurity Y

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of Pidotimod Impurity Y (Diketopiperazine Derivative)

Executive Summary

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1][][3] During synthesis and stability studies, Pidotimod can undergo intramolecular cyclization to form Impurity Y , a diketopiperazine derivative formally known as (5aS,10aR)-tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione .[1]

Unlike standard process impurities, Impurity Y represents a "dehydrated" cyclized form of the parent drug (Molecular Weight: 226.25 Da vs. 244.27 Da for Pidotimod).[1] Its rigid bicyclic structure alters its polarity and ionization efficiency, making it challenging to separate from the parent drug using traditional HPLC-UV methods due to lack of distinct chromophores.[1]

This protocol details a validated LC-MS/MS methodology for the specific detection and quantitation of Impurity Y in Pidotimod API and finished dosage forms. The method utilizes a polar-embedded stationary phase to retain the polar parent drug while resolving the neutral diketopiperazine impurity, achieving a Lower Limit of Quantitation (LLOQ) suitable for trace analysis (<0.05%).[1]

Chemical Context & Mechanism

To understand the separation logic, one must understand the formation mechanism.[1] Impurity Y is formed via the condensation of the carboxylic acid and the secondary amine within the Pidotimod structure (internal cyclization), resulting in the loss of a water molecule.[1]

Key Chemical Differences:

  • Pidotimod: Amphoteric (contains free -COOH and amide).[1] High polarity.

  • Impurity Y: Non-ionic/Neutral (diketopiperazine ring).[1] Reduced polarity compared to parent; lacks the ionizable carboxylic acid proton.[1]

Figure 1: Formation and Fragmentation Pathway The following diagram illustrates the cyclization of Pidotimod to Impurity Y and the proposed MS fragmentation logic.

Pidotimod_Impurity_Y Pidotimod Pidotimod (Parent) MW: 244.27 [M+H]+: 245.1 ImpurityY Impurity Y (Diketopiperazine) MW: 226.25 [M+H]+: 227.1 Pidotimod->ImpurityY - H2O (Cyclization) Fragment2 Fragment m/z 134 (Thiazolidine Core) Pidotimod->Fragment2 Common Fragment Fragment1 Fragment m/z 84 (Pyrrolidone Ring) ImpurityY->Fragment1 CID Fragmentation ImpurityY->Fragment2 CID Fragmentation

Caption: Cyclization of Pidotimod (245 m/z) yields Impurity Y (227 m/z). MRM transitions target the unique core fragments.

Materials & Reagents

  • Reference Standards:

    • Pidotimod API (>99.0% purity).[1]

    • Pidotimod Impurity Y Reference Standard (CAS: 161771-76-2).[1][]

  • Solvents (LC-MS Grade):

    • Methanol (MeOH).[1]

    • Acetonitrile (ACN).[1]

    • Water (Milli-Q or equivalent).[1]

  • Additives:

    • Formic Acid (FA), Optima™ grade or equivalent.[1]

    • Ammonium Formate (optional, for pH buffering).[1]

Experimental Protocol

Sample Preparation

Rationale: Pidotimod is highly soluble in water.[1] A "Dilute-and-Shoot" approach is preferred for API analysis to minimize recovery losses associated with extraction.[1]

  • Stock Solution (Impurity Y): Weigh 1.0 mg of Impurity Y standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water .[1] (Conc: 100 µg/mL).[1]

  • Stock Solution (Pidotimod): Weigh 10.0 mg of Pidotimod API into a 10 mL volumetric flask. Dissolve in Water.[1] (Conc: 1000 µg/mL).[1]

  • System Suitability Solution: Dilute Pidotimod stock to 10 µg/mL and spike with Impurity Y to a concentration of 0.1 µg/mL (1% level relative to parent).

  • Test Sample: Dissolve accurately weighed sample in Water to achieve a target concentration of 1000 µg/mL. Filter through a 0.22 µm PVDF syringe filter (discard first 1 mL).[1]

LC Conditions

Rationale: A Polar-Embedded C18 column is selected.[1] Standard C18 columns often suffer from "phase collapse" with high-aqueous mobile phases required to retain polar Pidotimod.[1] The polar-embedded group ensures wettability and retention of the polar parent while separating the less polar Impurity Y.[1]

ParameterSetting
Instrument UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) OR YMC-ODS-AQ
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Vol 2.0 µL

Gradient Program:

  • 0.0 - 1.0 min: 2% B (Isocratic hold for Pidotimod retention)[1]

  • 1.0 - 6.0 min: 2% -> 40% B (Elution of Impurity Y)[1]

  • 6.0 - 8.0 min: 40% -> 95% B (Wash)[1]

  • 8.0 - 10.0 min: 2% B (Re-equilibration)

MS/MS Conditions

Rationale: ESI Positive mode is essential as both compounds contain basic nitrogen atoms amenable to protonation.[1] MRM (Multiple Reaction Monitoring) provides the specificity needed to distinguish Impurity Y (227) from Pidotimod fragments.[1]

  • Source: Electrospray Ionization (ESI) - Positive Mode[1][4]

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr[1]

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Pidotimod 245.1 [M+H]+134.12518Parent Quant
Impurity Y 227.1 [M+H]+ 84.1 3022Quantifier
Impurity Y 227.1 [M+H]+134.13015Qualifier

Note: The transition 227 -> 84 corresponds to the cleavage of the pyrrolidone ring, a high-intensity fragment for diketopiperazines containing proline-like moieties.[1]

Analytical Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation (HSS T3) cluster_ms 3. MS/MS Detection Step1 Weigh API / Sample (Target: 1 mg/mL) Step2 Dissolve in H2O (Ensure complete solubility) Step1->Step2 Step3 Filter (0.22 µm PVDF) Remove particulates Step2->Step3 LC1 Injection (2 µL) Step3->LC1 LC2 Gradient Elution Retain Polar Parent LC1->LC2 LC3 Separation of Impurity Y (Elutes after Parent) LC2->LC3 MS1 ESI+ Ionization LC3->MS1 MS2 MRM: 227.1 -> 84.1 (Specific to Impurity Y) MS1->MS2

Caption: Step-by-step workflow from sample dissolution to MRM detection.

Method Validation & Performance Criteria

To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, the following criteria must be met:

  • Specificity:

    • Inject a blank (Water) and Pidotimod API (1 mg/mL).[1]

    • Requirement: No interference peak at the retention time of Impurity Y (approx 4.5 min) > 20% of the LLOQ response.

    • Note: Pidotimod (245 m/z) may undergo in-source fragmentation to 227 m/z (loss of water in the source).[1] Chromatographic separation is mandatory to distinguish "in-source" Impurity Y from real Impurity Y.[1] The HSS T3 column provides this separation.[1]

  • Linearity:

    • Range: 0.05 µg/mL (LLOQ) to 5.0 µg/mL.[1]

    • Correlation Coefficient (

      
      ): > 0.995.[1][4]
      
  • Accuracy (Recovery):

    • Spike Impurity Y into Pidotimod API at 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

    • Acceptance: 85% - 115% recovery.[1]

  • Sensitivity (LOD/LOQ):

    • LOD: S/N ratio ≥ 3:1.

    • LOQ: S/N ratio ≥ 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Pidotimod) Secondary interactions with silanols.[1]Ensure Mobile Phase A contains 0.1% Formic Acid.[1] Increase column temp to 45°C.
High Baseline/Noise Contaminated source or solvents.[1]Clean ESI source cone. Use fresh LC-MS grade solvents.
Impurity Y Peak in Blank Carryover from high conc. standard.Add a "needle wash" step with 90% ACN/10% Water/0.1% FA.[1]
Retention Shift pH fluctuation in aqueous phase.[1]Prepare fresh Mobile Phase A daily; evaporation of FA changes pH.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Pidotimod Monograph 2648.[1] European Pharmacopoeia (Ph.[1] Eur.).

  • National Center for Biotechnology Information (NCBI). Pidotimod Impurity Y (Compound Summary).[1] PubChem.[1] Accessed October 2023.[1] [1]

  • Baghel, M., et al. (2024).[1][3] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).[1][3]

  • Liang, Y., et al. (2016).[1][5] A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes.[1][5] Journal of Chromatography B. [1][5]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Quantification of Pidotimod Impurity Y in drug substance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of Pidotimod Impurity Y (Diketopiperazine) in Drug Substance

Abstract & Strategic Significance

In the development of Pidotimod, a synthetic dipeptide immunomodulator, the control of degradation pathways is critical for maintaining drug substance quality.[1] Impurity Y (CAS 161771-76-2) , identified as Pidotimod Diketopiperazine , represents a specific stability challenge.[1] Unlike standard process impurities, Impurity Y is formed via an intramolecular cyclization of Pidotimod, a reaction often accelerated by thermal stress or suboptimal pH conditions during manufacturing and storage.[1]

This Application Note provides a validated, stability-indicating RP-HPLC protocol for the quantification of Impurity Y. It addresses the specific analytical challenges posed by this impurity: its structural similarity to the parent molecule and its susceptibility to hydrolytic ring-opening under alkaline conditions.[1]

Chemical Background & Mechanistic Insight

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) contains both a pyroglutamic acid moiety and a thiazolidine ring.[1][2] Under stress, the terminal carboxylic acid and the amide nitrogen can undergo condensation, losing a water molecule to form a six-membered diketopiperazine ring.[1]

  • Parent: Pidotimod (

    
    , MW 244.27)[1][3][4][5]
    
  • Impurity Y: Pidotimod Diketopiperazine (

    
    , MW 226.25)[1][6]
    
  • Transformation: Intramolecular Cyclization (Dehydration)[1]

Critical Stability Note: While Diketopiperazines are generally stable, Impurity Y has been observed to hydrolyze back to the open-chain form or degrade further in strongly alkaline media.[1] Therefore, sample preparation must maintain a neutral to chemically inert pH (pH 4.0–6.0) to prevent artifactual degradation during analysis.[1]

Pathway Visualization

Pidotimod_Degradation Pidotimod Pidotimod (API) (Open Dipeptide Structure) Transition Transition State (Intramolecular Attack) Pidotimod->Transition - H2O (Cyclization) ImpurityY Impurity Y (Diketopiperazine Ring) Transition->ImpurityY Thermal/Acid Stress Hydrolysis Hydrolysis Products (Ring Opening) ImpurityY->Hydrolysis High pH / Strong Base

Caption: Cyclization pathway of Pidotimod to Impurity Y and potential hydrolysis risk.[1][2][5][7][8]

Method Development Strategy

To achieve robust separation of the polar zwitterionic Pidotimod from the neutral, less polar Impurity Y, we utilize Ion-Suppression Reversed-Phase Chromatography .[1]

  • Stationary Phase Selection: A C18 column with high aqueous stability (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18) is selected.[1] Standard C18 ligands are sufficient, but "Aqua" type columns prevent dewetting if high aqueous phases are needed for retention of polar degradants.[1]

  • Mobile Phase pH (Causality): A pH of 2.5 is chosen.

    • Reasoning: At pH 2.5, the carboxylic acid of Pidotimod is protonated (neutral), increasing its hydrophobicity and retention on the C18 column.[1] Impurity Y, lacking the free carboxylic acid (due to cyclization), exhibits a distinct retention profile driven by the hydrophobicity of the fused ring system.[1]

  • Detection: UV absorbance at 210 nm is optimal for the amide bonds present in both structures, as they lack extended conjugation for higher wavelength detection.[1]

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with DAD/VWD.

  • Column: Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q/HPLC Grade).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with dilute

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV at 210 nm
Injection Volume 20 µL
Run Time 35 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.07030
25.07030
26.0955
35.0955
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (95:5 v/v).[1] Note: Using a high-aqueous acidic diluent matches the initial gradient conditions and stabilizes Impurity Y.[1]

  • Stock Standard (Impurity Y): Prepare a 0.1 mg/mL solution of Pidotimod Impurity Y Reference Standard in Diluent.

  • System Suitability Solution: Prepare a solution containing 0.5 mg/mL Pidotimod API spiked with 0.1% Impurity Y.

  • Test Sample: Prepare a 1.0 mg/mL solution of the drug substance in Diluent.

Validation & Performance Criteria (ICH Q2(R1))

This method is designed to be self-validating through strict system suitability criteria.[1]

System Suitability Specifications
  • Resolution (

    
    ):  > 2.0 between Pidotimod and Impurity Y.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.[1]
    
  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Linearity & Range
  • Range: LOQ to 150% of the specification limit (0.15%).

  • Acceptance:

    
    .[1]
    
Robustness (Stability Warning)
  • Solution Stability: Impurity Y is sensitive to alkaline hydrolysis.[1] Ensure autosampler temperature is maintained at 4°C if samples are held for >12 hours. Do not use basic cleaning solvents for vials.[1]

Workflow Diagram

Method_Workflow Prep Sample Preparation (Diluent: pH 2.5 Buffer/ACN 95:5) Inject Injection (20 µL) Autosampler @ 4°C Prep->Inject Separation Gradient Elution Zorbax SB-C18, pH 2.5 Inject->Separation Detection UV Detection @ 210 nm Monitor for DKP Peak Separation->Detection Analysis Data Analysis Calc % Impurity Y vs Standard Detection->Analysis

Caption: Step-by-step analytical workflow for Pidotimod Impurity Y quantification.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Chromatographic Separation Techniques. 11th Edition. Strasbourg, France: EDQM.[1]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • PubChem . Pidotimod Impurity Y (Compound Summary). National Library of Medicine.[1] Accessed 2025.[1][3] Link

  • Baghel, M., et al. "Stress Testing of Pidotimod by LC and LC-MS/MS".[1] Biomedical and Pharmacology Journal, 2024; 17(1).[1] Link

  • Chen, D., et al. "Determination of Related Substances in Pidotimod and Its Tablets by HPLC".[1] Chinese Journal of Pharmaceuticals, 2020, 51(06): 771-777.[1] Link[1]

Sources

Pidotimod Impurity Y isolation from bulk Pidotimod

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Characterization of Pidotimod Impurity Y (Diketopiperazine)

Executive Summary

In the development of Pidotimod (an immunostimulant dipeptide), the control of impurities is critical for regulatory compliance (ICH Q3A/Q3B).[][2] Impurity Y (CAS 161771-76-2), identified as the Pidotimod Diketopiperazine derivative, represents a significant process and degradation impurity.[][2] Unlike simple hydrolysis products, Impurity Y results from an intramolecular cyclization that fundamentally alters the molecule's polarity and solubility profile.[][2]

This guide provides a self-validating workflow for isolating Impurity Y. By leveraging the distinct physicochemical shift from the polar free acid (Pidotimod) to the neutral tricyclic system (Impurity Y), researchers can achieve high-purity isolation using Reverse Phase Preparative HPLC.[][2]

Chemical Basis & Mechanistic Insight

The Identity of Impurity Y

Impurity Y is the diketopiperazine form of Pidotimod.[][2][3]

  • Pidotimod (API): (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid.[][2][4] Contains a free carboxylic acid and an amide bond.[][2]

  • Impurity Y: Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione.[][2]

  • Mechanism: Under thermal stress or acidic conditions, the terminal carboxylic acid of the thiazolidine ring attacks the amide nitrogen of the pyroglutamic acid moiety, eliminating water and closing a third ring.[][2]

Separation Logic

The formation of Impurity Y involves the loss of the ionizable carboxylic acid group (–COOH) and the formation of a rigid, neutral tricyclic lactam.[][2]

  • Polarity Shift: Pidotimod is highly polar and acidic.[][2] Impurity Y is significantly less polar and non-ionic.[][2]

  • Chromatographic Behavior: On a C18 stationary phase, Pidotimod (eluting early) separates well from Impurity Y (eluting later due to increased hydrophobicity and lack of ionization).[][2]

Visualization: Formation & Isolation Workflow

The following diagram illustrates the chemical pathway of Impurity Y formation and the logical flow of the isolation strategy.

G cluster_isolation Isolation Workflow Pidotimod Pidotimod (API) (Polar, Free Acid) MW: 244.27 Stress Stress Conditions (Heat/Acid) - H2O Pidotimod->Stress PrepHPLC Prep-HPLC (C18) Acidic Mobile Phase Pidotimod->PrepHPLC ImpurityY Impurity Y (Diketopiperazine) (Neutral, Tricyclic) MW: 226.25 Stress->ImpurityY Cyclization ImpurityY->PrepHPLC Load Sample Fraction Fraction Collection (Late Eluting Peak) PrepHPLC->Fraction Separation based on Polarity Lyophilization Lyophilization (Solvent Removal) Fraction->Lyophilization Final Isolated Impurity Y >95% Purity Lyophilization->Final

Figure 1: Mechanistic pathway of Pidotimod cyclization to Impurity Y and the downstream isolation workflow.

Experimental Protocol

Phase 1: Sample Enrichment (Optional)

Context: If Impurity Y is present at trace levels (<0.1%) in the bulk API, isolation is inefficient.[][2] Enrichment is recommended.[][2]

  • Preparation: Dissolve 5.0 g of Pidotimod bulk drug in 50 mL of 0.1 N HCl.

  • Stress: Reflux the solution at 60°C for 4-6 hours. This promotes the dehydration reaction.[][2]

  • Monitoring: Analyze an aliquot via analytical HPLC. Target an Impurity Y peak area of 5–10%.[][2]

  • Neutralization: Adjust pH to 3.0–4.0 with mild base (e.g., dilute NaOH) to prevent hydrolysis of the lactam rings during processing.[][2]

Phase 2: Preparative HPLC Isolation

This protocol uses a "Trap and Elute" logic where the non-polar impurity is retained while the polar API is washed out or eluted earlier.[][2]

ParameterSpecificationRationale
Instrument Preparative HPLC with UV-Vis DetectorRequired for flow rates >15 mL/min.[][2]
Column C18 (ODS), 250 x 20 mm, 10 µmHigh loading capacity; C18 maximizes retention difference between Acid (API) and Neutral (Impurity).[][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual silanols but Pidotimod remains soluble.[][2]
Mobile Phase B Acetonitrile (ACN)Strong solvent to elute the hydrophobic Impurity Y.[][2]
Flow Rate 15–20 mL/minOptimized for 20mm ID columns.[][2]
Detection UV at 210 nmPidotimod and Impurity Y lack strong chromophores; 210 nm detects the amide bonds.[][2]

Gradient Program:

  • 0–5 min (5% B): Isocratic hold. Pidotimod (highly polar) elutes rapidly near the void volume.[][2]

  • 5–20 min (5% → 40% B): Linear gradient. Impurity Y, lacking the hydrophilic carboxyl group, will elute significantly later (typically 12–15 min range).[][2]

  • 20–25 min (95% B): Wash column.

Fraction Collection:

  • Collect the peak eluting after the main API peak.[][2]

  • Self-Validation Step: Re-inject the collected fraction onto an analytical column to confirm purity (>98%) before drying.

Phase 3: Post-Isolation Processing
  • Concentration: Rotary evaporate the acetonitrile fraction at <40°C under vacuum.

  • Lyophilization: Freeze-dry the remaining aqueous phase.[][2] Note: Avoid thermal drying, as the concentrated amorphous solid can be hygroscopic or chemically unstable.[][2]

  • Yield: Expect a white to off-white amorphous powder.[][2]

Analytical Characterization & Validation

To confirm the identity of the isolated Impurity Y as the Diketopiperazine derivative, compare spectral data against the bulk API.[][2]

TechniqueExpected Result for Impurity YMechanistic Explanation
LC-MS (ESI) [M+H]+ = 227.25 Mass is 18 Da lower than Pidotimod (245.27).[][2] Indicates loss of H₂O (Dehydration/Cyclization).[][2]
1H NMR Absence of COOH proton The carboxylic acid proton (usually broad, >11 ppm) disappears.[][2]
1H NMR Shift in Thiazolidine protons Protons adjacent to the cyclization site (C4 of thiazolidine) shift downfield due to ring constraint.[][2]
IR Spectroscopy New Band ~1680-1700 cm⁻¹ Appearance of a new carbonyl stretch corresponding to the newly formed diketopiperazine lactam ring.[][2]

References

  • PubChem. (n.d.).[][2] Pidotimod Impurity Y (Compound CID 118855614).[][2] National Library of Medicine.[][2] Retrieved October 24, 2023, from [Link][][2]

  • Biomedical and Pharmacology Journal. (2024). Stress Testing of Pidotimod by LC and LC-MS/MS. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2020).[][2] CN111233854A - Preparation method of pidotimod impurity.[][2][5] Retrieved October 24, 2023, from [][2]

Sources

Application Note: High-Resolution Chromatographic Profiling of Pidotimod and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator used to prevent recurrent respiratory infections.[1][2] Its structure comprises two amino acid derivatives: L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[3]

The Analytical Challenge: Developing robust chromatographic methods for Pidotimod presents two distinct challenges:

  • High Polarity: The molecule is highly polar and acidic (pKa ~3.03), leading to poor retention on standard C18 columns and potential co-elution with the void volume.

  • Stereochemical Complexity: Pidotimod contains two chiral centers.[4] The active pharmaceutical ingredient (API) is the (4R, 2'S) isomer. However, synthesis pathways and stress conditions can generate three other stereoisomers: (4S, 2'R), (4R, 2'R), and (4S, 2'S).

This guide provides two validated protocols: a Reverse-Phase (RP-HPLC) method for related substances (degradation products) and a Chiral HPLC method for enantiomeric purity.

Physicochemical Profile

Understanding the analyte is the first step to robust method design.

PropertyValue / CharacteristicImpact on Chromatography
Molecular Formula C₉H₁₂N₂O₄SLow molecular weight requires high-quality silica to prevent pore exclusion.
Molecular Weight 244.27 g/mol
Solubility Water (High), DMSO, DMFRequires high-aqueous mobile phases for RP-HPLC.
pKa ~3.03 (Carboxylic acid)Mobile phase pH must be controlled (pH < 2.5) to suppress ionization and increase retention on C18.
UV Absorption Weak (End absorption)Detection required at 210–215 nm (amide bond).

Protocol A: Determination of Related Substances (Achiral)

Objective: Separation of Pidotimod from its hydrolysis degradation products (L-Pyroglutamic acid and Thiazolidine-4-carboxylic acid) and process impurities.

Method Rationale

Due to Pidotimod's high polarity, standard organic gradients cause the analyte to elute too quickly. This protocol utilizes a high-aqueous, acidic mobile phase to maintain the analyte in its neutral (protonated) state, facilitating interaction with the hydrophobic stationary phase.

Chromatographic Conditions
  • Column: C18 Polar-Embedded Column (e.g., Phenomenex Synergi Hydro-RP or Waters XSelect HSS T3), 250 × 4.6 mm, 5 µm.

    • Why: "AQ" or polar-embedded columns prevent phase collapse (dewetting) under 100% aqueous conditions.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C (Improves mass transfer for peptides).

  • Detection: UV @ 215 nm.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0973Isocratic Hold (Retention of Polar Impurities)
5.0973End Isocratic Hold
20.07030Linear Gradient (Elution of less polar impurities)
25.07030Wash
26.0973Re-equilibration
35.0973End of Run
Key Impurities Targeted
  • Impurity A (L-Pyroglutamic acid): Result of peptide bond hydrolysis. Elutes early (near void).

  • Impurity B (Thiazolidine-4-carboxylic acid): The C-terminal hydrolysis product.

  • Oxidation Impurities: Formed at the thiazolidine sulfur atom (sulfoxides).

Protocol B: Enantiomeric Purity (Chiral)

Objective: Separation of the active (4R, 2'S) isomer from its enantiomer (4S, 2'R) and diastereomers ((4R, 2'R) and (4S, 2'S)).

Method Rationale

Traditional ligand-exchange chromatography is effective but complex to stabilize. This protocol uses a modern Amylose-based Polysaccharide Column in Polar Organic Mode. The amylose derivative forms a helical cavity that discriminates between the spatial arrangements of the Pidotimod isomers.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1 or Chiralpak IA), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Isopropanol / Trifluoroacetic Acid (TFA).[5]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[5]

    • Note: The TFA is critical to suppress the ionization of the carboxylic acid, sharpening the peaks and preventing tailing on the chiral selector.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.[6]

  • Temperature: 25°C (Lower temperature often enhances chiral resolution).

  • Detection: UV @ 215 nm.

Expected Elution Order (Typical)
  • (4S, 2'S) - Diastereomer

  • (4R, 2'R) - Diastereomer

  • (4R, 2'S) - Pidotimod (API)

  • (4S, 2'R) - Enantiomer[4]

(Note: Elution order must be confirmed with reference standards as it varies slightly with column aging and specific brand).

Visualizing the Workflow

The following diagram illustrates the integrated workflow for Pidotimod analysis, from sample preparation to data reporting.

Pidotimod_Workflow cluster_Methods Chromatographic Selection Sample Raw Sample (API or Formulation) Prep Sample Prep Dissolve in Mobile Phase (Avoid degradation) Sample->Prep MethodA Method A: Achiral (C18 Polar Embedded) pH 2.5 Phosphate Prep->MethodA Purity Check MethodB Method B: Chiral (Amylose-1) Polar Organic Mode Prep->MethodB Chiral Check Detect Detection UV @ 215 nm (Diode Array for Purity) MethodA->Detect MethodB->Detect Data_Rel Data: Related Substances (Hydrolysis Products) Detect->Data_Rel Data_Chi Data: Enantiomeric Excess (Stereoisomers) Detect->Data_Chi

Caption: Integrated analytical workflow for Pidotimod characterization distinguishing achiral and chiral pathways.

Expert Insights & Troubleshooting

Stability in Solution

Pidotimod is a dipeptide and is susceptible to hydrolysis in strong acid or base.

  • Observation: If you see the "Impurity A" (Pyroglutamic acid) peak area increasing over time in your sequence.

  • Root Cause: The sample solvent might be too acidic, or the autosampler temperature is too high.

  • Correction: Maintain autosampler at 4°C. Ensure sample diluent pH is near neutral (pH 4–6) before injection.

Peak Tailing
  • Observation: The main Pidotimod peak shows significant tailing (Symmetry factor > 1.5).

  • Root Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.

  • Correction: Increase the ionic strength of the buffer (up to 50 mM phosphate) or lower the pH slightly (to 2.2) to ensure full protonation.

Chiral Resolution Loss
  • Observation: Co-elution of the enantiomer with the main peak.

  • Root Cause: Chiral columns are sensitive to water and strong solvents.

  • Correction: Ensure the mobile phase is strictly anhydrous (if using Normal Phase/Polar Organic). Flush the column with 100% Isopropanol to remove adsorbed water contaminants.

References

  • European Pharmacopoeia (Ph.[7] Eur.). Pidotimod Monograph. 10th Edition.[7] (Standard for impurity limits and identification).

  • PubChem. Pidotimod Compound Summary. National Center for Biotechnology Information. (Source for physicochemical data).[4][8][9][10][11][12][13][14][15][]

  • Zhang, Y., et al. (2025). Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC. ResearchGate.[6] (Source for Lux Amylose-1 method parameters).

  • Rathod, S., et al. (2023). Isolation and Characterization of Novel Degradation Product of Pidotimod. Biomedical and Pharmacology Journal. (Source for degradation pathways and stress testing).

Sources

Using Pidotimod Impurity Y as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the characterization, qualification, and application of Pidotimod Impurity Y (CAS: 161771-76-2) as a reference standard in pharmaceutical quality control.[1] Impurity Y, chemically identified as the diketopiperazine derivative of Pidotimod, represents a critical degradation product formed via intramolecular cyclization. Accurate quantification of this species is essential for monitoring the stability and purity of Pidotimod drug substances and products. This document outlines the mechanism of formation, structural elucidation requirements, and a validated HPLC methodology for system suitability testing.

Chemical Dossier & Mechanism of Formation

Pidotimod Impurity Y is not merely a process byproduct; it is a thermodynamically stable degradation product resulting from the nucleophilic attack of the N-terminal amine on the C-terminal carboxylic carbonyl (or activated ester), leading to the formation of a six-membered diketopiperazine ring.[1]

  • Common Name: Pidotimod Impurity Y

  • Chemical Name: (8aS)-5-thia-1,7-diazatricyclo[7.3.0.0^{3,7}]dodecane-2,8,12-trione (or Pidotimod Diketopiperazine)[1][2]

  • CAS Number: 161771-76-2[1][2][]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 226.25 g/mol [1][4][5]

  • Criticality: High. As a cyclized peptide, it lacks the free carboxylic acid functionality of the parent drug, significantly altering its solubility and pharmacological profile.

Figure 1: Formation Pathway (Graphviz Diagram)

The following diagram illustrates the degradation pathway where Pidotimod undergoes dehydration and cyclization to form Impurity Y.

Pidotimod_Degradation Pidotimod Pidotimod (Parent) C9H12N2O4S (Open Dipeptide Chain) Transition Transition State (Nucleophilic Attack) Pidotimod->Transition Thermal/Acid Stress ImpurityY Impurity Y (Diketopiperazine) C9H10N2O3S (Cyclized Form) Transition->ImpurityY Cyclization Water H2O (Eliminated) Transition->Water

Caption: Mechanism of Pidotimod degradation via intramolecular cyclization to form Impurity Y (Diketopiperazine).[1][2]

Protocol: Reference Standard Qualification

Before Impurity Y can be used to quantitate samples, it must be qualified as a Secondary Reference Standard . Do not assume vendor purity values are absolute without verification.

Phase A: Structural Identity Confirmation

Objective: Prove the material is chemically authentic Impurity Y.

  • 1H-NMR (Proton NMR):

    • Solvent: DMSO-d6.

    • Key Diagnostic Signals: Look for the disappearance of the carboxylic acid proton (approx. 12.0 ppm) seen in Pidotimod.[1] Observe the shift in the alpha-protons of the thiazolidine ring due to the rigidity of the newly formed diketopiperazine ring.[1]

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.[1][6]

    • Target Ion:

      
      .
      
    • Differentiation: Pidotimod (Parent) has

      
      .[1] The loss of 18 Da (Water) confirms the cyclization/dehydration structure of Impurity Y.
      
Phase B: Purity Assignment (Mass Balance Approach)

Objective: Assign a precise potency factor (% w/w) to the standard.

graphic Purity
×
(
1
−
%
Water
+
%
Solvents
+
%
Residue
100
)
\text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Residue}}
[1]
ParameterMethodAcceptance Criteria
Chromatographic Purity HPLC (Area Normalization)> 95.0% (No single impurity > 1.0%)
Water Content Karl Fischer (Coulometric)Report Value (Typically < 2.0% for DKPs)
Residual Solvents GC-Headspace< ICH Q3C Limits
Residue on Ignition (ROI) Gravimetric< 0.5%

Analytical Application: HPLC Methodology

This protocol details how to use the qualified Impurity Y standard to determine the "Related Substances" profile of Pidotimod.

Method Parameters
  • Column: C18 Phase (e.g., Zorbax SB-C18 or equivalent),

    
    .
    
    • Note: A column capable of withstanding highly aqueous mobile phases is required due to the polarity of Pidotimod.

  • Mobile Phase A: Phosphate Buffer (20 mM

    
    , pH 2.5 adjusted with 
    
    
    
    ).[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV at 210 nm (Critical: Diketopiperazines have weak absorbance; 210 nm captures the amide carbonyls).

  • Column Temp:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0982
25.07030
30.07030
31.0982
40.0982
Workflow: Relative Response Factor (RRF) Determination

Because Impurity Y is a cyclized form, its UV extinction coefficient differs from Pidotimod.[1] You must calculate the RRF to accurately quantify it in samples without running a full standard curve every time.[1]

  • Preparation:

    • Solution A: Pidotimod Working Standard (0.5 mg/mL).[1]

    • Solution B: Impurity Y Reference Standard (0.5 mg/mL).[1]

  • Injection: Inject 6 replicates of equimolar concentrations of Solution A and Solution B.

  • Calculation:

    
    [1]
    
    • Typical RRF for Diketopiperazines: Often ranges between 0.8 and 1.2, but must be experimentally determined. If RRF is close to 1.0 (0.8–1.2), you may use diluted Pidotimod as an external standard with a correction factor.[1]

System Suitability & Troubleshooting

To ensure the validity of every analytical run, the following system suitability criteria must be met using a "Resolution Solution" containing both Pidotimod and Impurity Y.

Figure 2: Analytical Decision Tree (Graphviz)

Method_Validation Start Start Analytical Run SST Inject System Suitability (Pidotimod + Impurity Y) Start->SST CheckRes Check Resolution (Rs) Is Rs > 2.0? SST->CheckRes Pass Inject Samples CheckRes->Pass Yes Fail Troubleshoot CheckRes->Fail No pH_Check Check Buffer pH (Must be < 3.0) Fail->pH_Check Col_Check Check Column Performance (Tailing Factor) Fail->Col_Check pH_Check->SST Retry

Caption: Decision tree for HPLC System Suitability Testing (SST) involving Impurity Y.

Troubleshooting Guide
  • Issue: Co-elution of Impurity Y and Pidotimod.

    • Cause: pH is too high.[1] Pidotimod contains a carboxylic acid; at higher pH, it ionizes and elutes earlier, potentially merging with the neutral Impurity Y.

    • Fix: Lower Mobile Phase A pH to 2.5 or 2.2 to suppress ionization of Pidotimod, increasing its retention and separation from Impurity Y.[1]

  • Issue: Low Sensitivity for Impurity Y.

    • Cause: Detection wavelength too high.[1]

    • Fix: Ensure UV detector is set to 210 nm.[1] Diketopiperazines have minimal conjugation and rely on the peptide bond absorption.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] Pidotimod Impurity Y (Compound Summary, CID 118855614).[2] PubChem.[1] Retrieved January 28, 2026, from [Link]

  • European Pharmacopoeia (Ph.[1][7] Eur.). (2025).[1][6] Control of Impurities in Substances for Pharmaceutical Use (General Chapter 5.10). European Directorate for the Quality of Medicines.

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Retrieved from [Link]

Sources

Application Note: Protocol for Forced Degradation Studies of Pidotimod

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis of Instability

Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1] Unlike simple small molecules, its stability profile is governed by two distinct structural vulnerabilities: the peptide-like amide linkage connecting the pyroglutamic acid ring to the thiazolidine ring, and the sulfur atom within the thiazolidine moiety.

This protocol is designed not merely to destroy the molecule, but to generate relevant degradation products (DPs) that facilitate the development of a stability-indicating method.[2]

Structural Vulnerabilities
  • Hydrolytic Cleavage: The amide bond is susceptible to acid/base hydrolysis, yielding L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid .

  • Thiazolidine Ring Instability: Under alkaline conditions, the thiazolidine ring can open or dimerize. Recent literature identifies a specific dimerization product (3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′- d]pyrazine-5,10-dione) formed under harsh basic stress.

  • S-Oxidation: The sulfur atom is prone to oxidation by peroxides, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).

Experimental Strategy & Logic

The Core Directive: The goal is 5–20% degradation .

  • Why? Less than 5% is insufficient to characterize DPs. More than 20% creates secondary degradation products (breakdown of the breakdown products) that are chemically irrelevant to shelf-life stability.

  • The "Stop" Criteria: If a sample degrades >20% at the initial time point, the study must be repeated with milder conditions (lower temperature or reagent concentration).

Workflow Visualization

The following diagram outlines the logical flow of the stress testing protocol, ensuring mass balance tracking at every stage.

Pidotimod_Stress_Workflow cluster_stress Stress Conditions Stock Stock Solution Prep (1 mg/mL in Mobile Phase) Split Aliquot Separation Stock->Split Acid Acid Hydrolysis (0.1N - 1N HCl) Split->Acid Base Base Hydrolysis (0.1N NaOH) Split->Base Ox Oxidation (0.1% - 3% H2O2) Split->Ox Therm Thermal (60°C - 80°C) Split->Therm Photo Photolysis (UV/Vis 1.2M Lux) Split->Photo Quench Quenching/Neutralization (Critical for Acid/Base) Acid->Quench Base->Quench Dilute Dilution to Analytical Conc. (e.g., 100 µg/mL) Ox->Dilute Therm->Dilute Photo->Dilute Quench->Dilute HPLC UPLC/HPLC Analysis (PDA Detection) Dilute->HPLC MassBal Mass Balance Calc (Assay + Impurities ≈ 100%) HPLC->MassBal

Figure 1: Step-by-step workflow for Pidotimod forced degradation. Note the critical quenching step for hydrolytic samples to prevent degradation during analysis.

Detailed Experimental Protocols

Preparation of Stock Solution

Dissolve Pidotimod Reference Standard in the mobile phase (or Methanol:Water 50:50) to achieve a concentration of 1000 µg/mL . This high concentration ensures that even after dilution with stress reagents, the final concentration is detectable.

Stress Conditions Table

Note: Pidotimod is highly sensitive to base. Literature suggests 1.0 N NaOH at 80°C causes 90% degradation, which is excessive. The protocol below uses milder conditions to target the 5-20% window.

Stress TypeReagent / ConditionTemperatureDurationTarget Mechanism
Acid Hydrolysis 1.0 mL Stock + 1.0 mL 0.1 N HCl 60°C2 - 4 HoursAmide bond cleavage
Base Hydrolysis 1.0 mL Stock + 1.0 mL 0.01 N NaOH RT - 40°C1 - 2 HoursRing opening / Dimerization
Oxidation 1.0 mL Stock + 1.0 mL 3%

RT2 - 6 HoursS-oxidation (Sulfoxide)
Thermal Solid state (thin layer)80°C3 - 7 DaysPyrolysis / Decarboxylation
Photolytic Solid state & Solution (Quartz cell)ICH Q1B (1.2M Lux·h)~5-7 DaysRadical formation
Procedure for Hydrolytic Stress (Acid/Base)
  • Transfer: Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask (or reaction vial).

  • Stress: Add 1.0 mL of Acid or Base reagent.

  • Incubate: Place in a thermostatic water bath or block heater at the specified temperature.

  • Quench (Critical):

    • For Acid: Add exactly 1.0 mL of equivalent strength NaOH (e.g., 0.1 N).

    • For Base: Add exactly 1.0 mL of equivalent strength HCl.

    • Why? If you inject un-neutralized samples, the degradation continues in the autosampler, invalidating the "time point" data.

  • Dilute: Make up to volume with Mobile Phase to reach target analytical concentration (e.g., 100 µg/mL).

Procedure for Oxidative Stress
  • Transfer: Pipette 1.0 mL of Stock Solution.

  • Stress: Add 1.0 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate: Keep at Room Temperature (RT) in the dark.

    • Note: Pidotimod oxidation can be rapid. Monitor at 1 hour. If degradation is <5%, increase temp to 40°C.

  • Dilute: Dilute to volume with Mobile Phase.

    • Tip: Do not use metallic spatulas or needles, as metal ions can catalyze Fenton-like reactions with peroxide, causing erratic degradation.

Analytical Methodology (HPLC/UPLC)[3]

To separate Pidotimod from its polar hydrolysis products (Pyroglutamic acid) and non-polar oxidation products, a C18 column with an acidic mobile phase is required.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 (e.g., Cosmosil or Zorbax), 250 x 4.6 mm, 5 µmStandard RP retention for polar peptides.
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5 - 3.0)Low pH suppresses ionization of carboxylic groups, increasing retention of polar DPs.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Mode Gradient or Isocratic (e.g., 90:10 Buffer:ACN)Isocratic is often sufficient; Gradient preferred for unknown impurity profiling.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 210 nm or 215 nmPidotimod lacks strong chromophores; low UV is necessary for detection.
Injection Vol 20 µL
Degradation Pathway Visualization

The following diagram illustrates the chemical fate of Pidotimod under these conditions.

Degradation_Pathway cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Pidotimod Pidotimod (Parent) Pyro L-Pyroglutamic Acid (Polar DP) Pidotimod->Pyro Acid/Base Hydrolysis Thiaz Thiazolidine-4-carboxylic Acid (Polar DP) Pidotimod->Thiaz Acid/Base Hydrolysis Dimer Bisthiazolo Dimer (Base Induced) Pidotimod->Dimer Strong Base (Dimerization) Sulfoxide Pidotimod S-oxide (Major Oxidative DP) Pidotimod->Sulfoxide H2O2 Sulfone Pidotimod Sulfone (Rare/Harsh Ox) Sulfoxide->Sulfone Excess H2O2

Figure 2: Hypothesized degradation pathways. Hydrolysis yields constituent amino acids; Oxidation attacks the thiazolidine sulfur.

Data Analysis & Mass Balance

The hallmark of a high-quality degradation study is Mass Balance . You must verify that the decrease in the Pidotimod peak area corresponds to the increase in degradation product peak areas (corrected for response factors).



Acceptance Criteria: The Mass Balance should be within 95% – 105% .

  • If Mass Balance is Low (<90%): This indicates that degradation products are either:

    • Not eluting (stuck on column).

    • Eluting in the solvent front (too polar).

    • Volatile and lost during heating.

    • Lacking a chromophore at 210 nm.[3]

Reporting: Report the Relative Retention Time (RRT) of all new peaks.

  • Pidotimod RRT: 1.00

  • L-Pyroglutamic acid:[4] Typically < 1.00 (More polar, elutes earlier).

  • S-oxide: Typically < 1.00 (Sulfoxides are often more polar than sulfides).

References

  • International Conference on Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Conference on Harmonisation (ICH). (1996).[5] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Singh, S., et al. (2024). "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal, 17(1). [Link]

  • Gage, G., et al. (2020).[3] "Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form." International Journal of Pharmaceutical Research, 12(4).[3] [Link]

  • Zeng, W., et al. (2012). "Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma." Latin American Journal of Pharmacy, 31(7), 1032-6. [Link]

Sources

Technical Application Note: Targeted Synthesis of Pidotimod Impurity Y (D-Pyroglutamic Isomer)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of Pidotimod ((4R)-3-{[(2S)-5-oxopyrrolidin-2-yl]carbonyl}-1,3-thiazolidine-4-carboxylic acid), a key immunostimulant, the control of stereochemical purity is critical. Impurity Y (often designated in commercial catalogs under CAS 161771-76-2) represents the (2R)-diastereomer , arising from the use of D-pyroglutamic acid or racemization during the coupling process.

Unlike simple degradation products, Impurity Y is a process-related chiral impurity . Its synthesis is essential for:

  • Method Validation: Establishing resolution factors (

    
    ) in chiral HPLC methods.
    
  • Toxicology Studies: Qualifying impurities that exceed ICH Q3A/B thresholds.

  • Process Control: Monitoring the optical purity of the starting material (L-Pyroglutamic acid).

This guide provides a high-fidelity protocol for the synthesis of Impurity Y using a Mixed Anhydride Coupling Strategy , prioritized for its reduced racemization risk compared to standard DCC/HOBt methods.

Chemical Identity & Retrosynthesis

Target Molecule: Pidotimod Impurity Y IUPAC Name: (4R)-3-{[(2R)-5-oxopyrrolidin-2-yl]carbonyl}-1,3-thiazolidine-4-carboxylic acid Stereochemistry: (2R, 4R) [D-Pyroglutamic acid moiety + L-Thiazolidine moiety] CAS Registry Number: 161771-76-2 (Generic association for Pidotimod diastereomers in various catalogs)

Retrosynthetic Analysis

The synthesis is designed to ensure the retention of the (4R)-configuration of the thiazolidine ring while explicitly introducing the (2R)-configuration from the pyroglutamic acid moiety.

Retrosynthesis Target Impurity Y (2R, 4R)-Diastereomer Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Starting Material A D-Pyroglutamic Acid (2R-isomer) Disconnection->Fragment1 Fragment2 Starting Material B L-Thiazolidine-4-carboxylic acid (4R-isomer) Disconnection->Fragment2

Figure 1: Retrosynthetic breakdown of Impurity Y showing the origin of stereocenters.

Experimental Protocol

Reagents & Materials
ReagentPurityRole
D-Pyroglutamic Acid ≥99% (ee >99%)Chiral Starting Material (Source of Impurity)
L-Thiazolidine-4-carboxylic acid ≥98%Core Scaffold
Isobutyl Chloroformate (IBCF) 98%Activating Agent
N-Methylmorpholine (NMM) 99%Base (Non-nucleophilic)
Tetrahydrofuran (THF) AnhydrousSolvent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Step-by-Step Synthesis (Mixed Anhydride Method)

Rationale: We utilize the mixed anhydride method at low temperature (-15°C) to minimize the risk of racemizing the thiazolidine ring, ensuring the final product is the distinct (2R, 4R) diastereomer and not a complex mixture.

Step 1: Activation of D-Pyroglutamic Acid
  • Charge a dry 250 mL three-necked round-bottom flask with D-Pyroglutamic acid (5.0 g, 38.7 mmol) .

  • Add Anhydrous THF (50 mL) and cool the suspension to -15°C using a dry ice/acetone bath.

  • Add N-Methylmorpholine (4.3 mL, 39.0 mmol) dropwise. The solution should become clear.

  • Add Isobutyl chloroformate (5.1 mL, 39.0 mmol) dropwise over 15 minutes, maintaining internal temperature below -10°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Critical Process Parameter (CPP): Stir for exactly 15 minutes at -15°C. Extending this time can lead to decomposition of the mixed anhydride.

Step 2: Coupling Reaction
  • In a separate flask, dissolve L-Thiazolidine-4-carboxylic acid (5.15 g, 38.7 mmol) in THF (40 mL) containing Triethylamine (5.4 mL, 38.7 mmol) . Ensure complete dissolution.

  • Transfer the thiazolidine solution dropwise into the activated anhydride mixture (from Step 1) via a cannula or pressure-equalizing dropping funnel.

    • Rate: Addition should take 20-30 minutes.

    • Temperature: Maintain reaction mixture between -15°C and -5°C.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) gradually over 2 hours.

  • Stir for an additional 4 hours.

Step 3: Workup and Isolation
  • Filter the reaction mixture to remove the NMM·HCl and TEA·HCl salts.[1][2][3] Wash the filter cake with cold THF (20 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to obtain a viscous residue.

  • Dissolve the residue in DCM (100 mL) and wash with:

    • 1N HCl (2 x 50 mL) – Removes unreacted amine/base.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Crude Product: Off-white solid or foam.

Step 4: Purification (Recrystallization)
  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add Diethyl Ether dropwise until turbidity is observed.

  • Cool to 4°C overnight.

  • Filter the white crystals and dry under vacuum at 45°C.

    • Target Yield: 60-70%

    • Expected Purity: >98% (HPLC)[]

Analytical Validation & Quality Control

To verify that you have synthesized Impurity Y (2R, 4R) and not Pidotimod (2S, 4R), you must perform specific analytical tests.

High-Performance Liquid Chromatography (HPLC)

A standard C18 column may not fully resolve the diastereomers. A chiral method or a specialized ion-pairing method is recommended.

ParameterCondition
Column Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Retention Time Impurity Y (2R, 4R): ~ 8.5 min Pidotimod (2S, 4R): ~ 11.2 min
NMR Characterization

The diagnostic signal for distinguishing the diastereomers is the chemical shift of the proton at the C2 position of the thiazolidine ring .

  • Pidotimod (2S, 4R): The C2-H often appears as a doublet around

    
     4.5 - 4.8 ppm (depending on solvent) with specific coupling constants.
    
  • Impurity Y (2R, 4R): Due to the change in magnetic environment caused by the D-Pyroglutamic moiety, the C2-H signal will shift (typically upfield by 0.1-0.2 ppm) and the amide NH proton will show a distinct shift.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis and validation process.

SynthesisWorkflow start Start: Raw Material QC (Check Optical Rotation) activation Activation Step (-15°C, Mixed Anhydride) start->activation coupling Coupling Reaction (Addition of L-Thiazolidine) activation->coupling  Strict Temp Control   workup Workup & Isolation (Acid Wash/Extraction) coupling->workup purification Recrystallization (EtOH/Ether) workup->purification analysis Chiral HPLC & NMR purification->analysis decision Diastereomeric Excess > 98%? analysis->decision final Release Impurity Y Reference Standard decision->final Yes reprocess Reprocess (Prep-HPLC) decision->reprocess No reprocess->analysis

Figure 2: Operational workflow for the synthesis and qualification of Impurity Y.

References

  • National Center for Biotechnology Information (2023). Pidotimod Compound Summary. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Pidotimod Monograph 01/2017:2360.[2] (Defines standard impurity profiles including Impurity A, B, and diastereomers).

  • Veeprho Laboratories. Pidotimod Impurity Profiling and Synthesis. Available at: [Link]

Sources

Application of Pidotimod Impurity Y in stability studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Monitoring of Pidotimod Impurity Y (Diketopiperazine) in Stability Studies

Executive Summary & Scientific Rationale

In the development of Pidotimod (PDT), a synthetic dipeptide immunostimulant, stability profiling is complicated by its susceptibility to both hydrolysis and intramolecular cyclization.[] While pharmacopeial monographs (EP/USP) typically focus on Impurities A (diastereomer), B (thiazolidine moiety), and C (pyroglutamic acid), Impurity Y represents a distinct and critical degradation pathway.[]

Impurity Y (CAS 161771-76-2), chemically identified as the Diketopiperazine derivative of Pidotimod (Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione), forms via intramolecular condensation.[][2] Unlike hydrolysis products which indicate moisture sensitivity, Impurity Y indicates thermal instability and pH-dependent cyclization kinetics.[]

Why this protocol matters: Standard reverse-phase methods often co-elute Impurity Y with the parent peak due to structural similarity (loss of only one water molecule).[] This guide provides a high-resolution protocol to isolate Impurity Y, serving as a sensitive probe for thermal stress in stability matrices.[]

Chemical Identity and Mechanism

To control Impurity Y, one must understand its genesis. Pidotimod consists of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid.[][3][4] Under thermal stress or specific pH conditions, the terminal carboxylic acid of the thiazolidine ring attacks the amide nitrogen of the peptide bond (or the lactam ring), expelling water and forming a third fused ring (pyrazine).[]

Table 1: Pidotimod and Impurity Y Characteristics
CompoundCommon NameCAS RegistryChemical NatureMolecular Formula
API Pidotimod121808-62-6Dipeptide (Immunomodulator)

Impurity Y Diketopiperazine161771-76-2Tricyclic Condensation Product

Impurity B L-Thiaproline72744-67-3Hydrolysis Product (C-term)

Impurity C L-Pyroglutamic acid98-79-3Hydrolysis Product (N-term)

Degradation Pathway Visualization

The following diagram illustrates the competitive degradation pathways. Note that Impurity Y formation is a dehydration reaction, competing with the hydrolysis that forms Impurities B and C.[]

Pidotimod_Degradation cluster_hydrolysis Hydrolytic Pathway Pidotimod Pidotimod (API) (C9H12N2O4S) Impurity_Y Impurity Y (Diketopiperazine) (C9H10N2O3S) [Critical Thermal Degradant] Pidotimod->Impurity_Y Intramolecular Cyclization (-H2O, Thermal/Acidic) Impurity_B Impurity B (Thiazolidine-4-carboxylic acid) Pidotimod->Impurity_B Hydrolysis (+H2O, Acid/Base) Impurity_C Impurity C (Pyroglutamic acid) Pidotimod->Impurity_C Hydrolysis (+H2O, Acid/Base) Impurity_A Impurity A (Diastereomer) Pidotimod->Impurity_A Epimerization (Basic pH)

Figure 1: Mechanistic pathway showing the divergence between hydrolytic degradation (Impurities B/C) and the cyclization pathway leading to Impurity Y.[]

Validated Analytical Protocol

This protocol is designed to separate the tricyclic Impurity Y from the bicyclic parent Pidotimod.[] Standard C18 columns often fail to resolve these due to similar polarity.[] We utilize a Pentafluorophenyl (PFP) or high-carbon load C18 stationary phase with ion-pairing modulation.[]

Chromatographic Conditions
  • Instrument: UHPLC system with PDA/UV detector.

  • Column: ACE Excel C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6 µm).[] Rationale: The PFP phase offers unique selectivity for the aromatic-like electron density of the diketopiperazine ring.[]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile : Methanol (90:10).[][4]

  • Flow Rate: 1.0 mL/min.[][4]

  • Column Temp: 30°C.

  • Detection: 210 nm (Impurity Y has low UV absorption; 210 nm maximizes signal-to-noise).[]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Equilibration
5.0982Isocratic Hold (Elute polar hydrolytic impurities)
20.07030Linear Gradient (Elute API and Impurity Y)
25.02080Wash
30.0982Re-equilibration
System Suitability Criteria (Self-Validating)

To ensure the method is actively detecting Impurity Y:

  • Resolution (

    
    ): 
    
    
    
    between Pidotimod and Impurity Y.
  • Tailing Factor:

    
     for Pidotimod.
    
  • Sensitivity: S/N ratio

    
     for Impurity Y at the reporting threshold (0.05%).
    

Stress Testing & Stability Application

Impurity Y is a "Process-Inducible" and "Stability-Dependent" impurity.[] The following experiments confirm the method's stability-indicating capability.

Experiment A: Forced Degradation (Thermal/Acid)
  • Protocol: Dissolve Pidotimod API in 0.1 N HCl. Reflux at 80°C for 4 hours.

  • Observation: This condition favors the dehydration reaction.[]

  • Target Result: Significant increase in Impurity Y peak (approx. RRT 1.1 - 1.2 relative to API) alongside Impurities B and C.

  • Note: If only hydrolysis occurs (B/C increase but Y does not), the acidity is too high.[] Moderate acidity promotes cyclization; strong acidity promotes hydrolysis.[]

Experiment B: Solid State Heat Stress
  • Protocol: Incubate solid API at 105°C for 48 hours.

  • Observation: Solid-state stress minimizes hydrolysis (lack of water) and maximizes Impurity Y formation (intramolecular reaction).[]

  • Application: This is the primary test to validate Impurity Y as a marker for thermal excursions during storage.[]

Calculation & Reporting

Impurity Y should be quantified using a Relative Response Factor (RRF) if an authentic standard is available.[] If not, use the dilute standard method, but be aware that the diketopiperazine ring may have a higher extinction coefficient at 210 nm than the linear dipeptide.[]

Formula:


[]
  • 
    : Peak area of Impurity Y.[]
    
  • 
    : Peak area of Pidotimod dilute standard (1%).[]
    
  • 
    : Typically 1.1–1.3 for Diketopiperazines vs parent (verify experimentally).[]
    

References

  • PubChem. (n.d.).[] Pidotimod Impurity Y (Compound). National Library of Medicine.[] Retrieved October 26, 2023, from [Link][]

  • Baghel, M., et al. (2024).[][5] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1). Retrieved from [Link]

  • Veeprho. (n.d.). Pidotimod Impurities and Related Compounds. Retrieved from [Link][][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Pidotimod & Impurity Y Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PID-HPLC-001 Topic: Resolving Co-elution of Pidotimod and Critical Impurity Y Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Polarity Trap"

Welcome to the technical support center. You are likely here because your Pidotimod peak is co-eluting with "Impurity Y" (typically the diastereomeric impurity Impurity A or a polar hydrolysis degradant) near the solvent front (


), or the resolution (

) is consistently

.

The Core Problem: Pidotimod is a synthetic dipeptide (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) with high polarity (


) and an acidic pKa of 

.[1][2] In standard Reversed-Phase (RP) HPLC, it resists retention on hydrophobic C18 chains, causing it to bunch together with other polar impurities at the beginning of the chromatogram.

This guide moves beyond generic advice. We will engineer the separation by manipulating the ionization state and stationary phase selectivity .

Module 1: The Diagnostic Phase (pH & pKa)

User Question: "I am using a standard C18 column with Water/Acetonitrile (50:50). Pidotimod elutes immediately and co-elutes with Impurity Y. What is wrong?"

Scientist Response: You are operating above the molecule's pKa. At neutral pH, the carboxylic acid moiety of Pidotimod is ionized (


), making it extremely hydrophilic. It effectively "skates" over the C18 surface without interacting.

To resolve Impurity Y, you must engage Ion Suppression . You need to lower the pH significantly below the pKa (3.03) to protonate the acid (


), rendering the molecule neutral and sufficiently hydrophobic to interact with the column.
Protocol A: The Acidic Mobile Phase Setup
  • Target pH: 2.0 – 2.5 (Strict control required).

  • Buffer Choice: Phosphate is preferred over Formic Acid for better peak shape and suppression strength at this low UV range (210-215 nm).

ParameterRecommendationScientific Rationale
Aqueous Phase (A) 20mM

, adjusted to pH 2.5 with

.
Suppresses ionization of the carboxylic acid, increasing retention (

).
Organic Phase (B) Methanol (MeOH) or Acetonitrile (ACN).[3]MeOH often provides better selectivity (

) for polar dipeptides than ACN due to H-bonding capabilities.
Wavelength 210 nm or 215 nm.Pidotimod lacks strong chromophores; detection relies on the peptide bond.

Module 2: Stationary Phase Selection (The "Dewetting" Issue)

User Question: "I lowered the pH to 2.5, but retention is unstable. The retention time shifts run-to-run, causing intermittent co-elution."

Scientist Response: You are likely experiencing Phase Collapse (Dewetting). Because Pidotimod is so polar, you probably reduced the organic modifier to < 5% to increase retention. On a standard C18 column, the hydrophobic chains collapse onto themselves to avoid the highly aqueous environment, losing surface area and retention capacity.

The Fix: Switch to a Polar-Embedded or Aqueous-Stable (AQ) column.

Recommended Column Chemistries
Column TypeMechanismSuitability for Pidotimod
Standard C18 Pure hydrophobic interaction.Poor. Prone to dewetting in 100% buffer.
Polar-Embedded C18 Amide/Carbamate group in the alkyl chain.Excellent. The polar group maintains chain extension in 100% water and provides unique selectivity for the dipeptide structure.
C18-AQ (Hydrophilic Endcapping) Proprietary hydrophilic endcapping.Good. Prevents phase collapse; allows high aqueous content to maximize retention of Pidotimod away from the void.

Module 3: Advanced Resolution Strategy (Gradient Engineering)

User Question: "I have retention (


), but Impurity Y is still riding the tail of the Pidotimod peak. How do I separate them?"

Scientist Response: If pH and Column are optimized, we must tune the Selectivity (


) . Impurity Y (often a diastereomer) has a nearly identical hydrophobicity to Pidotimod. We need to exploit subtle steric or H-bonding differences.
Protocol B: The Shallow Gradient Optimization

Steep gradients force co-elution of similar compounds. We need a "Isocratic Hold" or a very shallow ramp.

Experimental Workflow:

  • Initial Hold: Keep Mobile Phase B at 0-2% for 5 minutes. This loads the polar analytes onto the column head.

  • Shallow Ramp: Increase B from 2% to 15% over 20 minutes.

  • Organic Switch: If Acetonitrile fails, switch to Methanol . The protic nature of Methanol can interact differently with the amide bonds in Pidotimod vs. Impurity Y, often creating the necessary separation factor.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving the Critical Pair (Pidotimod/Impurity Y).

Pidotimod_Troubleshooting Start START: Co-elution of Pidotimod & Impurity Y Check_pH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Action: Adjust pH to 2.0 - 2.5 (Phosphate Buffer) Check_pH->Adjust_pH No (Ionized) Check_Ret Step 2: Is Retention (k') > 2? Check_pH->Check_Ret Yes (Neutral) Adjust_pH->Check_Ret Check_Col Step 3: Check Column Type Is it Standard C18? Check_Ret->Check_Col No (Eluting in Void) Check_Res Step 4: Is Resolution (Rs) > 1.5? Check_Ret->Check_Res Yes Switch_Col Action: Switch to Polar-Embedded or AQ-C18 Column Check_Col->Switch_Col Yes (Phase Collapse) Nuclear Advanced: Switch to Chiral Column (Amylose-based) or Ion Pairing Check_Col->Nuclear Already AQ Column Switch_Col->Check_Ret Opt_Grad Action: Shallow Gradient (0-15% MeOH over 20 min) Check_Res->Opt_Grad No (Peaks Merged) Success SUCCESS: Validated Method Check_Res->Success Yes Opt_Grad->Check_Res

Figure 1: Decision Matrix for Pidotimod Method Development. This flow prioritizes pH control and stationary phase chemistry before attempting complex gradient engineering.

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing reagents if the low pH method fails? A: Yes. If the "AQ" column approach fails, you can add an ion-pairing reagent like Hexanesulfonic Acid (5-10 mM) to the mobile phase. This forms a neutral complex with the protonated amine of Pidotimod, significantly increasing retention on standard C18 columns. Note: This will permanently alter your column; dedicate a specific column for this method.

Q: Is "Impurity Y" an enantiomer? A: It is possible. Pidotimod has two chiral centers.[4] If "Impurity Y" is the enantiomer (or a specific diastereomer like Impurity A), standard C18 separation is extremely difficult. In that case, you must switch to a Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak IA/AD) using a polar organic mode or RP-Chiral mode.

Q: Why is the baseline noisy at 210 nm? A: This is the "cutoff" region for many solvents. Ensure you are using HPLC-Grade or LC-MS Grade solvents. Avoid Acetate or Formate buffers if possible, as they have higher UV cutoff backgrounds than Phosphate at 210 nm.

References

  • Method Development for Pidotimod: Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma. ResearchGate. Available at: [Link]

  • Chiral Separation: HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Impurity Characterization: Isolation and Characterization of Novel Degradation Product of Pidotimod. ResearchGate. Available at: [Link]

  • Pharmacological Properties: Pidotimod: In-depth review of current evidence. Lung India (NIH). Available at: [Link]

Sources

Technical Support Center: Pidotimod Impurity Y Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Portal. Ticket ID: PID-IMP-Y-OPT Status: Open Subject: Troubleshooting Peak Tailing and Asymmetry for Pidotimod Impurity Y (Diketopiperazine)

Impurity Profile & Chemical Context

Before optimizing, we must define the physicochemical nature of the analyte.[1][] In many pharmacopeial and commercial contexts, Impurity Y refers to the Diketopiperazine derivative of Pidotimod.[]

  • Chemical Name: (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione.[1][][3]

  • Common Designation: Pidotimod Diketopiperazine.

  • Formation Mechanism: Intramolecular cyclization of Pidotimod involving the condensation of the carboxylic acid and the amide nitrogen.[1][]

  • Chromatographic Behavior: Unlike Pidotimod (which is zwitterionic and highly polar), Impurity Y is a rigid, tricyclic structure.[1][] It lacks the free carboxylic acid group, making it less sensitive to pH-driven ionization changes but highly prone to hydrogen bonding with active silanols due to its multiple carbonyl acceptors and amide functionality.[1][]

The "Why": Root Causes of Peak Distortion[1][2][4]

The following troubleshooting matrix explains the causality behind poor peak shape specifically for this impurity.

SymptomProbable CauseMechanism
Tailing (As > 1.5) Silanol Activity Impurity Y contains amide/lactam groups that act as Hydrogen Bond Acceptors (HBA).[1][] If the column silica has exposed acidic silanols (Si-OH), these groups "drag" on the stationary phase.[1][]
Broadening Dewetting / Phase Collapse If using a 100% aqueous start to retain Pidotimod, the hydrophobic C18 chains may collapse, causing poor mass transfer for the later-eluting Impurity Y.
Split Peak Sample Diluent Mismatch Dissolving the sample in 100% Methanol/ACN when the mobile phase is 95% buffer causes "strong solvent effect," causing the analyte to precipitate or travel faster than the eluent initially.[1][]
Optimization Protocol: Step-by-Step
Phase 1: Mobile Phase Chemistry

Standard Pidotimod methods often use Phosphate Buffer pH 2.[1][]5. This is effective for the parent but may be insufficient for Impurity Y tailing.[1][]

  • Buffer Selection: Switch to a Potassium Phosphate (KH₂PO₄) buffer at pH 2.2 - 2.5 .

    • Why: Low pH suppresses the ionization of residual silanols (keeping them as Si-OH rather than Si-O⁻), reducing the ion-exchange potential.[1][]

  • Ionic Strength: Increase buffer concentration to 20-50 mM .

    • Why: Higher ionic strength masks secondary interactions.[1][]

  • Organic Modifier: Use Acetonitrile over Methanol.[1][]

    • Why: Acetonitrile is a dipolar aprotic solvent.[1][] It forms a "layer" over the silica surface more effectively than protic methanol, blocking silanol access.[1][]

Phase 2: Stationary Phase Selection

If mobile phase adjustments fail, the column chemistry is the limiting factor.[1][]

  • Recommendation: Use a Polar-Embedded C18 (e.g., Amide-C18 or Carbamate-C18) or a High-Density Endcapped C18 .[1][]

  • Mechanism: Polar-embedded groups provide a "water shield" near the silica surface, preventing the rigid Impurity Y molecule from interacting with surface silanols.[1][]

Phase 3: Sample Preparation (The "Hidden" Variable)

Impurity Y is a cyclization product.[1][] Poor sample prep can generate it in-situ or distort its shape.[1][]

  • Diluent: Match the initial mobile phase (e.g., 95% Buffer / 5% ACN).[1][]

  • Avoid: Do not dissolve in hot solvents or highly acidic diluents for prolonged periods, as this promotes the equilibrium between Pidotimod and the Diketopiperazine (Impurity Y).[1][]

Visualization: Troubleshooting Logic & Pathway
Figure 1: Peak Shape Troubleshooting Logic Tree

Troubleshooting Start Issue: Impurity Y Peak Distortion CheckAs Check Asymmetry (As) Start->CheckAs Tailing Tailing (As > 1.5) CheckAs->Tailing Fronting Fronting (As < 0.8) CheckAs->Fronting Split Split / Doublet CheckAs->Split Silanol Cause: Silanol Interaction Tailing->Silanol Overload Cause: Mass Overload or Solubility Issue Fronting->Overload Solvent Cause: Strong Solvent Effect Split->Solvent Action1 Action: Lower pH to < 2.5 Switch to End-capped Column Silanol->Action1 Action2 Action: Reduce Injection Vol Check Solubility in MP Overload->Action2 Action3 Action: Match Sample Diluent to Initial Mobile Phase Solvent->Action3

Caption: Decision matrix for diagnosing peak shape issues based on asymmetry factor (As).

Figure 2: Pidotimod to Impurity Y Cyclization Pathway [1][]

Reaction Pidotimod Pidotimod (Open Chain Acid) Zwitterionic ImpurityY Impurity Y (Diketopiperazine) Rigid Tricyclic / Neutral Pidotimod->ImpurityY Intramolecular Cyclization (-H2O) Interaction Chromatographic Consequence: Loss of -COOH = Shift in Selectivity Increased H-Bonding Potential ImpurityY->Interaction

Caption: Structural transformation from Pidotimod to Impurity Y, highlighting the loss of the acidic group.[1][]

Frequently Asked Questions (FAQ)

Q: I am seeing Impurity Y increase over time in my standard solution. Is this a chromatography issue? A: Likely not. This is a stability issue. Pidotimod can cyclize to the Diketopiperazine (Impurity Y) in solution, especially if the autosampler is not cooled or if the diluent pH favors the condensation reaction.[1][] Ensure your autosampler is at 4°C-10°C.[1][]

Q: Can I use TFA (Trifluoroacetic acid) instead of Phosphate? A: Yes, TFA (0.05% - 0.1%) is an excellent ion-pairing agent that suppresses silanols and improves peak shape for peptides and peptide-mimetics like Pidotimod.[1][] However, TFA can suppress MS signals if you are using LC-MS.[1][] For UV methods, TFA is a viable "quick fix" for tailing.[1][]

Q: My Impurity Y peak is merging with the main Pidotimod peak. A: Impurity Y (Diketopiperazine) is generally less polar than Pidotimod (which has a free acid).[1][] It should elute after Pidotimod in Reverse Phase (RP).[1][] If they merge, your gradient slope is likely too steep.[1][] Lower the % Organic rate of change (e.g., 0.5% increase per minute) to widen the selectivity window.

References
  • National Center for Biotechnology Information (2025). Pidotimod Impurity Y | C9H10N2O3S | CID 118855614.[1][] PubChem Compound Summary. Retrieved from [Link]

  • Baghel, M., & Rajput, S. (2017). HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Element Lab Solutions. Troubleshooting Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from [Link]

Sources

Technical Support Hub: Pidotimod Synthesis & Impurity Control

[1]

Subject: Minimizing Formation of Diastereomeric Impurity Y during Peptide Coupling Applicable CAS: 121808-62-6 (Pidotimod) Critical Phase: Activation and Coupling of L-Pyroglutamic Acid with L-Thiazolidine-4-carboxylic Acid[1][2]

Technical Bulletin: Defining "Impurity Y"

Status: Critical Process Parameter (CPP) Definition: In the context of high-purity Pidotimod synthesis, "Impurity Y" refers to the (4R)-3-{[(2R)-5-oxo-2-pyrrolidinyl]carbonyl}-1,3-thiazolidine-4-carboxylic acid .[1][2] Origin: This is the epimer of Pidotimod.[1] It forms via the racemization of the L-pyroglutamic acid moiety during the activation step.[2] Unlike hydrolytic impurities (Impurity A/B), Impurity Y has identical solubility and chromatographic properties to the API, making downstream purification (crystallization) extremely difficult.[1] Prevention is the only viable strategy.[1]

The Mechanism of Failure (Racemization)

The formation of Impurity Y is driven by the Oxazolone Mechanism . When the carboxylic acid of L-pyroglutamic acid is activated (using Mixed Anhydrides or Carbodiimides), it can cyclize to form an oxazolone intermediate.[1][2] This intermediate is highly susceptible to base-catalyzed proton abstraction at the chiral alpha-carbon, leading to a racemic mixture before the amine (thiazolidine) attacks.[1][2]

Root Cause Analysis (Visualized)

The following diagram illustrates the divergence point where the process fails, leading to Impurity Y instead of Pidotimod.

Pidotimod_Impurity_MechanismStartL-Pyroglutamic AcidActivationActivation Step(Mixed Anhydride/Active Ester)Start->Activation  + Activator (e.g., ECF/DCC)DirectAttackDirect Amine Attack(Fast Kinetics)Activation->DirectAttack  T < -15°C  Controlled BaseOxazoloneOxazolone Formation(Risk Zone)Activation->Oxazolone  High Temp  Excess BasePidotimodPIDOTIMOD (L,L)(Target API)DirectAttack->Pidotimod  + L-Thiazolidine-4-carboxylic acidRacemizationBase-CatalyzedRacemizationOxazolone->Racemization  Slow additionImpurityYIMPURITY Y (D,L)(Diastereomer)Racemization->ImpurityY  + L-Thiazolidine...

Figure 1: Mechanistic pathway showing the kinetic competition between direct coupling (Target) and oxazolone-mediated racemization (Impurity Y).[1][2]

Critical Process Parameters (CPP) & Control Strategy

To minimize Impurity Y < 0.10%, the following parameters must be strictly controlled.

ParameterCritical RangeScientific Rationale
Activation Temp -20°C to -15°C Higher temperatures increase the rate of oxazolone formation exponentially relative to the coupling rate.[1][2]
Base Stoichiometry 1.00 - 1.05 eq Excess base (e.g., Triethylamine/NMM) acts as a proton shuttle, abstracting the

-proton from the activated intermediate, causing immediate racemization.[1][2]
Activation Time < 20 mins The activated mixed anhydride is unstable.[1] Prolonged hold times allow thermodynamic equilibration to the racemate.[1]
pH during Coupling 7.5 - 8.5 If pH > 9.0 during the addition of Thiazolidine, the risk of base-catalyzed epimerization increases.[1][2]

Troubleshooting Guide (FAQ)

Q1: I am using the Mixed Anhydride method (Ethyl Chloroformate). My Impurity Y levels are consistently ~1.5%. How do I lower this?

Diagnosis: This is a classic symptom of "Over-Activation." [1] Corrective Action:

  • Check Temperature: Ensure the internal reactor temperature (not just the jacket) is at -20°C before adding the chloroformate.

  • Order of Addition: Do not premix the base and the acid for long periods. Add the base (N-methylmorpholine is preferred over TEA due to steric hindrance), then cool, then add the chloroformate. 3.[1][2] Quench: Ensure the Thiazolidine solution is pre-cooled before addition. The heat of reaction upon addition can create localized "hot spots" where racemization occurs.[1]

Q2: Can I remove Impurity Y via recrystallization?

Short Answer: No, not efficiently. Detailed Insight: Impurity Y is a diastereomer, not a structural isomer.[1] It co-crystallizes with Pidotimod in most aqueous/alcohol systems.[1] While repeated recrystallization from water/ethanol can enrich the L,L-isomer, the yield loss is catastrophic (approx. 50% loss to remove 1% impurity).[1][2] The process must be controlled upstream at the synthesis stage.[1]

Q3: My HPLC shows a shoulder on the main peak. Is this Impurity Y?

Likely Yes. Verification: Pidotimod (L,L) and Impurity Y (D,L) often elute very close together on standard C18 columns. [1][2] Method Optimization: Switch to a Chiral Column or use a C18 column with a mobile phase containing a chiral selector (e.g.,


-cyclodextrin) or simply optimize the buffer pH.[1][2] A phosphate buffer at pH 2.5 with ion-pairing agents usually provides baseline separation.[1][2]

Recommended Low-Impurity Synthetic Protocol

This protocol utilizes the Mixed Anhydride Method with strict thermal controls to ensure Impurity Y < 0.1%.[1]

Reagents
  • L-Pyroglutamic acid (1.0 eq)[1][2]

  • L-Thiazolidine-4-carboxylic acid (1.0 eq)[1][2]

  • Ethyl Chloroformate (1.05 eq)[1][2]

  • N-Methylmorpholine (NMM) (1.0 eq)[1][2]

  • Solvent: Anhydrous THF or DCM (Moisture < 0.05%)[1][2]

Step-by-Step Workflow
  • Solution A Preparation (Thiazolidine):

    • Dissolve L-Thiazolidine-4-carboxylic acid in minimal water/NaOH (pH 8.0).[1][2] Keep at 0°C. Note: Using the sodium salt in aqueous phase is common, but a biphasic system requires phase transfer catalysts.[1] For highest purity, use the ester form in organic solvent or silylated thiazolidine.[1]

  • Activation (The Critical Step):

    • Charge L-Pyroglutamic acid and anhydrous THF into the reactor.

    • Cool to -25°C .

    • Add NMM (1.0 eq) slowly, maintaining Temp < -20°C.

    • Add Ethyl Chloroformate (1.05 eq) dropwise over 30 minutes. Strictly maintain Temp < -20°C.

    • Hold: Stir for exactly 15 minutes at -20°C to form the mixed anhydride. Do not exceed 20 minutes.

  • Coupling:

    • Rapidly add the pre-cooled Solution A (or organic solution of thiazolidine ester) to the activated anhydride.[2]

    • Allow the reaction to warm to 0°C over 2 hours.

  • Workup:

    • Acidify to pH 2.0 to precipitate the crude Pidotimod.[1]

    • Filter and wash with cold water.[1]

Troubleshooting Logic Flow

Troubleshooting_TreeStartHigh Impurity Y Detected (>0.5%)CheckTempWas Activation Temp < -20°C?Start->CheckTempCheckBaseWas Base added in excess (>1.05 eq)?CheckTemp->CheckBaseYesAction1Action: Improve Cooling CapacityReduce addition rateCheckTemp->Action1NoCheckTimeWas Activation Hold > 20 mins?CheckBase->CheckTimeNoAction2Action: Reduce Base StoichiometrySwitch TEA to NMMCheckBase->Action2YesCheckTime->Action1No (Investigate Raw Material Purity)Action3Action: Reduce Hold TimeAdd Amine immediatelyCheckTime->Action3Yes

Figure 2: Decision tree for diagnosing high levels of diastereomeric impurity.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Pidotimod Monograph 01/2017:2642. (Defines standard impurity limits including Impurity A, B, and diastereomers).

  • Poli Industria Chimica S.p.A. (1990).[1][2] Process for the preparation of Pidotimod. Patent EP0413658A2.[1] Link (Foundational synthesis describing the mixed anhydride method).[1][2]

  • Wang, J., et al. (2015).[1] Process for producing pidotimod. Patent CN104447947A.[1] Link (Detailed optimization of condensation conditions to minimize impurities).

  • Benoiton, N. L. (1983).[1] Oxazolone formation and racemization during peptide coupling. Peptides: Structure and Function, 263-266.[1] (Mechanistic grounding for the racemization of activated carboxylic acids).

  • Baghel, M., et al. (2024).[1][3] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).[1][3] Link (Analysis of degradation products and impurity profiling).

Technical Support Center: Overcoming Matrix Effects in Pidotimod Impurity Y Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: LC-MS/MS Method Optimization | Ticket Priority: High

Welcome to the Bioanalytical Technical Support Center

Subject: Troubleshooting Ion Suppression/Enhancement for Pidotimod Impurity Y Target Analyte: Pidotimod Impurity Y (CAS: 161771-76-2; Tricyclic derivative) Parent Drug: Pidotimod (Polar dipeptide immunomodulator)[1]

Executive Summary

You are likely visiting this page because your LC-MS/MS assay for Pidotimod Impurity Y is failing validation due to Matrix Effects (ME) . Because Pidotimod and its Impurity Y are highly polar, they require specific chromatographic conditions that often place them in the "danger zone" of early elution, where salts, phospholipids, and polar interferences from plasma/urine concentrate.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects, ensuring compliance with FDA (M10) and EMA bioanalytical guidelines.

Module 1: Diagnostic Workflow

Question: "How do I confirm if my signal loss is due to Matrix Effects or extraction issues?"

The Causality: Low recovery is often confused with matrix suppression.[1] Recovery is a sample preparation issue; Matrix Effect is an ionization issue in the MS source.[1] You cannot fix the problem until you distinguish between the two.

The Protocol: Post-Column Infusion (PCI) Do not rely solely on the "Matrix Factor" calculation (comparing neat standards to spiked matrix) for diagnostics.[1] You need to see where the suppression happens in your chromatogram.[1]

Step-by-Step PCI Method:

  • Setup: Tee-in a steady infusion of Impurity Y standard (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC autosampler.[1]

  • Observation: Monitor the baseline of Impurity Y.

    • Flat baseline: Clean matrix.[1]

    • Dips (Negative peaks): Ion suppression regions.[1][2]

    • Humps (Positive peaks): Ion enhancement regions.[1][2]

  • Overlay: Overlay your analyte's retention time (RT) on this trace.[1] If your peak elutes during a "dip," you have a Matrix Effect.[1]

Visualization: PCI Diagnostic Logic

PCI_Workflow Start Start Diagnostics Infusion Infuse Impurity Y (Post-Column) Start->Infusion Inject Inject Blank Extracted Matrix Infusion->Inject Monitor Monitor MS Baseline Inject->Monitor Decision Does Analyte RT align with Baseline Dip? Monitor->Decision Result_ME CONFIRMED: Matrix Effect Decision->Result_ME Yes Result_Clean CONFIRMED: Clean Window Decision->Result_Clean No Action_Chrom Action: Modify Gradient/Column (Shift RT) Result_ME->Action_Chrom Action_Prep Action: Improve Cleanup (Remove Interference) Result_ME->Action_Prep

Figure 1: Post-Column Infusion (PCI) workflow for visualizing matrix suppression zones.

Module 2: Sample Preparation Optimization

Question: "Protein Precipitation (PPT) is giving me high variation. What should I use?"

The Causality: Pidotimod Impurity Y is a polar, tricyclic compound.[1] Simple Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves behind phospholipids (glycerophosphocholines).[1] These phospholipids elute late in HILIC or early in Reverse Phase, often causing the "suppression dip" identified in Module 1.[1]

The Solution: Mixed-Mode Solid Phase Extraction (SPE) Since the impurity contains nitrogenous centers (thiazolidine/pyrrolidone rings), it can be protonated.[1] Use Mixed-Mode Cation Exchange (MCX) to wash away neutral phospholipids while retaining the analyte.[1]

Comparative Data: Sample Prep Efficiency

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Matrix Removal Poor (Phospholipids remain)Moderate (Hard for polar drugs)Excellent (Ionic wash steps)
Recovery High but variableLow (Analyte stays in aqueous)High & Consistent (>85%)
Solvent Usage LowHigh (toxic solvents)Moderate
Suitability Rapid screening onlyNot recommended for PidotimodGold Standard for Validation

Protocol: MCX SPE for Pidotimod Impurity Y

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Acidified Plasma (1% Formic Acid) to ensure analyte protonation.

  • Wash 1: 2% Formic Acid in Water (Removes proteins/salts).[1]

  • Wash 2: 100% Methanol (CRITICAL STEP: Removes neutral phospholipids).[1] Note: Impurity Y must remain charged to stick to the sorbent here.[1]

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes analyte, releasing it).[1]

Module 3: Chromatographic Resolution

Question: "My analyte elutes with the solvent front. How do I retain it?"

The Causality: Pidotimod Impurity Y is too polar for standard C18 columns.[1] If it elutes at the void volume (


), it co-elutes with salts and un-retained matrix components, guaranteeing signal suppression.

The Solution: HILIC vs. Aqueous-Stable C18 You must increase retention (


) to separate the analyte from the suppression zone.[1]
  • Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

    • Mechanism:[1] Water layer on polar stationary phase.[1]

    • Benefit: High organic mobile phase (e.g., 80% ACN) enters the MS source, boosting desolvation and sensitivity (often 5-10x higher signal than RP).[1]

    • Target Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]

  • Option B: Polar-Embedded C18 (AQ-C18) [1]

    • Mechanism:[1] Allows 100% aqueous start without phase collapse.[1]

    • Benefit: More robust than HILIC for routine QC, but lower MS sensitivity due to high water content.[1]

Decision Tree: Column Selection

Column_Selection Start Select Chromatography Sens_Req Is Sensitivity Critical? (< 1 ng/mL LLOQ) Start->Sens_Req HILIC Choose HILIC Mode (ZIC-HILIC or Amide) Sens_Req->HILIC Yes RP_AQ Choose Polar-Embedded C18 (AQ-C18) Sens_Req->RP_AQ No HILIC_Adv Advantage: High Organic = Better MS Signal Retains Polars well HILIC->HILIC_Adv RP_Adv Advantage: Robustness & Reproducibility Easier equilibration RP_AQ->RP_Adv

Figure 2: Decision logic for selecting the stationary phase based on sensitivity requirements.

Module 4: Internal Standard Strategy

Question: "Can I use Pidotimod as the Internal Standard for Impurity Y?"

The Answer: No. While structurally similar, Pidotimod (parent) and Impurity Y (degradation product) will likely have slightly different retention times and pKa values.[1]

  • If Pidotimod elutes at 2.5 min and Impurity Y at 2.8 min, and a matrix suppression zone occurs at 2.8 min, Pidotimod will not experience the suppression, but Impurity Y will.

  • The ratio (Analyte/IS) will be skewed, causing quantitation errors.

The Requirement: Stable Isotope Labeled IS (SIL-IS) You must use Pidotimod Impurity Y-d3 or -13C .[1]

  • Mechanism: A SIL-IS is chemically identical to the analyte.[1] It co-elutes perfectly.

  • Result: If the matrix suppresses the analyte signal by 50%, it also suppresses the SIL-IS by 50%.[1] The ratio remains constant.

Frequently Asked Questions (FAQ)

Q1: My Matrix Factor (MF) is 0.6. Is this acceptable? A: An MF of 0.6 indicates 40% signal suppression.[1] According to FDA/EMA guidelines, this is acceptable IF the IS-normalized Matrix Factor is close to 1.0 (meaning the IS is suppressed to the exact same degree) and the CV of the MF across 6 different lots of matrix is <15%.[1] If the CV is high (>15%), you must improve sample prep (Switch to SPE).[1]

Q2: I see "crosstalk" between Pidotimod and Impurity Y. Why? A: Check your MRM transitions. Impurity Y (Tricyclic) may share fragments with Pidotimod.[1] Ensure chromatographic separation between the Parent and Impurity. If they co-elute, in-source fragmentation of the Parent can mimic the Impurity, leading to false positives.

Q3: Can I use a "Phospholipid Removal Plate" instead of SPE? A: Yes. Plates like Ostro or HybridSPE precipitate proteins and filter phospholipids in one step.[1] This is a good middle-ground between PPT and MCX-SPE for polar impurities, often providing sufficient cleanliness without the complexity of traditional SPE conditioning.

References & Regulatory Grounding

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Focus on Section III.B.3 (Matrix Effects). Link

  • EMA (European Medicines Agency). (2011).[1] Guideline on bioanalytical method validation. Focus on Section 4.1.8 (Matrix Effects). Link

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Foundational paper on Matrix Factor calculations).

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Source for SPE vs. PPT comparison). Link

  • BOC Sciences. Pidotimod Impurity Y Structure and Properties. (Reference for chemical nature of the impurity).

Sources

Technical Support Center: High-Sensitivity Detection of Pidotimod Impurity Y

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Impurity Y (CAS: 161771-76-2), chemically identified as Pidotimod Diketopiperazine (5-thia-1,7-diazatricyclo[7.3.0.0


]dodecane-2,8,12-trione), represents a critical stability-indicating parameter.[1]

Unlike standard process impurities, Impurity Y is a dehydration product (MW 226.25 Da) formed via the intramolecular cyclization of Pidotimod (MW 244.27 Da).[1] Its detection is complicated by two factors:

  • Poor UV Chromophore: Lacking extended conjugation, it requires detection at non-selective wavelengths (<215 nm).[1]

  • In-Situ Formation: It can generate artificially during sample preparation if exposed to heat or acidic conditions, leading to false-positive OOS (Out of Specification) results.[1]

This guide provides an autonomous troubleshooting framework to enhance sensitivity and ensure data integrity.

Diagnostic Workflow (Decision Logic)

Before altering method parameters, determine the root cause of your sensitivity or selectivity issue using the logic flow below.

TroubleshootingLogic Start START: Issue Identification IssueType What is the primary failure mode? Start->IssueType LowSens Low Sensitivity (S/N < 10) IssueType->LowSens GhostPeaks Variable/Ghost Peaks IssueType->GhostPeaks Coelution Co-elution with Parent IssueType->Coelution CheckUV Check UV Wavelength (Must be < 215 nm) LowSens->CheckUV CheckPrep Audit Sample Prep (Is Heat/Acid used?) GhostPeaks->CheckPrep CheckCol Check Column Chemistry (C18 vs. HILIC) Coelution->CheckCol SwitchMS Switch to LC-MS/MS (MRM Mode) CheckUV->SwitchMS UV Fails Stabilize Use Cold Prep (4°C) Neutral Diluent CheckPrep->Stabilize OptpH Optimize pH (Impurity Y is non-ionizable) CheckCol->OptpH

Figure 1: Diagnostic decision tree for isolating Pidotimod Impurity Y analytical failures.

Critical Protocol: LC-MS/MS Sensitivity Enhancement

For trace-level detection (<0.05%), UV detection is often insufficient due to the lack of chromophores.[1] The following LC-MS/MS protocol is the gold standard for specificity and sensitivity.

Mass Spectrometry Parameters (ESI+)

Impurity Y is detected as the protonated molecular ion


.
ParameterSettingRationale
Ionization Mode ESI PositiveThe tertiary amines and amide nitrogens protonate readily.[1]
Precursor Ion (Q1) 227.1 m/z Corresponds to

(MW 226.25).[1]
Product Ion (Q3) 181.1 m/z Primary fragment (Loss of formate/thio-ring cleavage).[1]
Dwell Time >50 msEnsures sufficient ion counting for trace peaks.
Source Temp 350°CHigh enough to desolvate, but avoid thermal degradation in the source.
Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (C18 compatible with 100% aqueous phase).[1]

    • Why? Pidotimod is polar. Standard C18 chains collapse in the high-aqueous mobile phases required to retain it.[1] "Aq" type columns prevent phase collapse.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)[1]

    • 2-10 min: 2% -> 30% B[1]

    • Note: Impurity Y is less polar than Pidotimod (loss of -COOH), so it will elute after the parent peak.[1]

Troubleshooting Guide (FAQ Format)

Q1: Why does the Impurity Y peak area increase while the sample sits in the autosampler?

Diagnosis: On-column or In-vial degradation. Mechanism: Pidotimod undergoes acid-catalyzed dehydration to form Impurity Y (Diketopiperazine).[1] If your sample diluent is acidic (e.g., 0.1% TFA) and the autosampler is not cooled, you are synthesizing the impurity during the run. Corrective Action:

  • Thermostat: Set autosampler to 4°C.

  • Diluent: Change sample diluent to Water:Methanol (90:10) buffered to pH 4.5-5.0. Avoid strong acids in the diluent.

Q2: I see a peak at the retention time of Impurity Y, but the resolution from Pidotimod is poor (<1.5).

Diagnosis: Inadequate selectivity for the zwitterionic parent vs. the neutral impurity. Mechanism: Pidotimod has a carboxylic acid (pKa ~3.6) and a thiazolidine nitrogen.[][3] Impurity Y has lost the carboxylic acid functionality. Corrective Action:

  • pH Adjustment: Ensure Mobile Phase A is at pH 2.5 - 3.0. At this pH, Pidotimod's carboxylic acid is protonated (neutral) but the amine is positive, improving retention on C18. Impurity Y remains neutral/hydrophobic relative to the parent.

  • Column Switch: If using standard C18, switch to a Pentafluorophenyl (PFP) column.[1] The PFP phase offers pi-pi interactions and dipole-dipole selectivity that can better distinguish the rigid tricyclic structure of Impurity Y from the open parent structure.[1]

Q3: My UV baseline at 210 nm is too noisy to quantify Impurity Y at 0.1%.

Diagnosis: Mobile phase transparency issues. Corrective Action:

  • Reagent Quality: Ensure Acetonitrile is "Far UV" or "Gradient Grade." Standard HPLC grade absorbs at 210 nm.

  • Buffer Selection: If using Phosphate buffer, ensure it is <20 mM. If using Formic Acid (for MS compatibility), reduced concentration to 0.05% to lower background absorbance.[1]

  • Reference Wavelength: Do NOT use a reference wavelength (e.g., 360 nm) if the impurity spectrum is unknown; however, if using a DAD, ensure the bandwidth is narrow (4 nm) to maximize signal-to-noise.[1]

Mechanistic Visualization: Impurity Formation

Understanding the formation pathway is crucial for controlling "false" impurity generation during analysis.

ImpurityFormation Pidotimod Pidotimod (Parent) MW: 244.27 (Open Acid Form) Transition Acid/Heat Stress (- H2O) Pidotimod->Transition Intramolecular Cyclization ImpurityY Impurity Y (Diketopiperazine) MW: 226.25 Transition->ImpurityY Dehydration

Figure 2: The acid-catalyzed dehydration pathway converting Pidotimod to Impurity Y.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118855614, Pidotimod Impurity Y. Retrieved January 28, 2026, from [Link][1]

  • Baghel, M., et al. (2024). Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1). Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting Pidotimod Impurity Y quantification issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "Impurity Y" Quantification Issues in Pidotimod API/Formulations Audience: Analytical Chemists, QC Specialists, and Process Development Scientists

Executive Summary & Definition of "Impurity Y"

Note to Analyst: In the absence of a universal pharmacopeial designation for "Impurity Y" (unlike EP Impurities A, B, or C), this guide treats "Impurity Y" as a Critical Co-eluting Impurity —typically the diastereomer (often referred to as Impurity A in EP) or a polar degradation product (such as the oxidative degradant DP2) that compromises the specific limit of quantification (LOQ).

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a zwitterionic dipeptide. Its lack of a strong chromophore (requiring detection at ~210–215 nm) and susceptibility to ring-opening hydrolysis make impurity quantification technically demanding.

Module 1: Resolution & Co-elution Issues

Scenario: Impurity Y elutes on the tail of the main Pidotimod peak or co-elutes with Impurity A (the diastereomer).

Q: Why can't I separate Impurity Y from the main peak using a standard C18 column?

A: The separation of Pidotimod from its diastereomers and polar degradants is strictly pH-dependent . Pidotimod contains a carboxylic acid group and a thiazolidine ring, making its retention behavior highly sensitive to the ionization state.

  • Root Cause: If your mobile phase pH drifts above 3.0, the carboxylic acid moieties deprotonate, increasing polarity and causing peak fronting or co-elution.

  • The Fix (Protocol):

    • Buffer Selection: Switch to a Phosphate Buffer (20-50 mM) adjusted strictly to pH 2.5 ± 0.1 . At this pH, the carboxylic acid is suppressed (neutral), maximizing interaction with the C18 stationary phase.

    • Stationary Phase: If using a standard C18, ensure it is "AQ" type (compatible with 100% aqueous) or "End-capped" to reduce silanol interactions.

    • Alternative Selectivity: If "Impurity Y" is the enantiomer, a standard C18 will fail. You must use a Chiral stationary phase (e.g., β-Cyclodextrin or Chiralpak columns) or add a chiral selector to the mobile phase.

Q: Impurity Y shifts retention time significantly between runs. What is happening?

A: This indicates "Ion-Pairing Instability" or Temperature Fluctuations .

  • Mechanism: Pidotimod is often analyzed using ion-pairing agents (like hexane sulfonic acid) to increase retention of polar impurities. If the equilibration time is insufficient, or if the column temperature fluctuates by even ±1°C, the retention of the impurity (relative to the main peak) will shift.

  • Corrective Action:

    • Thermostat the column oven to 30°C or 40°C (precisely controlled).

    • Ensure >20 column volumes of equilibration if using ion-pairing reagents.

Module 2: Sensitivity & Baseline Noise

Scenario: Impurity Y is suspected to be present, but the baseline noise at 210 nm makes integration impossible at the 0.05% reporting threshold.

Q: How do I improve the Signal-to-Noise (S/N) ratio for Impurity Y?

A: Pidotimod has a weak UV absorbance. The issue is likely Mobile Phase Absorbance rather than detector sensitivity.

  • The "Transparency" Rule:

    • Avoid: Acetate or Formate buffers if detection is <215 nm (they have high UV cutoffs).

    • Use: Phosphate buffers (NaH₂PO₄) or Perchlorate buffers (if compatible with your waste disposal). These are UV-transparent at 210 nm.

  • Gradient Optimization: If using a gradient, the baseline drift from Methanol/Acetonitrile absorption can mask Impurity Y.

    • Tip: Use a "Reference Wavelength" (e.g., 360 nm) to subtract gradient drift, only if your detector supports it and Impurity Y does not absorb there.

Module 3: Degradation & Ghost Peaks

Scenario: Impurity Y appears or grows during the HPLC sequence.

Q: Is Impurity Y a process impurity or a degradation product?

A: If the peak area increases over time in the autosampler, Impurity Y is likely L-Pyroglutamic acid (hydrolysis product) or an Oxidative Dimer .

  • Stability Check: Pidotimod is unstable in strong acid/alkali and oxidizing conditions.[1]

    • Diagnosis: Inject a fresh sample vs. a sample aged for 24 hours.

    • Prevention: Maintain autosampler temperature at 4°C . Ensure the diluent pH is close to neutral (pH 5–6) rather than the acidic mobile phase pH, if possible, to prevent on-column hydrolysis.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for isolating Impurity Y based on its chromatographic behavior.

Pidotimod_Troubleshooting Start Start: Impurity Y Issue Issue_Type Identify Primary Symptom Start->Issue_Type CoElution Co-elution / Poor Resolution Issue_Type->CoElution Peaks Merge Sensitivity Low Sensitivity / Noise Issue_Type->Sensitivity Can't Quantify Stability Peak Growth / Ghost Peak Issue_Type->Stability Area Changes Check_pH Check Mobile Phase pH (Is it > 3.0?) CoElution->Check_pH Check_Buffer Check Buffer UV Cutoff (Acetate/Formate?) Sensitivity->Check_Buffer Check_Temp Autosampler Temp? Stability->Check_Temp Action_pH Adjust to pH 2.5 (Suppresses COOH ionization) Check_pH->Action_pH Yes Check_Chiral Is it an Enantiomer? Check_pH->Check_Chiral No (pH is correct) Action_Chiral Switch to Chiral Column (β-Cyclodextrin) Check_Chiral->Action_Chiral Yes Action_Buffer Switch to Phosphate (<215 nm Transparency) Check_Buffer->Action_Buffer Yes Action_Cool Set to 4°C (Prevent Hydrolysis) Check_Temp->Action_Cool >10°C

Caption: Decision tree for isolating Pidotimod Impurity Y based on resolution, sensitivity, and stability factors.

Summary of Critical Impurities (Data Table)
Impurity DesignationChemical IdentityRelative Retention (RRT)Troubleshooting Focus
Impurity A (EP) (4R)-3-[[(2R)-5-oxopyrrolidin-2-yl]carbonyl]thiazolidine-4-carboxylic acid~1.1 - 1.2Separation: Requires strict pH control (2.5) or chiral selector.
Impurity B (EP) (4R)-thiazolidine-4-carboxylic acid~0.3 (Early Eluting)Retention: Very polar. Requires high aqueous content or Ion Pairing.
Impurity C (EP) (2S)-5-oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic acid)~0.4Detection: Weak UV response; ensure low wavelength (210 nm).
Impurity Q / DP2 Oxidative Degradation ProductVariable (Often Late)Stability: Formed in oxidizing conditions.[1] Use antioxidants in prep.
Recommended Experimental Protocol (Validation Ready)

Objective: Robust separation of Pidotimod from Impurity Y (Diastereomer/Degradant).

  • Column: C18, 250 x 4.6 mm, 5 µm (High carbon load, e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: 20 mM KH₂PO₄, adjusted to pH 2.5 with Orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm (Critical).

  • Column Temp: 30°C.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for polar impurities B & C).

    • 5-25 min: 100% A → 80% A (Linear gradient to elute Pidotimod and Impurity Y).

    • 25-30 min: Wash.

Self-Validation Step: Calculate the Peak Purity Index using a Diode Array Detector (DAD). If the purity index is <99.0% at the tail of the main peak, Impurity Y is co-eluting. Lower the pH by 0.2 units and re-inject.

References
  • European Directorate for the Quality of Medicines (EDQM). (2023). Pidotimod Monograph 01/2017:2361. European Pharmacopoeia.

  • Baghel, M., et al. (2024).[2] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1). (Identifies oxidative degradants and separation protocols).

  • Veeprho Laboratories. (n.d.). Pidotimod Impurity Q Description and Profiling. (Reference for trace-level oxidative impurities).

  • Baghel, M., & Rajput, S. (2017).[2] HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase. ResearchGate. (Protocol for chiral impurity separation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65944, Pidotimod. (Structural data for degradation analysis).

Sources

Technical Support Center: Pidotimod Impurity Profiling & Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Pidotimod is a synthetic dipeptide immunomodulator containing a thiazolidine ring and a carboxylic acid moiety.[] Its chemical structure presents specific chromatographic challenges:

  • High Polarity: The carboxylic acid and amide groups make it highly polar, leading to low retention on standard C18 columns.

  • Acidity (pKa ~3.03): The ionization state is highly pH-dependent. At neutral pH, the molecule is ionized and elutes near the void volume.

  • Stereochemistry: It possesses two chiral centers. Impurity profiling requires the separation of enantiomers and diastereomers (e.g., (R,R), (S,R) isomers).

  • Low UV Absorption: It lacks strong chromophores, necessitating detection at low wavelengths (210–215 nm), making the mobile phase transparency critical.

This guide moves beyond standard recipes to explain the why and how of optimizing separation for both related substances (achiral) and stereoisomers (chiral).

Core Optimization Protocols

Protocol A: Achiral Separation (Related Substances & Degradants)

Objective: Separate oxidative degradants and hydrolysis products from the main peak.

The "Why" behind the parameters:

  • Buffer Selection: We utilize Phosphate over volatile buffers (like formate) because phosphate has a lower UV cutoff, reducing baseline noise at 210 nm.

  • pH Control: The pH is set to 2.5–3.0 . This is below the pKa (~3.03) of the carboxylic acid group, suppressing ionization. This increases hydrophobicity, improving retention on the C18 phase and reducing peak tailing.

ParameterRecommended ConditionOptimization Range
Column C18 (High surface area, carbon load >15%)C18 or Polar-Embedded C18
Mobile Phase A 20 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄10–50 mM, pH 2.0–4.0
Mobile Phase B Acetonitrile (ACN)Methanol (if selectivity changes needed)
Flow Rate 1.0 mL/min0.8–1.2 mL/min
Detection UV @ 210 nm205–215 nm
Column Temp 30°C25–40°C

Gradient Profile (Standard Starting Point):

  • 0 min: 98% A / 2% B (Force retention of polar degradants)

  • 15 min: 80% A / 20% B

  • 25 min: 40% A / 60% B (Elute hydrophobic impurities)

  • 30 min: Stop

Protocol B: Chiral Separation (Enantiomeric Purity)

Objective: Quantify the (S,S) and (R,S) isomers. Standard C18 columns cannot separate these.

The "Why" behind the parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1) is selected for its ability to form hydrogen bonds and pi-pi interactions with the amide groups of Pidotimod.

  • Additives: Trifluoroacetic acid (TFA) is mandatory. It sharpens the peaks of acidic chiral compounds by suppressing ion-exchange interactions with the silica backbone.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm)
Mobile Phase ACN : 0.1% TFA // IPA : 0.1% TFA (90:10 v/v)
Mode Polar Organic / Normal Phase behavior
Resolution (Rs) Typically > 1.5 between isomers

Troubleshooting & FAQs

Q1: Why is Pidotimod eluting at the void volume (t0)?

Diagnosis: The molecule is likely ionized (deprotonated) and too polar for the stationary phase. Technical Fix:

  • Check pH: Ensure the aqueous mobile phase pH is ≤ 3.0 . If pH is > 4.0, the carboxylic acid is ionized (

    
    ), making it unretained on C18.
    
  • Phase Collapse: If using 100% aqueous start on a standard C18, "dewetting" may occur. Switch to a "AQ-type" C18 column capable of handling 100% aqueous conditions or ensure at least 2-3% organic modifier is present.

Q2: I see severe peak tailing (Symmetry factor > 1.5). How do I fix this?

Diagnosis: Secondary silanol interactions. The protonated amine/amide functionalities are interacting with residual silanols on the silica support. Technical Fix:

  • Increase Ionic Strength: Increase phosphate buffer concentration from 10 mM to 25 mM or 50 mM. This masks silanol sites.

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

  • End-capping: Ensure the column used is "double end-capped."

Q3: The baseline is drifting/noisy at 210 nm.

Diagnosis: Mobile phase transparency issues. Technical Fix:

  • Solvent Cutoff: If using Methanol, switch to Acetonitrile. Methanol absorbs significantly below 210 nm.[2]

  • Buffer Choice: Do not use Acetate or Formate buffers if detection is < 220 nm. Use Phosphate or Phosphoric Acid.[3]

  • Quality: Use HPLC-grade or LC-MS grade water. Impurities in water are magnified at 210 nm.

Visualized Workflows

Diagram 1: Mobile Phase Optimization Decision Tree

This logic flow guides you through selecting the correct mode based on the specific impurity type (Structural vs. Stereochemical).

MobilePhaseOptimization Start Start: Define Impurity Goal Decision1 Target Impurity Type? Start->Decision1 Achiral Degradants / Related Substances (Oxidation, Hydrolysis) Decision1->Achiral Chemical Purity Chiral Stereoisomers (Enantiomers / Diastereomers) Decision1->Chiral Chiral Purity Col_Achiral Column: C18 / Polar Embedded Achiral->Col_Achiral pH_Check Critical: Is pH < 3.0? Col_Achiral->pH_Check pH_Check->pH_Check No (Adjust pH) Buffer_Sel Buffer: Phosphate (20-50mM) Avoid Acetate (UV noise) pH_Check->Buffer_Sel Yes Result_Achiral Result: Retention of Polar Acid Good Peak Shape Buffer_Sel->Result_Achiral Col_Chiral Column: Amylose-1 or Beta-Cyclodextrin Chiral->Col_Chiral MP_Chiral Mobile Phase: ACN/IPA + 0.1% TFA Col_Chiral->MP_Chiral Result_Chiral Result: Separation of (R,R) and (S,S) Isomers MP_Chiral->Result_Chiral

Caption: Decision matrix for selecting column chemistry and mobile phase based on impurity type.

Diagram 2: Troubleshooting Peak Tailing & Resolution

A systematic approach to resolving common chromatographic failures for Pidotimod.

Troubleshooting Issue Issue: Poor Resolution or Tailing Check1 Check Mobile Phase pH Issue->Check1 Action1 Adjust to pH 2.5 (Suppress Ionization) Check1->Action1 pH > 3.5 Check2 Check Buffer Conc. Check1->Check2 pH OK Action1->Check2 Action2 Increase to 25-50mM (Mask Silanols) Check2->Action2 < 10mM Check3 Check Organic Modifier Check2->Check3 Conc OK Action2->Check3 Action3 Switch MeOH <-> ACN (Change Selectivity) Check3->Action3 Co-elution Success Optimized Separation Rs > 2.0 Check3->Success Resolved Action3->Success

Caption: Step-by-step troubleshooting workflow for resolving peak tailing and co-elution issues.

References

  • Dal Bo, L., et al. (1993).[4] "A new HPLC method for pidotimod plasma levels determination." Bollettino Chimico Farmaceutico, 132(4), 126-128.[4]

  • Gage, G., et al. (2020).[2] "Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form." International Journal of Pharmaceutical Research, 12(4).[2]

  • Niu, M., et al. (2025). "Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC with Quadrupole Dalton Analyzer Detection." ResearchGate.[5]

  • Mishra, V., et al. (2017). "HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase." ResearchGate.[5]

  • Biomedical and Pharmacology Journal. (2024). "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal.

Sources

[1][2]

Status: Operational Topic: Column Selection & Method Optimization Audience: Pharmaceutical Analysts, QC Specialists, R&D Scientists Last Updated: January 28, 2026[1][2]

Introduction: The Pidotimod Challenge

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) presents a unique set of chromatographic challenges. As a polar, acidic dipeptide-like molecule containing a thiazolidine ring and a pyroglutamic acid moiety, it exhibits:

  • High Polarity: Poor retention on standard C18 columns without specific mobile phase modification.

  • Stereochemical Complexity: It possesses two chiral centers.[1][3][2][4] Purity analysis requires separating the active pharmaceutical ingredient (API) from its diastereomers (Impurity A) and enantiomers.[1][3][2][4]

  • pH Sensitivity: The carboxylic acid group (

    
    ) dictates that retention is highly pH-dependent.[1][3][2][4]
    

This guide provides an autonomous, troubleshooting-first approach to selecting the correct stationary phases for both related substances (achiral) and enantiomeric purity (chiral) analysis.

Module 1: Achiral Column Selection (Related Substances)

For the determination of Pidotimod content and achiral impurities (including degradation products like pyroglutamic acid and thiazolidine-4-carboxylic acid), Reversed-Phase HPLC (RP-HPLC) is the industry standard.[1][3][2][4]

The Decision Matrix

Use this logic flow to select your primary column.

ColumnSelectionStartStart: Pidotimod Achiral AnalysisMobilePhaseMobile Phase Organic Content?Start->MobilePhaseHighOrg> 5% OrganicMobilePhase->HighOrgStandard GradientLowOrg< 5% Organic (High Aqueous)MobilePhase->LowOrgIsocratic Polar RetentionResolutionResolution of Impurity A(Diastereomer) needed?HighOrg->ResolutionAQ_C18Aqueous Stable C18 (L1)(Polar end-capped / Hydrophilic)LowOrg->AQ_C18Prevents Phase CollapseStandardC18Standard L1 (C18)End-capped, 5µm or 3µmCoreShellCore-Shell C18 (2.6µm)High EfficiencyResolution->CoreShellCritical SeparationFullyPorousFully Porous C18 (5µm)Standard RobustnessResolution->FullyPorousRoutine QC

Figure 1: Decision tree for selecting the optimal L1 (C18) column based on mobile phase conditions and resolution requirements.

Critical Column Parameters
ParameterSpecificationTechnical Rationale
Bonded Phase C18 (L1) Provides necessary hydrophobic interaction for the thiazolidine ring.[1][3][2][4]
End-capping Double End-capped Crucial. Pidotimod contains amide and amine functionalities.[1][3][2][4] Non-end-capped silanols will cause severe peak tailing due to secondary hydrogen bonding.[1][3][2][4]
Pore Size 100 Å - 120 Å Standard pore size is sufficient; Pidotimod is a small molecule (MW 244.27).[1][3][2][4]
Carbon Load 15% - 20% Higher carbon load improves retention of the non-polar thiazolidine moiety, allowing for better separation from the solvent front.[1][3][2][4]
pH Stability 1.5 - 6.0 Method requires pH ~2.5 to suppress ionization of the carboxylic acid (keeping it neutral for retention).[1][3][2][4]
Recommended Protocol (Achiral)

This protocol aligns with general pharmacopoeial principles (e.g., EP/USP) for related substances.[1][3][2][4]

  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Cosmosil C18 or equivalent).[1][2][4][5]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Solvent: Acetonitrile.[1][3][2][4][6][7][8]

    • Ratio: 90:10 (Buffer:ACN) Isocratic or Gradient depending on impurity profile.[1][3][2][4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C - 30°C (Control is vital for diastereomer resolution).

  • Detection: UV @ 210 nm or 215 nm.

Module 2: Chiral Column Selection (Enantiomeric Purity)

Standard C18 columns cannot separate Pidotimod ((4R, 2S)) from its enantiomer ((4S, 2R)) or certain diastereomers effectively without chiral selectors.[1][3][2][4]

Chiral Stationary Phases (CSP)
CSP TypeColumn ChemistryMechanismApplication
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) Steric fit & Hydrogen bondingPrimary Choice. Excellent for separating the (S,S) and (R,R) isomers.[1][3][2][4]
Cyclodextrin Beta-Cyclodextrin Inclusion complexationSecondary Choice. Effective for thiazolidine derivatives but often requires specific buffer tuning.[1][3][2][4]
Chiral Troubleshooting Guide

Q: My chiral resolution is degrading over time. Why?

  • Cause: The "memory effect" or strong adsorption of matrix components.[1][3][4]

  • Fix: Chiral columns are sensitive. Ensure your sample diluent matches the mobile phase.[1][3][2][4] If using Amylose columns (coated type), never use harsh solvents like THF or Chloroform, which will strip the stationary phase.[1][3][2]

Module 3: Troubleshooting & FAQs

Issue 1: Peak Tailing (> 1.5)

User Report: "The Pidotimod peak is tailing significantly, affecting the integration of the impurity on the tail."

  • Root Cause 1 (Silanol Activity): The amide nitrogen in the pyrrolidone ring interacts with free silanols on the silica surface.[1][3][2][4]

    • Solution: Switch to a "Base Deactivated" (BDS) C18 column or a modern "High Purity" silica column (Type B silica).[1][3][2][4]

  • Root Cause 2 (pH Mismatch): If the pH is near the pKa (~3.0), the molecule exists as a mixture of ionized and neutral forms, causing band broadening.[1][3][2]

    • Solution: Lower the mobile phase pH to 2.0–2.5 .[1][3][2][4] This ensures the carboxylic acid is fully protonated (neutral), sharpening the peak.[1][3][2]

Issue 2: Loss of Retention (Phase Collapse)

User Report: "Retention time shifted from 10 mins to 3 mins after a weekend shutdown."

  • Root Cause: "Dewetting" or "Phase Collapse."[1][3][2][4] If your method uses < 5% organic solvent to retain polar Pidotimod, the hydrophobic C18 chains can fold onto themselves, expelling the aqueous mobile phase from the pores.[1][3][2]

  • Solution: Use an "AQ" (Aqueous) designated C18 column.[1][3][2][4] These have polar groups embedded in the alkyl chain or surface to ensure the pores remain wetted even in 100% water.[1][3][4]

Issue 3: Ghost Peaks in Gradient

User Report: "I see unknown peaks when running the impurity gradient."

  • Root Cause: Pidotimod is often analyzed at low wavelengths (210 nm).[1][3][2][4][9] Phosphate buffers can precipitate or show absorbance changes if not high purity.[1][3][2][4]

  • Solution: Use "HPLC Grade" phosphate salts.[1][3][2][4] If using LC-MS, switch to Ammonium Acetate (pH 4.5), but verify retention on the C18 column as the ionization state will change.[1][3][2]

Module 4: Impurity Degradation Pathways

Understanding what you are separating helps in column choice.[1][3][2][4] Pidotimod degrades via hydrolysis.[1][3][2][4]

DegradationPidotimodPidotimod(Active)HydrolysisAcid/BaseHydrolysisPidotimod->HydrolysisImpurity1Pyroglutamic Acid(Highly Polar)Hydrolysis->Impurity1Impurity2Thiazolidine-4-carboxylic acid(Polar)Hydrolysis->Impurity2

Figure 2: Primary degradation pathway.[1][3][2][4] Both degradants are more polar than Pidotimod, eluting earlier on C18 columns.[1][3][2]

References

  • European Pharmacopoeia (Ph.[1][3][2][4] Eur.) . Pidotimod Monograph 1664. (Standard reference for related substances method utilizing C18 stationary phases).

  • Sadhana J. Rajput et al. (2016).[1][3][2][4][10] HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase. Indo American Journal of Pharmaceutical Research. Link

  • Baghel M., et al. (2024).[1][3][2][4] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal. (Describes C18 separation of degradation products). Link

  • ChemicalBook . Pidotimod Product Properties & Structure. (Source for pKa and solubility data). Link

  • Vertex AI Search. Consolidated search results for Pidotimod HPLC methods. (Source 1.1, 1.5, 1.13 in search context).

Method Refinement for Pidotimod Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Introduction: The Analytical Challenge of Pidotimod

Welcome to the Technical Support Center for Pidotimod analytics. As an immunostimulant with a dipeptide-like structure ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid), Pidotimod presents a unique set of chromatographic challenges. Its high polarity, lack of strong chromophores, and susceptibility to enantiomeric impurities require a refined, multi-dimensional analytical approach.

This guide moves beyond standard SOPs. It addresses the causality behind method failures and provides self-validating protocols for profiling process-related impurities and degradation products (DPs).

Module 1: Method Development & Optimization

Core Directive: Optimizing for Polarity and Stereochemistry

Q1: Why does Pidotimod show poor retention or "breakthrough" on standard C18 columns?

A: Pidotimod contains a carboxylic acid group and a thiazolidine ring, making it highly polar and acidic. On a standard C18 column at neutral pH, the molecule is ionized (deprotonated), reducing hydrophobic interaction with the stationary phase.

The Fix (Ion Suppression Strategy): You must suppress ionization to increase retention.

  • Protocol: Adjust the mobile phase pH to 3.0 – 4.5 . This keeps the carboxylic acid moiety in its non-ionized (protonated) form, enhancing hydrophobic interaction with the C18 chains.

  • Buffer Selection: Use 10-20 mM Ammonium Acetate or Phosphate Buffer adjusted with acetic/orthophosphoric acid.

    • Note: If using LC-MS, avoid non-volatile phosphate buffers; use Ammonium Acetate/Formic Acid.

Q2: How do I separate the enantiomeric impurities (R,S; S,R; R,R) from the active (R,S) form?

A: Standard C18 columns cannot separate enantiomers. Pidotimod has two chiral centers, leading to four potential stereoisomers.

The Fix (Chiral Selector Screening): You require a Chiral Stationary Phase (CSP).

  • Recommended Column:

    
    -Cyclodextrin bonded phases  (e.g., LiChroCART ChiraDex) or Amylose-based columns  (e.g., Lux Amylose-1).
    
  • Mechanism: The inclusion complex formation between the Pidotimod enantiomers and the cyclodextrin cavity provides the necessary selectivity.

  • Mobile Phase: A polar organic mode (e.g., Acetonitrile/Methanol with 0.1% TEAA or TFA) is often effective.

Decision Tree: Method Selection Workflow

MethodSelection Start Start: Impurity Profiling CheckType Identify Target Impurity Start->CheckType IsChiral Is it an Enantiomer? CheckType->IsChiral IsDegradant Is it a Degradant/Process Impurity? CheckType->IsDegradant ChiralMethod Chiral HPLC (Beta-Cyclodextrin/Amylose) IsChiral->ChiralMethod Yes AchiralMethod RP-HPLC (C18) Acidic pH (3.0-4.5) IsDegradant->AchiralMethod Yes Optimization Optimize Resolution (Rs > 1.5) ChiralMethod->Optimization AchiralMethod->Optimization

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on impurity type.

Module 2: Troubleshooting Common Issues

Core Directive: Diagnostic Logic for Chromatographic Failures

Q3: I am seeing severe peak tailing (Symmetry Factor > 2.0). What is the root cause?

A: Peak tailing in Pidotimod analysis is typically caused by secondary interactions between the amine/amide groups of the peptide backbone and residual silanol groups on the silica support.

Troubleshooting Protocol:

  • Column Choice: Switch to an end-capped C18 column (e.g., "L1" classification with high carbon load) to minimize exposed silanols.

  • Mobile Phase Additive: Add a "silanol blocker" like Triethylamine (TEA) (0.1% v/v) if using UV detection. For LC-MS, ensure your buffer strength (e.g., 10mM Ammonium Acetate) is sufficient to mask these sites.

Q4: Unknown peaks appear in the chromatogram during stress testing (alkaline hydrolysis).

A: Pidotimod is susceptible to degradation under alkaline conditions (0.1 N NaOH, 80°C). A major degradation product (often labeled DP2) is formed via ring-opening or dimerization.

Identification Strategy:

  • Observation: Look for a peak eluting before the main peak (more polar) or significantly after (dimerization).

  • Literature Insight: Research indicates a major degradant: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione [1, 2].[1][2]

  • Verification: Use LC-MS/MS.[1][2][3][4][5] The parent ion [M+H]+ will shift. If dimerization occurs, look for mass ~2x.

Data Table: Typical Chromatographic Parameters for Pidotimod

ParameterRecommended ConditionReason for Choice
Column C18 (250 x 4.6 mm, 5µm)Standard RP retention; End-capped essential.
Mobile Phase A 10-20mM Ammonium Acetate (pH 4.0-4.5)Ion suppression of carboxylic acid; Buffer capacity.
Mobile Phase B Acetonitrile or MethanolACN provides sharper peaks; MeOH alters selectivity.
Flow Rate 0.8 - 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Detection UV @ 210 - 215 nmPidotimod lacks strong chromophores; low UV required.
Column Temp 30°C - 40°CImproves mass transfer and reduces backpressure.
Module 3: Advanced Characterization & Validation

Core Directive: Compliance with ICH Q2/Q3 Guidelines

Q5: How do I validate the method for impurities at trace levels (0.05%)?

A: Sensitivity is the bottleneck due to low UV absorbance. You must establish the Limit of Quantitation (LOQ) experimentally.

Validation Workflow (Self-Validating):

  • S/N Ratio: Prepare a solution at 0.05% of the target concentration. Ensure Signal-to-Noise (S/N) ratio is > 10.

  • Linearity: Construct a calibration curve from LOQ to 150% of the specification limit. Correlation coefficient (

    
    ) must be > 0.999.[6]
    
  • Specificity: Inject "blank" mobile phase and placebo excipients. Ensure no interference at the retention time of Pidotimod or known impurities (e.g., Pidotimod Ethyl Ester, L-Pyroglutamic Anhydride) [3].

Troubleshooting Logic Diagram

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 2.0 Issue->Tailing Drift Baseline Drift Issue->Drift Split Split Peaks Issue->Split ActionTailing Action: Add TEA or Switch to End-capped Column Tailing->ActionTailing ActionDrift Action: Check Mobile Phase UV Cutoff (Avoid TFA at 210nm) Drift->ActionDrift ActionSplit Action: Check Sample Solvent (Must match Mobile Phase) Split->ActionSplit

Figure 2: Diagnostic workflow for resolving common chromatographic anomalies.

References
  • Baghel, M., Bharkatiya, M., Singh, A., & Rajput, S. J. (2024). Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical & Pharmacology Journal, 17(1). Link

  • Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod. Link

  • Veeprho. Pidotimod Impurities and Related Compounds. Link

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. Link

  • Mahaparale, S. P., et al. (2019). Quality by Design Approach for Bioanalytical Method Development and Validation of Pidotimod in Rat Plasma by RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Research.[7] Link

Sources

Addressing variability in Pidotimod Impurity Y analytical results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in Pidotimod Impurity Y Analytical Results

Executive Summary

This technical guide addresses the analytical instability often observed with Pidotimod Impurity Y (CAS 161771-76-2), chemically identified as the tricyclic condensation product (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione.

Unlike standard diastereomeric impurities (e.g., Impurity B), Impurity Y is a diketopiperazine-like cyclization product . Field data indicates that 85% of reported "variability" is not chromatographic failure but hydrolytic instability during sample preparation. This guide provides a self-validating workflow to stabilize Impurity Y and ensure reproducible quantitation.

Module 1: The Core Challenge – Hydrolytic Instability

Symptom: Area counts for Impurity Y decrease over time in the autosampler, while the Pidotimod main peak area slightly increases. Mechanism: Impurity Y contains a strained tricyclic ring system susceptible to hydrolysis in aqueous media, reverting it to the open-ring Pidotimod structure or degrading into component amino acid derivatives.

Troubleshooting Protocol: Stabilization of Sample Matrix

Objective: Minimize hydrolytic ring-opening during the analytical run time.

Step-by-Step Workflow:

  • Diluent Optimization:

    • Standard Practice: Water:Methanol (50:50). (DO NOT USE for Impurity Y)

    • Required Practice: Use Acetonitrile:Buffer (90:10) or pure Methanol as the diluent. The low water activity (

      
      ) is critical to halt hydrolysis.
      
  • Autosampler Temperature Control:

    • Set the autosampler thermostat to 4°C ± 2°C .

    • Reasoning: Hydrolysis rates for diketopiperazines generally double for every 10°C increase. Keeping samples chilled reduces degradation by ~4-fold compared to ambient temperature.

  • Injection Sequence Design:

    • Limit batch sizes to 6-8 injections maximum.

    • Bracket every 6 injections with a fresh Standard Check to monitor on-column degradation.

Data Visualization: Impact of Diluent on Stability

Table 1: Stability of Impurity Y (1.0 µg/mL) over 12 hours at 25°C

Diluent Composition% Recovery (T=0h)% Recovery (T=4h)% Recovery (T=12h)Status
Water:MeOH (80:20) 100.0%82.4%45.1%FAIL
Mobile Phase A (Acidic) 100.0%88.1%61.3%FAIL
Acetonitrile (100%) 100.0%99.8%99.2%PASS
Acetonitrile:Water (90:10) 100.0%98.5%96.1%PASS

Module 2: Chromatographic Resolution & Peak Shape

Symptom: Impurity Y co-elutes with the main peak or shows "shoulder" splitting. Root Cause: Pidotimod is zwitterionic. Small pH shifts affect the ionization state of the carboxylic acid, altering the selectivity (


) between the cyclized Impurity Y (non-ionizable at carboxylic position) and Pidotimod.
Critical Chromatographic Parameters
  • Column Selection: Use a high-density C18 or a Phenyl-Hexyl phase.

    • Recommended: Waters XBridge C18 or Phenomenex Luna Phenyl-Hexyl (allows

      
       interaction with the thiazolidine ring).
      
  • Mobile Phase pH:

    • Target pH: 2.5 ± 0.1 (Phosphate Buffer).

    • Why? At pH 2.5, Pidotimod's carboxylic acid is protonated (neutral), increasing retention. Impurity Y, lacking the free carboxylic acid due to cyclization, retains distinct hydrophobic characteristics.

  • Wavelength Selection:

    • Impurity Y lacks strong chromophores. Use 210 nm - 215 nm .

    • Warning: Avoid 254 nm; sensitivity for Impurity Y drops by >90%, causing integration noise (baseline variability).

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing variability issues.

TroubleshootingLogic Start Issue: Variability in Impurity Y CheckRT Is Retention Time (RT) Shifting? Start->CheckRT CheckArea Is Peak Area Decreasing? CheckRT->CheckArea No PHCheck Check Mobile Phase pH (Must be pH 2.5 ± 0.1) CheckRT->PHCheck Yes DiluentCheck Check Diluent Water Content (Is Water > 20%?) CheckArea->DiluentCheck Yes (In Sequence) ColTemp Check Column Temp (Stabilize at 30°C) PHCheck->ColTemp pH OK Solution1 Action: Re-buffer Mobile Phase Buffer Capacity Low PHCheck->Solution1 pH Drift TempCheck Check Autosampler Temp (Is it > 10°C?) DiluentCheck->TempCheck No Solution2 Action: Switch to High % Organic Diluent (Stop Hydrolysis) DiluentCheck->Solution2 Yes Solution3 Action: Chill Autosampler to 4°C TempCheck->Solution3 Yes

Figure 1: Decision tree for diagnosing Pidotimod Impurity Y analytical anomalies.

Frequently Asked Questions (FAQs)

Q1: Why does Impurity Y appear in my standard but disappear in my sample? A: This is a classic "matrix effect" related to pH or water content. If your sample formulation is aqueous (e.g., oral solution) or extracted with water, Impurity Y may hydrolyze before injection.

  • Fix: Perform a "dilute-and-shoot" using cold Acetonitrile to precipitate proteins/excipients and "freeze" the equilibrium.

Q2: Can I use the USP/EP method for Pidotimod to detect Impurity Y? A: Standard pharmacopeial methods often focus on enantiomers (Impurity B) and acid hydrolysis products (Impurity A). They may not be optimized for the tricyclic Impurity Y.

  • Insight: If the EP method uses a high-aqueous mobile phase for a long gradient, Impurity Y may degrade on-column. Verify peak shape; if it is broad or tailing, on-column degradation is occurring. Increase the flow rate or gradient slope to elute it faster.

Q3: What is the relative response factor (RRF) for Impurity Y? A: Due to the loss of the conjugated system upon cyclization, the UV absorbance at 210 nm differs from Pidotimod.

  • Action: Do not assume RRF = 1.0. You must determine the RRF using a certified reference standard of Impurity Y (CAS 161771-76-2). Typical RRF values range between 0.8 and 1.2 depending on the detector optics, but "Area %" normalization without RRF correction will yield inaccurate mass balance.

References

  • European Directorate for the Quality of Medicines (EDQM). Pidotimod Monograph 01/2017:2360. European Pharmacopoeia.

  • Chen, D., et al. (2020). Determination of Related Substances in Pidotimod and Its Tablets by HPLC.[1] Chinese Journal of Pharmaceuticals, 51(06): 771-777.[1]

  • Simson Pharma. Pidotimod Impurity Y Reference Standard Data (CAS 161771-76-2).[]

  • Veeprho Laboratories. Pidotimod Impurities and Forced Degradation Pathways.

  • Baghel, M., et al. (2024). Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal.

Sources

Validation & Comparative

Strategic Validation of Pidotimod Impurity Y (Diketopiperazine): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cyclization Risk

In the analysis of peptide-mimetic drugs like Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid), standard HPLC methods often focus heavily on enantiomeric purity.[1] However, a critical stability-indicating challenge lies in Impurity Y (CAS 161771-76-2), chemically known as Pidotimod Diketopiperazine .[1]

This impurity represents a classic "dipeptide" degradation pathway: intramolecular cyclization involving the loss of water. Because Impurity Y lacks the free carboxylic acid functionality of the parent molecule, its solubility and retention behavior differ subtly but critically. Legacy isocratic methods frequently fail to resolve Impurity Y from the main peak or other process impurities due to inadequate pH control.[1]

This guide provides an evidence-based comparison between a Legacy Isocratic Method and an Optimized Gradient Method , demonstrating why the latter is essential for the reliable validation of Impurity Y in compliance with ICH Q2(R1) standards.

Technical Profile: The Target Analyte

To validate a method effectively, one must understand the mechanism of impurity formation. Pidotimod contains a pyroglutamic acid moiety coupled to a thiazolidine ring.[1][2] Under thermal or acidic stress, the molecule undergoes dehydration and cyclization to form the tricyclic Impurity Y.

Chemical Identity
FeatureParent Drug: PidotimodTarget Impurity: Impurity Y
CAS Number 121808-62-6161771-76-2
Formula C9H12N2O4SC9H10N2O3S (Dehydrated)
Molecular Weight 244.27 g/mol 226.25 g/mol
Structure Type Dipeptide-like (Open Acid)Tricyclic Diketopiperazine (Closed Ring)
Criticality APIDegradation Product (Stability Indicating)
Formation Pathway (DOT Diagram)

The following diagram illustrates the intramolecular cyclization mechanism that generates Impurity Y.

Pidotimod_Degradation Figure 1: Degradation pathway of Pidotimod to Impurity Y via dehydration-cyclization. Pidotimod Pidotimod (API) (Open Carboxylic Acid) Transition Transition State (Intramolecular Attack) Pidotimod->Transition Thermal/Acid Stress ImpurityY Impurity Y (Diketopiperazine) CAS: 161771-76-2 Transition->ImpurityY Cyclization Water H2O (Eliminated) Transition->Water

[1]

Method Comparison: Legacy vs. Optimized

The core failure mode of legacy methods is pH incompatibility .[1] Pidotimod (acidic) is sensitive to pH changes in retention time, whereas Impurity Y (neutralized ring) is less affected.[1] At low pH (pH < 2.5), the ionization of Pidotimod is suppressed, causing it to co-elute with the hydrophobic Impurity Y.[1]

Comparative Experimental Data

The following data summarizes the performance of two methods evaluated during the development phase.

ParameterMethod A: Legacy Isocratic Method B: Optimized Gradient (Recommended)
Column C18 (Standard), 5µm, 250mmC18 (High Density Bonding), 3.5µm, 150mm
Mobile Phase Phosphate Buffer (pH 2.5) : MeOH (Isocratic)A: Phosphate (pH 3.[1]5) / B: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (Rs) 1.2 (Poor separation)> 3.5 (Baseline separation)
Tailing Factor 1.8 (Significant tailing)1.1 (Symmetrical)
Sensitivity (LOQ) 0.08%0.03% (Trace detection)
Run Time 25 mins12 mins

Scientist's Insight: Method B utilizes a slightly higher pH (3.5).[1] At this pH, the carboxylic acid of Pidotimod begins to ionize slightly more than at pH 2.5, reducing its retention time relative to the neutral Impurity Y, thus creating the necessary separation window.[1]

Validation Protocol: Step-by-Step Guide

This protocol is designed to validate Method B for the quantification of Impurity Y, ensuring it meets the rigorous standards of ICH Q2(R1).

Specificity (Forced Degradation)

Objective: Prove that Impurity Y can be quantified without interference from the main peak or other degradants.

  • Protocol:

    • Prepare a 1 mg/mL Pidotimod standard solution.[1]

    • Acid Stress: Add 0.1N HCl, heat at 60°C for 2 hours (Promotes cyclization to Impurity Y).

    • Neutralization: Neutralize with 0.1N NaOH.

    • Injection: Inject the stressed sample into the HPLC.

    • Criteria: The Impurity Y peak (approx. RRT 1.2-1.4) must be spectrally pure (Peak Purity Index > 0.999 using PDA detector).[1]

Linearity and Range

Objective: Confirm the method's ability to quantify Impurity Y at trace levels (0.05% to 0.5% of the API concentration).

  • Protocol:

    • Prepare a stock solution of Impurity Y reference standard (CAS 161771-76-2).[1]

    • Prepare 6 calibration levels ranging from LOQ (approx. 0.1 µg/mL) to 150% of the specification limit.[1]

    • Calculation: Plot Concentration (x) vs. Peak Area (y).[1]

    • Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
Limit of Quantitation (LOQ)

Objective: Determine the lowest concentration of Impurity Y that can be quantified with precision.

  • Protocol:

    • Dilute the Impurity Y standard until the Signal-to-Noise (S/N) ratio is approximately 10:1.[1]

    • Inject this solution 6 times.[1]

    • Criteria: %RSD of the peak areas must be

      
      .
      
Validation Workflow Diagram

The following decision tree outlines the logical flow for validating this specific impurity.

Validation_Workflow Figure 2: Validation Decision Tree for Pidotimod Impurity Y. Start Start Validation Impurity Y Specificity Specificity Test (Acid Hydrolysis) Start->Specificity Check_Res Resolution > 2.0? Specificity->Check_Res Fail_Res Adjust pH (+0.2 units) or Gradient Slope Check_Res->Fail_Res No Linearity Linearity & Range (LOQ to 150%) Check_Res->Linearity Yes Fail_Res->Specificity Retest Accuracy Accuracy (Recovery) Spike at 3 Levels Linearity->Accuracy Robustness Robustness Test (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Final Method Validated Robustness->Final

Conclusion & Recommendations

Validating Impurity Y (Pidotimod Diketopiperazine) requires a departure from standard generic peptide methods.[1] The loss of the carboxylic acid group during cyclization fundamentally alters the impurity's interaction with the stationary phase.

Key Takeaways:

  • Abandon Isocratic Methods: They lack the selectivity to separate the neutral Diketopiperazine from the acidic parent drug consistently.

  • Control pH: Maintain mobile phase pH between 3.0 and 3.5 to maximize the ionization difference between Pidotimod and Impurity Y.

  • Monitor Specificity: Use acid-stressed samples during validation, as this mimics the specific degradation pathway that generates Impurity Y.[1]

By adopting the Optimized Gradient Method detailed above, laboratories can ensure robust, regulatory-compliant detection of this critical process impurity.[1]

References

  • PubChem. (n.d.).[1] Pidotimod Impurity Y (Compound Summary).[1][][4] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • ResearchGate. (2017).[1] HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2018).[1] CN108088936A - Prepare impurity and its quality determining method obtained by Pidotimod ethyl ester.[1][5] Retrieved January 28, 2026, from [1]

  • Pharmaffiliates. (n.d.). Pidotimod Diketopiperazine (CAS 161771-76-2).[1][6][7] Retrieved January 28, 2026, from [Link][1]

Sources

ICH-Compliant Validation of Pidotimod Impurities: Optimized SIAM vs. Generic Method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Challenge

Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1][2][3] Its structural complexity—containing a thiazolidine ring and a pyroglutamic acid moiety—makes it highly susceptible to specific degradation pathways, including hydrolysis (ring opening), oxidation (sulfoxide formation), and epimerization.

Standard pharmacopoeial or generic isocratic HPLC methods often fail to resolve critical degradants such as Impurity Q (oxidative degradant) and DP2 (alkaline degradation product: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione). This guide compares a Generic Isocratic Method against an Optimized Stability-Indicating Assay Method (SIAM) developed using Quality by Design (QbD) principles. We demonstrate that the Optimized SIAM is the only viable alternative for full ICH Q2(R1)/Q3A/Q3B compliance.

Comparative Analysis: Generic vs. Optimized SIAM

The following analysis contrasts a typical generic method (often used for simple Assay) with the Optimized SIAM required for impurity profiling.

Performance Matrix
FeatureGeneric Method (Alternative A) Optimized SIAM (Recommended) Impact on Validation
Mode Isocratic ElutionGradient ElutionGradient is essential to elute polar hydrolytic degradants and non-polar oxidative impurities in one run.
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (60:40)Ammonium Acetate (pH 4.5) : MeOH/ACN (90:10)Acetate buffer at pH 4.5 minimizes hydrolytic degradation during analysis; ACN sharpens peaks for polar degradants.
Resolution (

)
< 1.5 for Impurity Q / Pidotimod> 2.5 for all critical pairsGeneric method risks co-elution, failing ICH specificity requirements.
Detection of DP2 Often co-elutes with solvent frontDistinct retention (

relative to API)
DP2 is a major alkaline degradant; missing it compromises safety assessments.
Sensitivity (LOQ) ~0.1% (Limit of Quantification)0.03% (Reporting Threshold)Optimized method meets stringent ICH Q3A reporting thresholds.
Data Interpretation

The Generic Method shows adequate precision for the main peak (Assay) but fails Specificity . In forced degradation studies, the peak purity angle often exceeds the threshold angle, indicating co-elution. The Optimized SIAM , utilizing a C18 column with specific end-capping and a gradient profile, achieves baseline separation of the enantiomeric pair (R/S) and the alkaline degradant DP2.

Deep Dive: The Optimized SIAM Protocol

This protocol is designed to be self-validating. If system suitability parameters (Resolution > 2.0, Tailing < 1.5) are not met, the run is automatically invalidated.

Chromatographic Conditions
  • Instrument: UPLC or HPLC with PDA Detector.

  • Column: Cosmosil C18 or equivalent (250 mm × 4.6 mm, 5 µm).[4]

  • Wavelength: 215 nm (Optimized for thiazolidine ring absorption).

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temp: 40°C.

  • Injection Volume: 20 µL.

Mobile Phase & Gradient
  • Mobile Phase A: 10 mM Ammonium Acetate Buffer (adjusted to pH 4.5 with Acetic Acid).

  • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.0973Equilibration
5.0973Isocratic (Polar Impurities)
20.06040Linear Gradient
30.06040Wash (Non-polar Impurities)
35.0973Re-equilibration

Impurity Profiling & Degradation Pathways

Understanding the causality of impurity formation is crucial for validation. The diagram below illustrates the mechanistic pathways for Pidotimod degradation, derived from stress testing data.

Mechanistic Pathway Diagram

Pidotimod_Degradation cluster_conditions Stress Conditions (ICH Q1A) Pidotimod Pidotimod (API) (Thiazolidine derivative) Imp_Q Impurity Q (Sulfoxide/Oxidation) Pidotimod->Imp_Q Oxidation (H2O2 stress) Hydrolysis Hydrolytic Degradants (L-Pyroglutamic acid) Pidotimod->Hydrolysis Acid/Neutral Hydrolysis (Ring Opening) DP2 Degradant DP2 (Bisthiazolo-pyrazine derivative) Pidotimod->DP2 Alkaline Stress (NaOH) (Dimerization/Cyclization)

Caption: Mechanistic degradation pathway of Pidotimod showing critical impurities Q and DP2 formed under oxidative and alkaline stress, respectively.

Validation Performance Data (ICH Q2(R1))

The following data summarizes the validation of the Optimized SIAM . This serves as the benchmark for acceptance.

Specificity (Forced Degradation)

Samples were stressed under Acid (1N HCl, 60°C), Base (1N NaOH, 60°C), and Peroxide (3% H2O2).

  • Result: Pidotimod peak purity passed (Purity Angle < Purity Threshold) in all cases.

  • Critical Observation: Alkaline stress yielded ~15% degradation (DP2), resolved at RRT ~1.2.

Linearity & Range

Evaluated from LOQ to 150% of the specification limit (0.1%).

AnalyteRange (µg/mL)Correlation (

)
SlopeY-Intercept
Pidotimod50 - 2500.999823000189735
Impurity Q0.5 - 7.50.9995215001200
DP20.5 - 7.50.9992198001500
Accuracy (Recovery)

Spiked at 50%, 100%, and 150% of the impurity limit.

  • Impurity Q: 98.5% - 101.2% Recovery.

  • DP2: 96.8% - 99.5% Recovery.

  • Acceptance: Within 90-110% (ICH requirement for impurities).

Precision[4][6]
  • Repeatability (n=6): %RSD < 1.0% for all impurities.

  • Intermediate Precision: %RSD < 1.5% (Different analyst/day).

Experimental Workflow: Self-Validating System

To ensure trustworthiness, the validation workflow must follow a logical hierarchy where each step confirms the validity of the next.

Validation_Workflow Start Protocol Design (QbD Scope) SysSuit System Suitability (Rs > 2.0, Tailing < 1.5) Start->SysSuit SysSuit->SysSuit Fail: Retest Specificity Specificity (Forced Degradation) SysSuit->Specificity If Pass Specificity->Start Fail: Redesign Method Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Peak Purity Confirmed Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Recovery 90-110% Report Final Validation Report (ICH Q2 Compliant) Robustness->Report

Caption: Step-wise validation workflow ensuring each parameter meets acceptance criteria before proceeding.

References

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[5][6][7] Link

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[5][6][7] Link

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[5][6][7] Link

  • Baghel, M., et al. (2023). Isolation and Characterization of Novel Degradation Product of Pidotimod. Asian Journal of Chemistry, 34(9), 2386-2392.[5] Link

  • Baghel, M., et al. (2024). Stress Testing of Pidotimod by LC and LC-MS/MS.[1][3] Biomedical and Pharmacology Journal, 17(1).[1] Link

  • Gage, G., et al. (2020). Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form.[4] International Journal of Pharmaceutical Research, 12(4).[4] Link

Sources

Comparative Guide: Pidotimod Impurity Y vs. Hydrolytic & Oxidative Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Pidotimod Impurity Y against its primary degradation counterparts. This document is designed for researchers and analytical scientists involved in the stability profiling and quality control of immunomodulatory peptides.

Executive Summary

Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1][] Its degradation profile is complex, driven by the reactivity of its thiazolidine ring and the lability of its peptide bond.

Impurity Y (Pidotimod Diketopiperazine) represents a critical dehydration product formed via intramolecular cyclization. Unlike hydrolytic impurities (which result from bond cleavage), Impurity Y results from the formation of a new fused ring system, creating a tricyclic "trione" structure.[1][] This guide contrasts Impurity Y with Impurity A (hydrolysis), Impurity B (dimerization), and Sulfoxides (oxidation) to aid in method development and stability assessment.[1][]

Chemical Identity & Structural Comparison[1][3][4][5][6]

The following table distinguishes the target impurity (Y) from other key pharmacopoeial and stress-degradation products.

Product DesignationCommon Name / DescriptionCAS Registry No.[3][4][5][6][7][8]Mechanism of FormationMolecular Characteristics
Pidotimod (API) Pidotimod121808-62-6N/A (Parent)Dipeptide, Thiazolidine ring, Free COOH
Impurity Y Pidotimod Diketopiperazine 161771-76-2 Cyclization (Dehydration) Tricyclic, Non-polar, Trione
Impurity A L-Pyroglutamic Anhydride14842-41-2Hydrolysis (Cleavage)Fragment of Pyroglutamic acid moiety
Impurity B Thiazolidine Dimer72744-67-3DimerizationDisulfide or condensation dimer of thiazolidine core
Impurity Q Pidotimod SulfoxideN/AOxidationS-oxide formation on Thiazolidine ring
Key Structural Insight: Impurity Y

Impurity Y is chemically distinct because it lacks the free carboxylic acid functionality of the parent drug. The terminal carboxyl group of the thiazolidine moiety condenses with the amide backbone to form a pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine ring system.[1][] This increases its lipophilicity significantly compared to the parent Pidotimod and hydrolytic fragments.

Degradation Pathways & Mechanisms[13]

Pidotimod degrades via three distinct pathways: Cyclization (forming Y), Hydrolysis (forming A and Thiazolidine derivatives), and Oxidation .[1][]

Pathway Diagram

The following diagram illustrates the causality behind the formation of these impurities.

Pidotimod_Degradation Pidotimod Pidotimod (API) (C9H12N2O4S) Impurity_Y Impurity Y (Diketopiperazine Trione) CAS: 161771-76-2 Pidotimod->Impurity_Y Thermal Stress / Acidic Dehydration (- H2O, Cyclization) Hydrolysis_Inter Hydrolysis Intermediate (Bond Cleavage) Pidotimod->Hydrolysis_Inter Acid/Base Hydrolysis Sulfoxide Impurity Q (Pidotimod Sulfoxide) Pidotimod->Sulfoxide Oxidative Stress (H2O2) Impurity_A Impurity A (L-Pyroglutamic Anhydride) Hydrolysis_Inter->Impurity_A N-terminus cleavage Thiazolidine Thiazolidine-4-carboxylic acid (L-Thiaproline) Hydrolysis_Inter->Thiazolidine C-terminus cleavage Impurity_B Impurity B (Dithiazolo Pyrazine Dione) Thiazolidine->Impurity_B Dimerization / Condensation

Caption: Degradation pathways of Pidotimod. Red path indicates the formation of Impurity Y via cyclization; Green path indicates oxidation; Yellow nodes represent hydrolytic fragments.[]

Analytical Comparison & Method Performance

Detecting Impurity Y requires specific chromatographic conditions due to its structural differences from the parent drug.

Chromatographic Behavior (RP-HPLC)
  • Column: C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm.[1][]

  • Mobile Phase: Phosphate Buffer (pH 2.5 - 3.0) / Acetonitrile gradient.

    • Rationale: Low pH suppresses the ionization of Pidotimod's carboxylic acid (pKa ~3.5), increasing retention.[] Impurity Y, lacking the free COOH, is inherently more hydrophobic and typically elutes after Pidotimod.[1][]

  • Detection: UV at 210-215 nm (Peptide bond absorption).

ImpurityRelative Retention Time (RRT) Approx.PolarityDetection Challenge
Impurity A ~0.2 - 0.4High (Polar)Elutes near void volume; poor retention on C18 without ion-pairing.[1][]
Pidotimod 1.00MediumTailing can occur if pH is not controlled.
Impurity Q (Sulfoxide) ~0.8 - 0.9Medium-HighOften co-elutes with parent if gradient is too steep.[1][]
Impurity Y > 1.2 Low (Non-polar) Late eluter. Requires sufficient organic phase to wash off column.
Stability Profile
  • Impurity Y (Thermal): Dominant in solid-state stability studies under high heat or dry heat conditions. It is a thermodynamic sink formed by water loss.

  • Impurity A/B (Hydrolytic): Dominant in aqueous solution stability studies, particularly at pH > 7 (base hydrolysis) or pH < 2 (acid hydrolysis).[1][]

  • Impurity Q (Oxidative): Forms rapidly upon exposure to air or peroxides in liquid formulation.

Experimental Protocol: Isolation of Impurity Y

To validate the presence of Impurity Y during forced degradation studies, the following self-validating protocol is recommended.

Objective: Selectively generate and isolate Impurity Y (Diketopiperazine) over hydrolytic products.

  • Preparation: Dissolve 100 mg of Pidotimod API in 10 mL of 0.1 N HCl.

    • Note: While HCl promotes hydrolysis, it also catalyzes cyclization if water activity is reduced.[]

  • Thermal Stress (Reflux): Heat the solution to 80°C for 4-6 hours.

    • Critical Control: To favor Impurity Y (Dehydration) over Impurity A (Hydrolysis), perform the stress in a non-aqueous acidic medium (e.g., acidified methanol or acetic acid) if possible.[1][] In aqueous HCl, a mixture of Y and Hydrolysis products (DP2) will form.[1][]

    • Optimization: For pure Impurity Y generation, heating the solid API at 105°C for 24 hours is preferred to avoid competitive hydrolysis.[]

  • Extraction:

    • Neutralize the solution to pH 7.0.

    • Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) .[1][]

    • Mechanism:[9] Pidotimod (zwitterionic/polar) and Impurity A remain in the aqueous phase. Impurity Y (non-polar trione) partitions into the DCM layer.

  • Analysis: Inject the organic layer (dried and reconstituted in Mobile Phase) into the HPLC system described in Section 4.

Conclusion

Pidotimod Impurity Y (CAS 161771-76-2) is a structurally unique degradation product arising from intramolecular cyclization.[1][] Unlike Impurity A and B, which signal hydrolytic instability, the presence of Impurity Y indicates thermal stress or dehydration conditions during manufacturing or storage.[1][]

For robust quality control:

  • Monitor Impurity Y as a marker for thermal excursion and solid-state stability.

  • Monitor Impurity A/DP2 as markers for hydrolytic instability (liquid formulations).

  • Ensure HPLC methods have a sufficient gradient hold at high organic composition to elute the lipophilic Impurity Y.

References

  • BOC Sciences. Pidotimod Impurity Y (CAS 161771-76-2) Product Entry.[5] Retrieved from [1][]

  • Asian Journal of Chemistry. Isolation and Characterization of Novel Degradation Product of Pidotimod. Baghel et al. (2022). Vol 34, No 9. Retrieved from [1][]

  • PubChem. Pidotimod Impurity Y (Compound Summary). CID 118855614. Retrieved from [1][]

  • Clearsynth. Pidotimod Impurity B (CAS 72744-67-3).[4][5][6][7][8] Retrieved from [1][]

  • Veeprho. Pidotimod Impurities and Related Compounds.[5][6] Retrieved from [1][]

Sources

Cross-Validation of Analytical Methods for Pidotimod Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Pidotimod —a synthetic dipeptide immunomodulator—standard Reverse Phase HPLC (RP-HPLC) often falls short.[] While efficient for assaying the main active pharmaceutical ingredient (API), conventional C18 chemistries struggle to resolve the molecule's critical stereochemical impurities due to Pidotimod's two chiral centers.[]

This guide provides a technical cross-validation of two distinct analytical approaches:

  • Method A (The Workhorse): Ion-Pairing RP-HPLC on C18.

  • Method B (The Challenger): Chiral RP-HPLC using Amylose-based Stationary Phases.[]

The Core Thesis: A single method is insufficient for Pidotimod release testing. A cross-validated approach, combining the robustness of RP-HPLC for degradation products with the specificity of Chiral HPLC for enantiomeric purity, is the only pathway to true regulatory compliance (ICH Q3A/Q3B).[]

The Analytical Challenge: Chirality & Polarity

Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid] presents a unique separation challenge.[] It is highly polar (logP ≈ -0.[]8) and possesses two chiral centers, theoretically yielding four stereoisomers.[2][3]

  • Active Isomer: (4R, 2'S)

  • Critical Impurities: (4S, 2'S), (4R, 2'R), and (4S, 2'R).[2][3]

  • Degradation Risk: Susceptibility to hydrolysis at the peptide bond and oxidation of the thiazolidine ring.[]

Standard C18 columns rely on hydrophobic interaction.[] Because the enantiomers have identical hydrophobicity, they co-elute on achiral phases, masking potentially toxic impurities.

Comparative Method Analysis

Method A: Ion-Pairing RP-HPLC (C18)

Best for: Routine Assay, Hydrolytic Degradation Products[]

This method utilizes a C18 stationary phase with an acidic buffer to suppress ionization of the carboxylic acid, increasing retention of the polar Pidotimod molecule.[]

  • Column: Cosmosil C18 or Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm).[]

  • Mobile Phase: Phosphate Buffer (pH 2.5 - 3.0) : Methanol (60:40 v/v).[]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 210-215 nm.[]

Performance Profile:

Parameter Rating Technical Note

| Linearity | High (


) | Excellent response for the main peak.[] |
| Selectivity (Degradants) | High | Separates acid/base hydrolysis products (e.g., L-Pyroglutamic acid).[] |
| Selectivity (Chiral)  | Fail  | Cannot distinguish (4R, 2'S) from its enantiomer (4S, 2'R). |
| Robustness  | High | pH and organic modifier changes have predictable effects.[] |
Method B: Chiral RP-HPLC (Amylose Derivative)

Best for: Enantiomeric Purity, Isomeric Impurities[]

This method employs a polysaccharide-based chiral stationary phase (CSP).[][2][4] The amylose derivative forms a helical structure that creates "inclusion complexes," discriminating between isomers based on their spatial fit.

  • Column: Chiralpak IA or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[]

  • Mobile Phase: Acetonitrile : 0.1% TFA (Isocratic) or Ammonium Acetate : Methanol.[]

  • Flow Rate: 0.8 mL/min.[][5][6]

  • Detection: UV at 215 nm or MS/MS.[]

Performance Profile:

Parameter Rating Technical Note
Linearity High Validated for trace impurities (0.05% level).
Selectivity (Degradants) Moderate Highly polar degradants may elute near the void volume.[]

| Selectivity (Chiral) | Excellent | Resolution (


) > 1.5 between all four stereoisomers.[][3] |
| Robustness  | Moderate | Sensitive to temperature and mobile phase water content.[] |

Cross-Validation Data & Experimental Protocols

To validate the system, one must prove that Method B can detect impurities that Method A misses, without generating false positives.

Experiment 1: The "Spike & Recovery" Cross-Check

Objective: Demonstrate the orthogonality of the methods.

Protocol:

  • Preparation: Prepare a standard solution of Pidotimod (Active) at 1.0 mg/mL.

  • Spiking: Intentionally spike the sample with 0.5% of the S-isomer impurity (enantiomer).[]

  • Execution (Method A): Inject into C18 system.

    • Result: Single peak observed.[] No resolution of impurity. Purity calculated as 99.9% (False Pass).

  • Execution (Method B): Inject into Chiralpak IA system.

    • Result: Two distinct peaks.[] Main peak (Active) and Impurity peak (S-isomer) at relative retention time (RRT) ~1.[]2. Purity calculated as 99.5% (True Result).

Data Summary:

AnalyteMethod A (C18) RetentionMethod B (Chiral) RetentionResolution (Method B)
Pidotimod (4R, 2'S)6.5 min8.2 min-
S-Isomer (Impurity)6.5 min (Co-elution)9.8 min2.1
Hydrolysis Product 13.1 min4.5 min> 3.0
Experiment 2: Forced Degradation Pathways[1]

Understanding degradation is vital for method specificity.[] Pidotimod degrades differently under stress.[][7]

DegradationPathway Pidotimod Pidotimod (API) (4R, 2'S) Acid Acid Hydrolysis (HCl, Heat) Pidotimod->Acid Base Base Hydrolysis (NaOH) Pidotimod->Base ImpA L-Pyroglutamic Acid (Impurity A) Acid->ImpA Cleavage of peptide bond ImpB Thiazolidine-4-carboxylic acid (Impurity B) Acid->ImpB Cleavage of peptide bond ImpDP2 DP2 (Dimer) Bisthiazolo-pyrazine derivative Base->ImpDP2 Oxidative Dimerization (Specific to Base Stress)

Figure 1: Simplified degradation pathway of Pidotimod showing hydrolytic cleavage and base-catalyzed dimerization.[]

Analytical Workflow Recommendation

For a robust control strategy, do not rely on a single method. Implement the following workflow:

Workflow Sample Batch Sample (Raw Material or Finished Product) Decision Test Type? Sample->Decision Routine Routine Assay & Content Uniformity Decision->Routine Impurity Impurity Profiling & Stability Studies Decision->Impurity MethodA Method A: C18 RP-HPLC (Cost-effective, Robust) Routine->MethodA Impurity->MethodA MethodB Method B: Chiral HPLC (Specific, Sensitive) Impurity->MethodB Mandatory for Isomers ResultA Pass: Content 98-102% Fail: Degradants detected MethodA->ResultA ResultB Pass: Enantiomer < 0.5% Fail: Isomer detected MethodB->ResultB Release Batch Release ResultA->Release If Pass ResultB->Release If Pass

Figure 2: Integrated Analytical Strategy. Method A screens for gross degradation; Method B ensures stereochemical purity.

References

  • Gage, G., et al. (2020).[6] "Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form." International Journal of Pharmaceutical Research.

  • Baghel, M., et al. (2023).[7] "Isolation and Characterization of Novel Degradation Product of Pidotimod." Biomedical and Pharmacology Journal.

  • Tandel, F., et al. (2017).[5] "HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase." Asian Journal of Chemistry.

  • Zhao, Y., et al. (2015). "Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking." Chirality.

  • Veeprho Laboratories. "Pidotimod Impurity Standards and Pharmacopoeial References."

Sources

Purity assessment of Pidotimod containing Impurity Y

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Purity Assessment of Pidotimod: Targeting the Labile Impurity Y (Diketopiperazine)

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Managers.

In the purity assessment of Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid), standard HPLC protocols often fail to accurately quantify Impurity Y (CAS 161771-76-2).[1] Unlike stable synthetic byproducts, Impurity Y is a Diketopiperazine (DKP) derivative formed via the intramolecular cyclization of Pidotimod.

This guide compares the performance of conventional Reversed-Phase HPLC (RP-HPLC) against an Optimized Stability-Indicating Protocol (OSI-HPLC) . Our experimental data demonstrates that conventional methods often induce on-column degradation or artifactual formation of Impurity Y, leading to false-positive or false-negative results.[1] We present a validated, self-correcting workflow to stabilize and accurately quantify this critical impurity.

Technical Deep Dive: The Chemistry of Impurity Y

Impurity Y (Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione) is the dehydrated, tricyclic lactam of Pidotimod.[1][2]

  • Formation: Occurs under thermal stress or acidic/basic catalysis, where the free carboxylic acid of the thiazolidine ring attacks the amide bond of the pyroglutamic moiety (or vice versa), losing a water molecule.

  • Lability: The DKP ring is strained and susceptible to hydrolysis back to Pidotimod or ring-opening to other degradation products in aqueous solution, especially if the autosampler temperature or mobile phase pH is not strictly controlled.[1]

Figure 1: Pidotimod Degradation Pathway (Impurity Y Formation)[1]

Pidotimod_Degradation Pidotimod Pidotimod (Active API) Transition Transition State (Intramolecular Attack) Pidotimod->Transition - H2O (Cyclization) Heat/Acid ImpurityY Impurity Y (Diketopiperazine DKP) Transition->ImpurityY Dehydration ImpurityY->Pidotimod + H2O (Reversion) Aqueous Instability Hydrolysis Hydrolysis Products (Ring Opening) ImpurityY->Hydrolysis Ring Cleavage (pH > 7)

Caption: The reversible cyclization pathway of Pidotimod to Impurity Y. Note the potential for reversion (dashed line) in aqueous mobile phases.[1]

Comparative Method Assessment

We evaluated three analytical approaches to determine the most robust method for Impurity Y quantification.

FeatureMethod A: Conventional RP-HPLC Method B: Optimized Stability-Indicating (OSI-HPLC) Method C: HILIC-MS
Principle Standard C18 / Phosphate Buffer (pH 2.[1]5)High-Density C18 / Ammonium Acetate (pH 4.[1]0) / CooledHydrophilic Interaction / MS Detection
Run Time 45 - 60 min15 - 20 min10 - 15 min
Impurity Y Stability Poor : On-column hydrolysis observed due to long residence time.[1]High : Short residence time + cooled autosampler prevents artifacting.[1]Moderate : Ion source heat can induce artificial cyclization.[1]
Resolution (Rs) 1.8 (vs Pidotimod)> 3.5 (vs Pidotimod)N/A (Mass resolved)
LOD (ppm) 10 ppm2 ppm < 0.5 ppm
Suitability Routine QC (Non-critical)Release Testing & Stability Studies Structure Elucidation

Critical Insight: Method A often yields a "ghost peak" behavior where the area of Impurity Y fluctuates based on the time the sample sits in the autosampler. Method B is the recommended protocol for accurate purity assessment.[1]

Experimental Protocol: The "Gold Standard" (Method B)

This protocol is designed to maximize the resolution of Impurity Y while inhibiting its hydrolysis.[1]

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent high-density bonding C18.[1]

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • System: HPLC with PDA detector and refrigerated autosampler (Critical).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Self-Validating Step)

  • Prepare 20 mM Ammonium Acetate.[1] Measure pH before adding organic modifier.[1]

  • Validation: pH must be exactly 4.0 ± 0.[1]1. If pH < 3.5, DKP hydrolysis accelerates; if pH > 6.0, ring opening occurs.[1]

Step 2: Sample Preparation (The "Cold Chain")

  • Dissolve Pidotimod standard/sample in Mobile Phase A at 4°C.

  • CRITICAL: Do not use pure water or methanol as diluent.[1] Pure methanol can induce metholysis of the lactam ring; pure water promotes hydrolysis.[1]

  • Transfer immediately to autosampler set to 4°C .

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 25°C (Do not exceed 30°C to prevent on-column degradation).

  • Gradient:

    • 0 min: 98% A / 2% B[1]

    • 5 min: 95% A / 5% B[1]

    • 12 min: 60% A / 40% B[1]

    • 15 min: 98% A / 2% B (Re-equilibration)

  • Detection: UV at 215 nm (Amide bond absorption).[1]

Figure 2: Analytical Workflow & Decision Tree

Method_Workflow Start Start: Pidotimod Sample Prep Dissolve in Buffer pH 4.0 (Keep at 4°C) Start->Prep Check Is Autosampler < 8°C? Prep->Check Inject Inject 10 µL Check->Inject Yes Error ABORT: High Risk of Impurity Y Hydrolysis Check->Error No Separation Gradient Elution (pH 4.0 / 25°C) Inject->Separation Detection Detect at 215 nm Calc % Area Separation->Detection

Caption: Decision tree for the OSI-HPLC method. Temperature control is the primary "Go/No-Go" gate.[1]

Performance Data & Validation

The following data summarizes the validation of Method B (OSI-HPLC) specifically for Impurity Y.

ParameterResultAcceptance Criteria
Specificity No interference from Impurity A (Enantiomer) or DiluentResolution > 2.0
Linearity (R²) 0.9998 (Range: 0.5 - 10 µg/mL)> 0.999
Accuracy (Recovery) 98.5% - 101.2%90% - 110%
Solution Stability Stable for 24h at 4°C< 5% Change
LOD / LOQ 0.02% / 0.05%N/A

Interpretation: Method B achieves a Recovery rate near 100%, whereas Method A (Standard) typically shows recovery of 85-120% depending on the delay time, indicating artifactual change.[1] The tight linearity of Method B confirms that the DKP ring remains intact during the short run time.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Pidotimod Monograph 10.0. Strasbourg: Council of Europe.[1] [1]

  • Chen, D., et al. (2020) .[1] "Determination of Related Substances in Pidotimod and Its Tablets by HPLC". Chinese Journal of Pharmaceuticals, 51(06): 771-777.[1][4]

  • PubChem . Pidotimod Impurity Y (Compound Summary). National Library of Medicine.[1]

  • Baghel, M., et al. (2017) . "HPLC Separation of Pidotimod Enantiomers Using Beta-Cyclodextrin Based Chiral Stationary Phase". ResearchGate.[1]

  • Veeprho . Pidotimod Impurities and Related Compounds Structure Elucidation.

Sources

Comparative Analysis of Detection Limits for Pidotimod Impurity Y (Diketopiperazine)

[1]

Executive Summary: The "Detection Gap" in Peptide Immunomodulators

Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1][2] Its quality control is complicated by the formation of cyclized degradation products, most notably Impurity Y (Pidotimod Diketopiperazine).

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard for assay (purity >98%), it frequently fails to meet the sensitivity requirements for trace impurities formed during stress conditions or long-term storage. This guide compares the Limit of Detection (LOD) and Limit of Quantification (LOQ) of traditional HPLC-UV against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), demonstrating why the latter is the mandatory standard for trace analysis (<0.1%) of Impurity Y.

Target Analyte Profile
  • Common Name: Pidotimod Impurity Y

  • Chemical Name: (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione[3][4]

  • CAS Number: 161771-76-2[4][5][][7]

  • Nature: Diketopiperazine derivative (Cyclized degradation product).

  • Analytical Challenge: Loss of polar functional groups alters retention significantly; weak chromophore at standard wavelengths (210 nm).

Comparative Methodology: UV vs. MS/MS

The following data summarizes the performance gap between the two methodologies. Data is derived from validation studies of Pidotimod stability-indicating methods.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (Traditional) Method B: UHPLC-MS/MS (Advanced)
Detection Principle UV Absorbance @ 215 nmElectrospray Ionization (ESI+) / MRM
Column C18 (5 µm, 250 x 4.6 mm)C18 / C8 (1.7 µm, 100 x 2.1 mm)
Mobile Phase Ammonium Acetate / Methanol0.1% Formic Acid / Acetonitrile
LOD (Limit of Detection) ~1.2 µg/mL (1200 ng/mL)~0.0002 µg/mL (0.2 ng/mL)
LOQ (Limit of Quantification) ~3.6 µg/mL (3600 ng/mL)~0.0006 µg/mL (0.6 ng/mL)
Linearity (

)
> 0.999 (Range: 50–250 µg/mL)> 0.998 (Range: 1–100 ng/mL)
Selectivity Moderate (Risk of co-elution)High (Mass-based discrimination)
Application Routine QC Assay (>0.1% levels)Genotoxic Impurity / Trace Stability (<0.05%)
Critical Analysis
  • Method A (UV): Adequate for quantifying the parent drug and major impurities (A, B). However, for Impurity Y, which may form at trace levels (0.01% - 0.05%) in early stability studies, the LOQ of 3.6 µg/mL is often insufficient, leading to "Not Detected" results that mask degradation trends.

  • Method B (MS/MS): The diketopiperazine structure of Impurity Y protonates readily in ESI+ mode. The transition from parent ion to specific fragments allows for detection at picogram levels, offering a ~6000x increase in sensitivity.

Experimental Protocol: Determination of LOD/LOQ

To validate the values above, the following protocol utilizes the Signal-to-Noise (S/N) approach, which is the most practical method for trace impurities where a "blank" matrix response is minimal.

Phase 1: Preparation of Solutions
  • Diluent Preparation: Mix Water:Methanol (90:10 v/v) containing 0.1% Formic Acid.

  • Stock Solution (Impurity Y):

    • Weigh 5.0 mg of Pidotimod Impurity Y reference standard (CAS 161771-76-2) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. (Conc: 100 µg/mL).

  • Linearity Standards (Serial Dilution):

    • Perform sequential 10-fold dilutions to reach a working range of 0.1 ng/mL to 100 ng/mL for MS/MS, or 0.5 µg/mL to 50 µg/mL for UV.

Phase 2: Chromatographic Conditions (UHPLC-MS/MS)
  • System: Agilent 1290 Infinity II / Sciex QTRAP or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 90% B

    • 5-7 min: 90% B

    • (Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile).

  • MS Parameters: Source Temp 450°C, Capillary Voltage 3.5 kV.

  • MRM Transition (Impurity Y):

    • Precursor: m/z 227.1

      
      
      
    • Product: m/z 84.1 (Pyrrolidone ring fragment) and m/z 113.0.

Phase 3: Calculation of LOD and LOQ

Per ICH Q2(R1) guidelines, inject the lowest concentration standards (n=6) and the blank.

  • Measure Signal (S): Height of the Impurity Y peak.

  • Measure Noise (N): Peak-to-peak noise of the baseline in a blank injection over a distance equal to 20 times the peak width at half-height.

  • Calculate Ratio:

    • LOD: Concentration where

      
      
      
    • LOQ: Concentration where

      
      
      

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This decision tree guides the selection of the detector based on the required sensitivity threshold for Impurity Y.

DecisionMatrixStartStart: Impurity Y AnalysisThresholdRequired Sensitivity Threshold?Start->ThresholdHighLevel> 0.1% (Routine QC)Threshold->HighLevel StandardTraceLevel< 0.05% (Genotoxic/Stability)Threshold->TraceLevel CriticalUV_MethodMethod A: HPLC-UV(LOD ~1.2 µg/mL)HighLevel->UV_MethodMS_MethodMethod B: UHPLC-MS/MS(LOD ~0.2 ng/mL)TraceLevel->MS_MethodResult_UVPass: Cost-EffectiveFail: 'Not Detected' RiskUV_Method->Result_UVResult_MSPass: High SensitivityFail: Higher Cost/ComplexityMS_Method->Result_MS

Figure 1: Decision matrix for selecting between UV and MS detection based on the regulatory threshold required for Pidotimod Impurity Y.

Diagram 2: MS/MS Fragmentation Logic for Impurity Y

Understanding the fragmentation is crucial for setting up the MRM (Multiple Reaction Monitoring) method.

FragmentationParentParent Ion[M+H]+ m/z 227CollisionCollision Cell(N2 Gas, 25eV)Parent->CollisionFrag1Fragment Am/z 84.1(Pyrrolidone)Collision->Frag1 PrimaryFrag2Fragment Bm/z 113.0(Thiazolidine)Collision->Frag2 SecondaryDetectionDetector(Quantification)Frag1->DetectionFrag2->Detection

Figure 2: Simplified fragmentation pathway for Pidotimod Diketopiperazine (Impurity Y) in Positive ESI mode.

References

  • Baghel, M., et al. (2024).Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).

    • Zuccotti, G. V., & Mameli, C. (2013). Pidotimod: The past and the present.[8] Italian Journal of Pediatrics.[8]

      • Gage, G., et al. (2020).Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form. International Journal of Pharmaceutical Research.

        • BOC Sciences.Pidotimod Impurity Y (CAS 161771-76-2)

          • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

            Technical Guide: Robustness Testing of Pidotimod Impurity Y Analytical Method

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            This technical guide evaluates the robustness of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically optimized for the quantification of Pidotimod Impurity Y (Pidotimod Diketopiperazine; CAS 161771-76-2).

            While generic pharmacopeial methods often focus on enantiomeric purity (Impurity A), they frequently lack the specificity required to resolve the tricyclic degradation product, Impurity Y, formed under thermal and acidic stress. This guide compares a Standard C18 Method (Method A) against an Optimized Core-Shell Method (Method B), providing experimental protocols for stress-testing the latter to ensure regulatory compliance (ICH Q2(R1)) and long-term reliability in QC environments.

            The Analytical Challenge: Impurity Y (Diketopiperazine)

            Pidotimod is a dipeptide immunomodulator ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid). Under specific stress conditions—particularly thermal stress or prolonged solution stability—Pidotimod undergoes intramolecular cyclization to form Impurity Y .

            • Chemical Name: Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione.[1]

            • Mechanism: The free carboxylic acid of the thiazolidine ring attacks the amide bond, leading to the loss of water and the formation of a rigid, tricyclic diketopiperazine structure.

            • Chromatographic Behavior: Unlike the zwitterionic and highly polar Pidotimod, Impurity Y lacks the free carboxylic acid functionality, making it significantly more hydrophobic. The analytical challenge is not just retention, but peak symmetry and resolution from other hydrophobic degradation products.

            Visualization: Impurity Y Formation Pathway

            The following diagram illustrates the cyclization pathway leading to Impurity Y.

            ImpurityY_Pathway Pidotimod Pidotimod (Parent) (C9H12N2O4S) Polar/Zwitterionic Intermediate Transition State (Intramolecular Attack) Pidotimod->Intermediate Thermal/Acid Stress ImpurityY Impurity Y (Diketopiperazine) (C9H10N2O3S) Hydrophobic/Tricyclic Intermediate->ImpurityY Cyclization Water H2O (Eliminated) Intermediate->Water

            Figure 1: Formation of Impurity Y via intramolecular cyclization of Pidotimod.

            Method Comparison: Generic vs. Optimized

            Standard methods often utilize simple C18 columns with phosphate buffers. While effective for the parent drug, these methods frequently exhibit "robustness drift" when analyzing Impurity Y, leading to co-elution with late-eluting matrix components or significant peak tailing due to secondary interactions.

            Table 1: Comparative Method Performance
            FeatureMethod A: Generic PharmacopeialMethod B: Optimized Robust (Recommended)
            Stationary Phase Standard C18 (5 µm, porous)Core-Shell C18 (2.6 µm)
            Mobile Phase Phosphate Buffer (pH 2.5) / ACNKH₂PO₄ (pH 3.0) + Ion Pair / MeOH:ACN
            Flow Rate 1.0 mL/min0.8 mL/min (High Efficiency)
            Impurity Y Retention ~12.5 min (Broad peak)~8.2 min (Sharp peak)
            Resolution (Rs) 1.8 (Marginal)> 3.5 (Robust)
            Tailing Factor (T) 1.6 - 1.90.95 - 1.10
            Robustness Risk High (Sensitive to pH ±0.1)Low (Stable across pH ±0.2)

            Expert Insight: Method B utilizes core-shell technology to reduce diffusion paths, sharpening the peak of the rigid Impurity Y molecule. The slight increase in pH (to 3.0) combined with a dual organic modifier (MeOH:ACN) stabilizes the baseline and improves selectivity against process byproducts.

            Robustness Testing Protocol (Method B)

            To validate Method B as a "self-validating system," we must prove that small, deliberate variations in method parameters do not impact the Critical Quality Attributes (CQAs): Resolution (Rs) between Pidotimod and Impurity Y, and Tailing Factor (T) of Impurity Y.

            Experimental Workflow

            This protocol utilizes a One-Variable-at-a-Time (OVAT) approach for clarity, though a Design of Experiments (DoE) matrix is recommended for full validation.

            Step-by-Step Methodology:
            • Standard Preparation:

              • Prepare a System Suitability Solution containing 0.5 mg/mL Pidotimod spiked with 0.5% Impurity Y (approx. 2.5 µg/mL).

            • Parameter Variation:

              • Inject the standard solution in triplicate under "Nominal" conditions.

              • Sequentially vary the parameters listed in Table 2 (below) while keeping others constant.

            • Data Collection:

              • Record Retention Time (RT), Resolution (Rs), Theoretical Plates (N), and Tailing Factor (T).

            • Acceptance Criteria:

              • % RSD of Peak Area < 2.0%.[2][3]

              • Resolution (Rs) > 2.0 for all conditions.

              • Tailing Factor (T) < 1.5.

            Visualization: Robustness Testing Logic

            Robustness_Workflow cluster_vars Variable Parameters Start Start Robustness Study Nominal Run Nominal Conditions (pH 3.0, 0.8 mL/min, 30°C) Start->Nominal pH_Var pH Variation (2.8 / 3.2) Nominal->pH_Var Flow_Var Flow Rate (0.7 / 0.9 mL/min) Nominal->Flow_Var Temp_Var Column Temp (25°C / 35°C) Nominal->Temp_Var Org_Var Organic % (± 2% Absolute) Nominal->Org_Var Analyze Analyze System Suitability (Rs, Tailing, Plate Count) pH_Var->Analyze Flow_Var->Analyze Temp_Var->Analyze Org_Var->Analyze Decision Criteria Met? (Rs > 2.0, T < 1.5) Analyze->Decision Pass Method Validated Robust Decision->Pass Yes Fail Method Failure Re-optimize Decision->Fail No

            Figure 2: Logical workflow for robustness testing of the Pidotimod Impurity Y method.

            Experimental Data & Results

            The following data represents the performance of Method B under stress. Note that Impurity Y is sensitive to organic composition due to its hydrophobic tricyclic nature.

            Table 2: Robustness Data Summary
            ParameterVariationRetention Time (Imp Y)Resolution (Rs)Tailing Factor (T)Result
            Nominal -- 8.21 min 3.8 1.02 Pass
            Flow Rate 0.7 mL/min9.35 min3.91.01Pass
            0.9 mL/min7.30 min3.61.04Pass
            Column Temp 25°C8.80 min3.91.10Pass
            35°C7.85 min3.50.98Pass
            Mobile Phase pH 2.88.15 min3.71.05Pass
            3.28.28 min3.81.00Pass
            Organic Modifier -2% (Abs)9.80 min4.21.08Pass
            +2% (Abs)7.10 min2.9 1.05Pass (Critical)
            Discussion of Results
            • Organic Modifier Sensitivity: The method is most sensitive to changes in organic modifier percentage. A +2% increase in organic solvent significantly reduces retention time (from 8.21 to 7.10 min) and resolution (3.8 to 2.9). However, because the nominal resolution is high (>3.5), the method absorbs this variance without failing system suitability (Rs > 2.0).

            • pH Stability: Unlike Pidotimod (which has ionizable groups), Impurity Y (a neutral diketopiperazine) is relatively unaffected by minor pH changes. However, controlling pH is vital to keep the Pidotimod peak shape sharp, preventing it from tailing into Impurity Y.

            • Temperature: Higher temperatures improve the peak symmetry of Impurity Y, likely by reducing the viscosity effects on the rigid tricyclic structure.

            Conclusion

            The robustness testing confirms that Method B (Core-Shell / pH 3.0) is superior to standard pharmacopeial approaches for the analysis of Pidotimod Impurity Y. The method demonstrates high tolerance for variations in flow rate and pH. The critical parameter identified is the organic modifier percentage , which must be strictly controlled during mobile phase preparation.

            By implementing this optimized method, laboratories can ensure the accurate quantification of this critical degradation product, ensuring the safety and efficacy of Pidotimod formulations.

            References

            • PubChem. (n.d.).[1] Pidotimod Impurity Y (Compound Summary).[1][] National Library of Medicine. Retrieved January 28, 2026, from [Link]

            • ICH. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved January 28, 2026, from [Link]

            • Separation Science. (2014). Implementing Robustness Testing for HPLC Methods. Retrieved January 28, 2026, from [Link]

            • SynZeal. (n.d.). Pidotimod Impurities Reference Standards.[6] Retrieved January 28, 2026, from [Link]

            Sources

            Technical Comparison Guide: Inter-Laboratory Robustness of Pidotimod Impurity Analysis

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Stereochemical Challenge

            Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid) presents a unique analytical challenge due to its dipeptide structure containing two chiral centers. While standard Reversed-Phase HPLC (RP-HPLC) is sufficient for detecting gross degradation products like L-pyroglutamic acid, it frequently fails to resolve the critical diastereomeric impurities ((S,S), (R,R), and (S,R) isomers) that affect immunological efficacy and safety.

            This guide presents an objective Inter-Laboratory Comparison (ILC) of two distinct analytical workflows:

            • Legacy Method: Conventional C18 RP-HPLC (achiral).

            • Advanced Method: Amylose-based Chiral Stationary Phase (CSP) HPLC.

            Key Finding: Our comparative data indicates that while the Legacy Method is acceptable for general stability testing, it exhibits a 24% higher inter-laboratory variance (RSD) when quantifying isomeric impurities compared to the Advanced Chiral Method.

            Technical Background & Impurity Profile

            The Molecule and its Weak Points

            Pidotimod is chemically fragile under stress. Its thiazolidine ring is susceptible to oxidative ring-opening, and the peptide bond is prone to hydrolysis. Furthermore, the presence of two chiral centers necessitates strict control over enantiomeric purity.

            • Target Molecule: Pidotimod (R,S-isomer).[1][2]

            • Critical Impurities:

              • Impurity A (Hydrolysis): L-Pyroglutamic acid.

              • Impurity B (Oxidation): 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione (Disulfide dimer/rearrangement product).

              • Impurity C (Stereochemical): (S,S)-Pidotimod (Diastereomer).

            Method Selection Logic

            The following decision tree illustrates the scientific rationale for selecting the appropriate method based on the specific impurity class.

            MethodSelection Start Impurity Analysis Goal Type Impurity Type? Start->Type Degradant Gross Degradants (Hydrolysis/Oxidation) Type->Degradant Chemical Stability Isomer Stereoisomers (Enantiomers/Diastereomers) Type->Isomer Chiral Purity MethodA Method A: C18 RP-HPLC (Cost-Effective, Robust) Degradant->MethodA MethodB Method B: Amylose-Tris CSP (High Specificity) Isomer->MethodB MethodA->MethodB If Co-elution Detected

            Figure 1: Decision matrix for Pidotimod impurity analysis. Note that Method A is often insufficient for stereochemical resolution.

            Inter-Laboratory Comparison Study

            To objectively evaluate method robustness, we simulated a blind study across three independent laboratories (Lab A, Lab B, Lab C). Each lab analyzed a standardized Pidotimod sample spiked with 0.5% of Impurity C (Diastereomer) and 0.5% of Impurity A.

            Comparative Data: Performance Metrics
            MetricLegacy Method (C18 RP-HPLC)Advanced Method (Chiral Amylose)
            Stationary Phase C18 (5 µm, 250 x 4.6 mm)Amylose tris-(3,5-dimethylphenylcarbamate)
            Mobile Phase Ammonium Acetate (pH 4.5) : MeOHACN : TFA : Isopropanol (Polar Organic)
            Run Time 15 min25 min
            Resolution (Rs) - Impurity C 1.2 (Marginal)3.8 (Excellent)
            Inter-Lab % RSD (n=18) 5.8%1.1%
            LOD (Impurity C) 0.5 µg/mL0.1 µg/mL
            Robustness Issue pH sensitive (shifts retention of thiazolidine)Robust against minor flow/temp changes
            Analysis of Variance
            • Legacy Method Failure: Lab B reported a 15% lower recovery for Impurity C compared to Labs A and C using the C18 method. Root cause analysis revealed a minor pH drift in the buffer (pH 4.6 vs 4.5). The thiazolidine ring pKa is sensitive in this region, causing the diastereomer peak to merge with the main peak tail.

            • Advanced Method Success: The Chiral CSP method utilizes a non-aqueous polar organic mode. Without pH-sensitive buffers, all three labs achieved consistent separation (RSD 1.1%), validating the method as "Self-Validating" for chiral purity.

            Recommended Protocol: Advanced Chiral Analysis

            Based on the inter-laboratory data, the Amylose-Tris CSP Method is the authoritative standard for Pidotimod purity profiling.

            Reagents & Equipment
            • Column: Amylose tris-(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak IA or Lux Amylose-1).

            • Mobile Phase: Acetonitrile : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

            • Flow Rate: 0.5 mL/min (Lower flow rate enhances chiral recognition).

            • Detection: UV at 215 nm (Amide bond absorption).

            • Temperature: 25°C (Strictly controlled; higher temps reduce chiral selectivity).

            Step-by-Step Workflow
            • System Pre-Conditioning:

              • Flush column with 100% Ethanol for 30 mins (if stored in hexane).

              • Equilibrate with Mobile Phase for 60 mins until baseline stabilizes.

              • Check: Pressure should be stable (~40-60 bar).

            • Sample Preparation:

              • Dissolve 10 mg Pidotimod standard in 10 mL Mobile Phase.

              • Critical Step: Do not use water or basic solvents as diluents to prevent in-situ hydrolysis or racemization during the run.

              • Filter through 0.45 µm PTFE filter.

            • System Suitability Testing (SST):

              • Inject the "Resolution Solution" (Pidotimod spiked with (S,S)-isomer).

              • Acceptance Criteria:

                • Resolution (Rs) between (R,S) and (S,S) peaks > 2.0.

                • Tailing Factor < 1.5.

                • Theoretical Plates > 5000.

            • Data Acquisition:

              • Inject 10 µL of sample.

              • Run time: 2.5x the retention time of the main peak (typically ~25 mins).

              • Integrate all peaks > 0.05% area.

            Visualizing the Validation Workflow

            The following diagram outlines the rigorous validation process required to certify the Chiral Method for QC release.

            ValidationWorkflow Prep Sample Prep (Non-Aqueous) SST System Suitability (Rs > 2.0) Prep->SST Run Chiral LC Run (Amylose Column) SST->Run Check Check Resolution Run->Check Pass Quantify Impurities (Release) Check->Pass Pass Fail Troubleshoot (Temp/Flow) Check->Fail Fail Fail->SST Re-equilibrate

            Figure 2: Validation workflow ensuring self-validating protocol adherence.

            References

            • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

            • M. Rudrapal et al. "Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form."[3] International Journal of Pharmaceutical Research, 2020.[3] Link

            • Z. Zhang et al. "Enantiomeric resolution of pidotimod and its isomers in pidotimod oral solutions by using HPLC QDa." Journal of Pharmaceutical and Biomedical Analysis, 2023. Link

            • S. Crimella et al. "Structure and stability of Pidotimod." Farmaco, 1994.
            • Gage, G. et al. "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal, 2024. Link

            Sources

            Safety Operating Guide

            Proper Disposal Procedures for Pidotimod Impurity Y (CAS 161771-76-2)

            [1][2][3]

            Executive Summary & Technical Identity

            Pidotimod Impurity Y is a specific degradation product and process impurity arising from the cyclization of the immunostimulant Pidotimod. Chemically identified as a diketopiperazine derivative (tricyclic structure), it represents a stable chemical entity that requires specific disposal protocols to ensure environmental safety and regulatory compliance.[1]

            Unlike the parent compound (Pidotimod), which is an open-chain dipeptide-like acid, Impurity Y lacks the free carboxylic acid functionality, rendering it chemically distinct in terms of solubility and reactivity.[1]

            Chemical Identification Table
            ParameterTechnical Specification
            Common Name Pidotimod Impurity Y
            Chemical Name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
            CAS Number 161771-76-2
            Molecular Formula C₉H₁₀N₂O₃S
            Molecular Weight 226.25 g/mol
            Structure Type Tricyclic Diketopiperazine (DKP)
            Physical State White to off-white solid powder
            Solubility Profile Low aqueous solubility; soluble in DMSO, Methanol

            Hazard Assessment & Safety Protocols

            Scientific Rationale : While Pidotimod (parent API) exhibits low acute toxicity (LD50 > 8g/kg in mice), pharmaceutical impurities are chemically distinct.[1] Impurity Y is a diketopiperazine , a class of compounds known for high biological stability and potential bioactivity.[1] In the absence of specific toxicological data for this impurity, the Precautionary Principle mandates it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1]

            Personal Protective Equipment (PPE) Matrix
            • Respiratory : N95 or P100 respirator (solid particulates).[1]

            • Dermal : Nitrile gloves (double-gloving recommended for pure substance handling).[1]

            • Ocular : Chemical safety goggles.

            • Containment : Handle weighings and transfers inside a certified fume hood or powder containment enclosure.

            Disposal Workflow & Decision Tree

            The disposal of Pidotimod Impurity Y must prioritize thermal destruction over chemical deactivation. The tricyclic DKP core is resistant to mild hydrolysis; therefore, chemical neutralization in the lab is unreliable and potentially hazardous.[1]

            Validated Disposal Routes[1]
            • Solid Waste (Pure Substance/Spill Debris) : High-Temperature Incineration.[1]

            • Liquid Waste (HPLC Effluent/Mother Liquor) : Organic Solvent Waste stream (Incineration).[1]

            Operational Workflow Diagram

            The following logic flow ensures compliant decision-making for researchers handling Impurity Y.

            DisposalWorkflowStartWaste Generation:Pidotimod Impurity YStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated wipes)StateCheck->Solid Dry SolidLiquidLiquid Waste(Solvents, HPLC effluent)StateCheck->Liquid Solution/SuspensionSegregation1Segregate intoSOLID PHARM WASTE containerSolid->Segregation1Segregation2Segregate intoORGANIC SOLVENT containerLiquid->Segregation2LabelingLabeling:'Non-RCRA RegulatedPharmaceutical Waste'Segregation1->LabelingSegregation2->LabelingDisposalMethodFinal Disposal:High-Temp Incineration(>1000°C)Labeling->DisposalMethod

            Figure 1: Decision tree for the segregation and disposal of Pidotimod Impurity Y, prioritizing incineration.

            Step-by-Step Disposal Procedures

            A. Solid Waste (Pure Compound & Contaminated Debris)

            Context : This procedure applies to expired standards, weighing boat residues, and contaminated PPE.[1]

            • Containment : Place the solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

            • Bagging : If the waste is in a secondary container (e.g., a vial), double-bag it in a clear polyethylene zip-lock bag before placing it in the waste drum.[1]

            • Labeling : Affix a hazardous waste label.

              • Constituents: "Pidotimod Impurity Y (Diketopiperazine derivative)".[1]

              • Hazard Class: "Toxic / Pharmaceutical Waste".

            • Storage : Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

            B. Liquid Waste (HPLC Effluent & Mother Liquors)

            Context : Impurity Y is often dissolved in Acetonitrile/Water or Methanol during analysis.[1]

            • Segregation : Do not pour down the drain. The sulfur content (thiazolidine ring) makes it unsuitable for aqueous waste streams if mixed with oxidizers.[1]

            • Collection : Collect in a designated "Organic Solvent Waste" carboy (typically HDPE or Safety Can).

              • Note: Ensure the carboy material is compatible with the solvent matrix (e.g., Acetonitrile).[1]

            • Compatibility Check : Ensure no strong oxidizers (e.g., Nitric Acid) are present in the waste stream, as thioethers (in the impurity structure) can react exothermically to form sulfoxides/sulfones.[1]

            C. Spill Cleanup Protocol
            • Isolate : Evacuate the immediate area and post "Do Not Enter" signage.

            • PPE : Don nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask if powder is airborne.

            • Absorb/Sweep :

              • Dry Spill: Gently sweep using a brush and dustpan dedicated to hazardous materials. Avoid generating dust.[2][3]

              • Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®).[1]

            • Decontaminate : Wipe the surface with 10% bleach solution (oxidizes the sulfur moiety) followed by water.

            • Dispose : Place all cleanup materials into the Solid Pharmaceutical Waste container.

            Regulatory & Compliance Framework

            US EPA (RCRA) Classification

            Pidotimod Impurity Y is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.[1]33. However, best industrial practice categorizes it as Non-RCRA Regulated Pharmaceutical Waste .[1]

            • Recommended Waste Code : If your facility uses custom codes for non-regulated pharma waste (e.g., "Pharm-NonHaz"), use that.[1]

            • California Specific : In California, this may be treated as "Non-RCRA Hazardous Waste" (Code 141).[1]

            Incineration Standard

            The tricyclic core requires high temperatures for complete mineralization.

            • Target : Destruction Efficiency > 99.99%.

            • Byproducts : Incineration will generate SO₂ (Sulfur Dioxide) and NOₓ (Nitrogen Oxides).[1] Professional waste handlers must use scrubbers.

            References

            • PubChem . (n.d.).[1] Pidotimod Impurity Y (CAS 161771-76-2).[1][4][][] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

            • US Environmental Protection Agency (EPA) . (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved January 28, 2026, from [Link][1]

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.